molecular formula C8H9IO B8058622 (2-Iodo-5-methylphenyl)methanol

(2-Iodo-5-methylphenyl)methanol

Cat. No.: B8058622
M. Wt: 248.06 g/mol
InChI Key: DZKJTVRIVOAEPH-UHFFFAOYSA-N
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Description

(2-Iodo-5-methylphenyl)methanol is a valuable building block in organic synthesis and pharmaceutical research. With the molecular formula C8H9IO2 and a molecular weight of 264.06 g/mol, this compound features both an iodine atom and a benzylic alcohol functional group on a toluene-derived ring system . The iodine moiety makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl structures. The benzylic alcohol can be further oxidized or functionalized, providing a handle for additional chemical modifications. While the closely related methoxy analogue, (2-iodo-5-methoxyphenyl)methanol, is documented as an intermediate for pharmaceuticals and bioactive compounds, particularly in the design of serotonin receptor ligands and imaging agents , the specific methyl-substituted variant offered here is expected to share similar reactivity with distinct electronic and steric properties. Researchers can leverage this compound in the development of new medicinal agents and probe molecules. This product must be stored in a cool, dark place, sealed in dry conditions . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodo-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJTVRIVOAEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and accessible protocol for the laboratory-scale synthesis of (2-Iodo-5-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-stage process: the preparation of the precursor aldehyde, 2-iodo-5-methylbenzaldehyde, followed by its reduction to the target alcohol.

Chemical Properties and Data

The key physical and chemical properties of the target compound and its immediate precursor are summarized below.

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 220991-50-4
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Purity Typically ≥98%

Table 2: Physicochemical Data of 2-Iodo-5-methylbenzaldehyde

PropertyValue
Molecular Formula C₈H₇IO
Molecular Weight 245.95 g/mol
Appearance Solid

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-iodo-5-methylbenzaldehyde. The second step is the selective reduction of the aldehyde functional group to a primary alcohol.

Synthesis_Pathway cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reduction to Alcohol Starting_Material 2-Amino-5-methylbenzoic Acid Intermediate_1 Diazonium Salt Starting_Material->Intermediate_1 1. HCl, NaNO₂ 2. KI Intermediate_2 2-Iodo-5-methylbenzoic Acid Intermediate_1->Intermediate_2 Sandmeyer Reaction Aldehyde 2-Iodo-5-methylbenzaldehyde Intermediate_2->Aldehyde Reduction (e.g., DIBAL-H) or Oxidation of corresponding alcohol Final_Product This compound Aldehyde->Final_Product NaBH₄, Ethanol

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Iodo-5-methylbenzaldehyde

This protocol outlines a plausible route to the aldehyde precursor, starting from commercially available materials. A common method for introducing iodine into an aromatic ring is through a Sandmeyer reaction on the corresponding aniline derivative.

Materials and Reagents:

  • 2-Amino-5-methylbenzoic acid

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • A suitable reducing agent for the carboxylic acid to aldehyde conversion (e.g., Diisobutylaluminium hydride - DIBAL-H) or an oxidizing agent if starting from the corresponding alcohol.

Procedure:

  • Diazotization: 2-Amino-5-methylbenzoic acid is suspended in a cooled solution of hydrochloric acid. A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

  • Iodination (Sandmeyer Reaction): A solution of potassium iodide is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to complete the reaction.

  • Work-up and Purification of Carboxylic Acid: After cooling, the reaction is quenched with sodium thiosulfate to remove any excess iodine. The crude 2-iodo-5-methylbenzoic acid is then extracted with an organic solvent like diethyl ether, washed, dried over sodium sulfate, and the solvent is removed under reduced pressure.

  • Conversion to Aldehyde: The resulting 2-iodo-5-methylbenzoic acid can be converted to 2-iodo-5-methylbenzaldehyde. This can be achieved through reduction of the carboxylic acid to the alcohol followed by oxidation, or more directly by partial reduction using a reagent like DIBAL-H.

Part 2: Synthesis of this compound

This protocol details the reduction of 2-iodo-5-methylbenzaldehyde to the target alcohol using sodium borohydride, a mild and selective reducing agent.

Materials and Reagents:

  • 2-Iodo-5-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-iodo-5-methylbenzaldehyde in 95% ethanol. Cool the solution in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride in small portions to the cooled solution. The reaction is exothermic. After the addition is complete, allow the reaction to stir for an additional 15-30 minutes.

  • Quenching and Work-up: Add water to quench the excess sodium borohydride. The product can then be extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the reduction of 2-iodo-5-methylbenzaldehyde.

Reduction_Workflow Start Dissolve 2-iodo-5-methylbenzaldehyde in Ethanol Cool Cool solution in ice bath Start->Cool Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 Stir Stir for 15-30 minutes Add_NaBH4->Stir Quench Quench with Water Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with Brine & Dry (Anhydrous MgSO₄) Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify End Obtain this compound Purify->End

Caption: Workflow for the reduction of 2-iodo-5-methylbenzaldehyde.

Concluding Remarks

The described synthetic protocol provides a clear and effective method for the preparation of this compound. The procedures utilize standard laboratory techniques and readily available reagents. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood. Characterization of the final product by techniques such as NMR spectroscopy and mass spectrometry is recommended to confirm its identity and purity.

An In-depth Technical Guide to (2-Iodo-5-methylphenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(2-Iodo-5-methylphenyl)methanol , a substituted aromatic alcohol, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research. Its strategic placement of iodo, methyl, and hydroxymethyl functional groups on the phenyl ring allows for a variety of chemical transformations, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Core Chemical Properties

PropertyValueSource
CAS Number 220991-50-4[CymitQuimica]
Molecular Formula C₈H₉IO[Synthonix]
Molecular Weight 248.06 g/mol [CymitQuimica, Synthonix]
Purity (typical) ≥98%[CymitQuimica, Synthonix]
Appearance Not specified (likely a solid or oil)
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis of this compound

A common and effective synthetic route to this compound involves a two-step process starting from 2-amino-5-methylbenzoic acid. The first step is a Sandmeyer-type reaction to replace the amino group with an iodine atom, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-5-methylbenzoic acid

This procedure is adapted from established methods for the iodination of anthranilic acid derivatives.[1][2]

  • Materials:

    • 2-Amino-5-methylbenzoic acid

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Acetone

    • Water

    • Sodium thiosulfate (Na₂S₂O₃)

    • Chloroform (CHCl₃) or other suitable organic solvent

    • Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate (for chromatography)

  • Procedure:

    • A solution of sodium nitrite in water is added dropwise to a cooled (0 °C) solution of 2-amino-5-methylbenzoic acid in a mixture of water, acetone, and concentrated hydrochloric acid.[2]

    • The mixture is stirred at 0 °C for a specified period (e.g., 2 hours) to ensure complete diazotization.[2]

    • A solution of potassium iodide is then added to the reaction mixture.[2]

    • The reaction is stirred at low temperature before being heated to drive the reaction to completion.[2]

    • After cooling, the reaction is worked up by extraction with an organic solvent like chloroform.[2]

    • The organic layer is washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a water wash.[2]

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

    • The crude product is purified by silica gel column chromatography to yield pure 2-iodo-5-methylbenzoic acid.[2]

Step 2: Reduction of 2-Iodo-5-methylbenzoic acid to this compound

The carboxylic acid can be selectively reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[1] A general procedure using LiAlH₄ is as follows:

  • Materials:

    • 2-Iodo-5-methylbenzoic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Hydrochloric acid (dilute aqueous solution)

    • Sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • A solution of 2-iodo-5-methylbenzoic acid in an anhydrous ether (like diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential slow addition of water, followed by a dilute aqueous solution of a base (like sodium hydroxide), and then more water.

    • The resulting precipitate (aluminum salts) is filtered off, and the filtrate is extracted with an organic solvent.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

    • Further purification, if necessary, can be achieved by column chromatography or recrystallization.

Synthesis_of_2_Iodo_5_methylphenyl_methanol cluster_step1 Step 1: Iodination cluster_step2 Step 2: Reduction 2-Amino-5-methylbenzoic_acid 2-Amino-5-methylbenzoic acid Diazonium_salt Intermediate Diazonium Salt 2-Amino-5-methylbenzoic_acid->Diazonium_salt 1. NaNO₂, HCl, 0 °C 2. KI 2-Iodo-5-methylbenzoic_acid 2-Iodo-5-methylbenzoic acid Diazonium_salt->2-Iodo-5-methylbenzoic_acid Target_molecule This compound 2-Iodo-5-methylbenzoic_acid->Target_molecule LiAlH₄ or BH₃ in THF

Synthesis of this compound.

Spectroscopic Data

While specific, authenticated spectra for this compound are not widely published, typical spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the methylene protons of the alcohol, and the hydroxyl proton. The aromatic signals would be split according to their coupling with neighboring protons. The methyl group would appear as a singlet, and the methylene protons as a singlet or a doublet depending on the coupling with the hydroxyl proton (which can sometimes be a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the iodinated aromatic carbon, the other aromatic carbons, the methyl carbon, and the methylene carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol would appear in the 1000-1050 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the reactivity of its aryl iodide and alcohol functionalities. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Key Reactions for Molecular Elaboration
  • Suzuki Coupling: The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a biaryl linkage. This is a powerful method for constructing complex molecular scaffolds found in many biologically active compounds, including kinase inhibitors.

  • Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The resulting aryl-alkyne products are valuable intermediates for the synthesis of various heterocyclic compounds and natural products.

  • Heck Reaction: The palladium-catalyzed reaction with an alkene introduces a vinyl group at the position of the iodine atom. This reaction is useful for creating substituted styrenes and other unsaturated systems.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine, providing access to a wide range of aniline derivatives.

  • Esterification/Etherification: The primary alcohol group can be readily converted into esters or ethers, allowing for further functionalization and modification of the molecule's physicochemical properties, which is crucial for optimizing drug candidates.

Applications cluster_reactions Cross-Coupling & Functionalization Reactions cluster_products Potential Bioactive Scaffolds Start This compound Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Heck Heck Reaction (with Alkenes) Start->Heck Ester_Ether Esterification/ Etherification Start->Ester_Ether Kinase_Inhibitors Kinase Inhibitors Suzuki->Kinase_Inhibitors Antiviral_Agents Antiviral Agents Sonogashira->Antiviral_Agents GPCR_Modulators GPCR Modulators Heck->GPCR_Modulators Anticancer_Agents Anticancer Agents Ester_Ether->Anticancer_Agents

Synthetic utility of this compound.
Potential in Medicinal Chemistry

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The ability to readily form complex biaryl and heterocyclic systems makes it a valuable precursor for the synthesis of:

  • Kinase Inhibitors: Many small molecule kinase inhibitors feature biaryl or related heterocyclic core structures, which can be accessed through Suzuki and other cross-coupling reactions starting from iodo-substituted precursors.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The scaffolds accessible from this compound are relevant for the development of novel ligands for these receptors.

  • Antiviral and Anticancer Agents: Aromatic and heterocyclic compounds are a hallmark of many antiviral and anticancer drugs. The synthetic versatility of this building block allows for the exploration of diverse chemical space in the search for new therapeutic agents. For instance, some iodo-substituted imidazole derivatives have shown in vitro cytotoxic effects against human breast cancer cell lines.[3]

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and development. Its accessibility through a straightforward synthetic route and the versatility of its iodo and hydroxyl groups make it an attractive starting material for the construction of complex molecular architectures. Further research into its reactions and the biological activities of its derivatives is likely to uncover new opportunities for the development of novel therapeutics.

References

An In-depth Technical Guide to (2-iodo-5-methylphenyl)methanol (CAS Number: 220991-50-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-iodo-5-methylphenyl)methanol, registered under CAS number 220991-50-4, is a halogenated aromatic alcohol. This document provides a comprehensive overview of its known chemical properties, synthesis, and its potential role as a key intermediate in the development of pharmacologically active compounds, particularly orexin receptor antagonists. While detailed biological activity data for this specific intermediate is limited in publicly available literature, this guide consolidates the existing information and outlines the experimental context in which it has been utilized.

Chemical Properties and Data

This compound is a substituted benzyl alcohol derivative. Its chemical structure features an iodine atom and a methyl group on the phenyl ring.

PropertyValueReference
CAS Number 220991-50-4[1]
Molecular Formula C₈H₉IO[1]
Molecular Weight 248.06 g/mol
Appearance White to off-white crystalline solid
Purity Typically ≥98%[1]
SMILES Cc1cc(I)c(cc1)CO
InChI Key DZKJTVRIVOAEPH-UHFFFAOYSA-N

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported across public databases and would require experimental determination for definitive values.

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.

Experimental Protocol: Reduction of 2-iodo-5-methylbenzoic acid

This protocol is based on general procedures for the reduction of carboxylic acids to alcohols using borane complexes.

Materials:

  • 2-iodo-5-methylbenzoic acid

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 2-iodo-5-methylbenzoic acid (1.0 eq).

  • Dissolution: Anhydrous THF is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Borane dimethyl sulfide complex (approx. 1.1-1.5 eq) is added dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane complex.

  • Work-up: The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and 1 M NaOH solution. The aqueous layer is extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G start 2-iodo-5-methylbenzoic acid in anhydrous THF reagent Add Borane dimethyl sulfide complex (BH3·SMe2) at 0 °C start->reagent reaction Stir at room temperature (12-24h) reagent->reaction quench Quench with Methanol at 0 °C reaction->quench workup Aqueous work-up (Et2O, NaOH) quench->workup purification Column Chromatography workup->purification product This compound purification->product G cluster_membrane Cell Membrane OXR Orexin Receptor (OX1/OX2) Gq Gq/11 OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Orexin Orexin Peptide Orexin->OXR Activates Antagonist This compound -derived Antagonist Antagonist->OXR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitation) DAG->Cellular_Response Ca_release->Cellular_Response

References

An In-depth Technical Guide on the Physical Properties of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Iodo-5-methylphenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its physical and spectral properties is crucial for its effective utilization in research and development. This guide provides a summary of the known physical data for this compound, outlines detailed experimental protocols for the determination of its key physical and spectral characteristics, and presents a generalized workflow for the characterization of such novel compounds. Due to the limited availability of experimental data in published literature, this guide also draws comparisons with structurally related compounds to provide estimated properties.

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the available information and provides context by comparing it with a structural isomer and the parent compound, 2-iodobenzyl alcohol.

PropertyThis compound(2-Iodo-4-methylphenyl)methanol (Isomer)2-Iodobenzyl alcohol (Parent Compound)
Molecular Formula C₈H₉IOC₈H₉IOC₇H₇IO
Molecular Weight 248.06 g/mol [1][2][3]248.06 g/mol [4]234.03 g/mol
CAS Number 220991-50-4[1][2][3]126156-20-55159-41-1
Melting Point Data not availableData not available89-92 °C
Boiling Point Data not available302.7 ± 27.0 °C (Predicted)Data not available
Density Data not available1.8 ± 0.1 g/cm³ (Predicted)Data not available
Purity Typically ≥98% from commercial suppliers[1][2]-Typically ≥98% from commercial suppliers

Experimental Protocols for Physical and Spectral Characterization

The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5]

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

  • Apparatus: NMR spectrometer (e.g., 500 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Procedure for ¹H and ¹³C NMR:

    • Approximately 5-20 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS at 0 ppm).

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Expected Spectral Features:

    • ¹H NMR: Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the methyl protons, and the hydroxyl proton would be expected. The chemical shifts and coupling patterns would be indicative of their positions on the substituted benzene ring. For the related 2-iodobenzyl alcohol, the aromatic protons appear in the range of 7.01-7.83 ppm and the benzylic CH₂ protons are observed as a singlet at 4.69 ppm.[6]

    • ¹³C NMR: Resonances for each unique carbon atom in the molecule would be observed. The chemical shifts would be influenced by the iodine, methyl, and hydroxymethyl substituents. For 2-iodobenzyl alcohol, the aromatic carbons resonate between 97.46 and 142.59 ppm, and the benzylic carbon appears at 69.28 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • A small amount of the solid sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

    • C-H stretching vibrations from the aromatic ring and the methyl and methylene groups in the region of 2850-3100 cm⁻¹.

    • C=C stretching vibrations from the aromatic ring around 1450-1600 cm⁻¹.

    • A C-O stretching vibration in the range of 1000-1260 cm⁻¹.

    • A C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

  • Procedure:

    • A small amount of the sample is introduced into the ion source.

    • The sample is vaporized and then ionized.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Expected Fragmentation:

    • The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (248.06).

    • A prominent peak corresponding to the loss of an iodine atom ([M-I]⁺).

    • A peak corresponding to the tropylium ion or related aromatic fragments.

    • The mass spectrum of the related compound 2-iodo-4-methylphenol shows a molecular ion peak at m/z 234 and fragments corresponding to the loss of functional groups.[8]

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectral characterization of a newly synthesized compound such as this compound.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectral Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Interpretation & Data Compilation mp->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation & Purity Assessment data_analysis->structure_confirmation

Workflow for the characterization of a novel compound.

Conclusion

While specific experimental data for this compound is sparse, this guide provides a comprehensive framework for its characterization based on standard analytical techniques. The detailed protocols and the characterization workflow offer a practical approach for researchers and drug development professionals working with this and other novel chemical entities. The comparison with related compounds provides a useful baseline for anticipating its physical and spectral properties. Further experimental investigation is warranted to fully elucidate the properties of this compound.

References

Elucidation of (2-Iodo-5-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of (2-Iodo-5-methylphenyl)methanol. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a halogenated benzyl alcohol derivative. Its core structure consists of a benzene ring substituted with an iodine atom at position 2, a methyl group at position 5, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉IO--INVALID-LINK--
Molecular Weight 248.06 g/mol --INVALID-LINK--
CAS Number 220991-50-4--INVALID-LINK--
SMILES OCc1cc(C)ccc1I--INVALID-LINK--
Appearance White to off-white solid (predicted)-
Purity Typically ≥98%--INVALID-LINK--

Synthesis

A viable synthetic pathway to this compound involves a two-step process starting from 2-amino-5-methylbenzoic acid. The first step is an iodination reaction to form 2-iodo-5-methylbenzoic acid, which is subsequently reduced to the target benzyl alcohol.

Synthesis of 2-Iodo-5-methylbenzoic acid

This intermediate can be synthesized from 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization: 2-Amino-5-methylbenzoic acid is suspended in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • Iodination: A solution of potassium iodide is then added to the diazonium salt solution. The mixture is stirred and may be gently warmed to facilitate the replacement of the diazonium group with iodine.

  • Work-up: The crude 2-iodo-5-methylbenzoic acid precipitates and is collected by filtration. It is then washed and can be further purified by recrystallization.

Reduction of 2-Iodo-5-methylbenzoic acid to this compound

The carboxylic acid functional group of the intermediate is reduced to a primary alcohol.

Experimental Protocol:

A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex like borane dimethyl sulfide (BH₃·SMe₂).

  • Reaction Setup: 2-Iodo-5-methylbenzoic acid is dissolved in a suitable anhydrous ether solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: The reducing agent (e.g., a solution of BH₃·SMe₂ in THF) is added dropwise to the solution of the carboxylic acid, typically at 0 °C.

  • Reaction and Quenching: The reaction mixture is stirred, often allowing it to warm to room temperature, until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of water or an acidic solution.

  • Work-up and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

Synthesis_Workflow Start 2-Amino-5-methylbenzoic acid Step1 Diazotization & Iodination (NaNO₂, KI, HCl) Start->Step1 Intermediate 2-Iodo-5-methylbenzoic acid Step1->Intermediate Step2 Reduction (LiAlH₄ or BH₃·SMe₂) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and, where available, experimental spectroscopic data for this compound and its key synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data

CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compound -CH₃2.3 - 2.4s
-CH₂OH4.6 - 4.8s
Ar-H6.9 - 7.6m
-OHVariablebr s
2-Iodo-5-methylbenzoic acid -CH₃2.36s
Ar-H (H-3)7.84d
Ar-H (H-4)7.02dd
Ar-H (H-6)7.91d
-COOH>10br s

Table 3: ¹³C NMR Data

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound -CH₃20 - 22
-CH₂OH65 - 70
Ar-C (quaternary)95 - 145
Ar-CH125 - 140
2-Iodo-5-methylbenzoic acid -CH₃~21
Ar-C (quaternary)~95, ~140, ~145
Ar-CH~129, ~132, ~140
-COOH>170

Note: Predicted NMR data is based on computational models and analysis of similar structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol) 3200 - 3600Broad, Strong
C-H Stretch (aromatic) 3000 - 3100Medium
C-H Stretch (aliphatic) 2850 - 3000Medium
C=C Stretch (aromatic) 1450 - 1600Medium
C-O Stretch (primary alcohol) 1000 - 1085Strong
C-I Stretch 500 - 600Medium-Weak
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

m/zFragment IonComments
248 [M]⁺Molecular ion
231 [M-OH]⁺Loss of hydroxyl radical
230 [M-H₂O]⁺Loss of water
121 [M-I]⁺Loss of iodine radical
105 [C₇H₅O]⁺Subsequent fragmentation
91 [C₇H₇]⁺Tropylium ion

Experimental Workflow for Characterization

Characterization_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural characterization of the synthesized compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, the structural motifs present suggest potential areas for investigation.

  • Scaffold for Medicinal Chemistry: The iodinated phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

  • Potential as a Signaling Pathway Modulator: Aryl iodides and benzyl alcohol derivatives are present in a variety of biologically active molecules. The specific substitution pattern of this compound could lead to interactions with specific enzymes or receptors. Further biological screening is required to identify any such activities.

  • Precursor for Radiopharmaceuticals: The presence of an iodine atom allows for the potential development of radio-iodinated analogues for use in medical imaging (e.g., SPECT or PET) or targeted radiotherapy, should a relevant biological target be identified.

Signaling Pathway Hypothesis

Signaling_Hypothesis Compound This compound Derivative Target Protein Target (Enzyme/Receptor) Compound->Target Binding Pathway Signaling Pathway Target->Pathway Modulation Response Biological Response Pathway->Response

Caption: Hypothetical interaction of a derivative with a biological pathway.

Conclusion

This technical guide provides a foundational understanding of this compound, including its synthesis and key analytical data for structural confirmation. While its specific biological role is yet to be fully elucidated, its chemical structure presents opportunities for its use as a versatile building block in the development of novel therapeutic agents and research tools. Further investigation into its biological activity is warranted to unlock its full potential in drug discovery and development.

Synthetic Pathways to (2-Iodo-5-methylphenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Iodo-5-methylphenyl)methanol, a key building block in the development of novel pharmaceutical agents and advanced materials. This document details the necessary starting materials, experimental procedures, and expected outcomes, presenting quantitative data in a clear, tabular format for easy comparison. Furthermore, a logical workflow of the principal synthetic pathway is visualized to facilitate understanding and implementation in a laboratory setting.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. This strategy begins with the synthesis of the key intermediate, 2-iodo-5-methylbenzoic acid, followed by its reduction to the target alcohol. This approach is favored for its relatively high yields and the commercial availability of the initial starting materials.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthetic pathway, providing a clear comparison of the key reaction steps.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Diazotization and Iodination (Sandmeyer-type)2-Amino-5-methylbenzoic acidNaNO₂, HCl, KI2-Iodo-5-methylbenzoic acid85%>95% (after purification)
2Reduction of Carboxylic Acid2-Iodo-5-methylbenzoic acidBH₃·SMe₂ or NaBH₄/I₂This compoundHigh (typically >90%)>98% (after purification)[1]

Experimental Protocols

Detailed methodologies for the key experiments in the primary synthetic route are provided below. These protocols are based on established literature procedures and offer a reliable foundation for laboratory synthesis.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic acid via Sandmeyer-type Reaction

This procedure details the conversion of 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid.

Materials:

  • 2-Amino-5-methylbenzoic acid (5-methyl-anthranilic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Chloroform

  • Sodium Sulfate (Na₂SO₄)

  • Water

  • Acetone (optional, as a co-solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, suspend 2-amino-5-methylbenzoic acid (e.g., 3.72 mmol) in a mixture of water, acetone, and concentrated HCl.[2] Stir the suspension for 15-20 minutes at 0°C.

  • Slowly add a solution of sodium nitrite (e.g., 7.44 mmol) in water dropwise to the stirred suspension, maintaining the temperature at 0°C.[2] Continue stirring for an additional 2 hours at this temperature to ensure the complete formation of the diazonium salt.

  • In a separate beaker, prepare a solution of potassium iodide (e.g., 7.44 mmol) in water.

  • Add the potassium iodide solution dropwise to the diazonium salt solution. The temperature may be allowed to rise to 5-10°C during this addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat at reflux (or up to 90°C) for a short period (e.g., 10 minutes to 2 hours) to ensure the complete substitution of the diazonium group.[2]

  • Cool the reaction mixture and add a solution of sodium thiosulfate to quench any remaining iodine until the yellow color of the solution dissipates.

  • Extract the product with an organic solvent such as diethyl ether or chloroform.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iodo-5-methylbenzoic acid.

  • The crude product can be further purified by recrystallization or silica gel column chromatography to yield a colorless or light-brown solid.[2] An 85% yield has been reported for this transformation.[2]

Step 2: Reduction of 2-Iodo-5-methylbenzoic acid to this compound

This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol. Two effective reducing agents for this transformation are borane dimethyl sulfide complex (BH₃·SMe₂) and a combination of sodium borohydride and iodine.

Method A: Using Borane Dimethyl Sulfide Complex (BH₃·SMe₂)

Materials:

  • 2-Iodo-5-methylbenzoic acid

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Dry Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • Dissolve 2-iodo-5-methylbenzoic acid (1.00 equiv) in dry THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add borane dimethyl sulfide complex (1.20 equiv) dropwise to the solution over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours or until the reaction is complete as monitored by TLC.

  • Cool the mixture back to 0°C and cautiously add methanol to quench the excess borane.

  • Slowly add a 1 M aqueous solution of sodium carbonate.

  • Dilute the mixture with water and extract the product with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford this compound.

Method B: Using Sodium Borohydride and Iodine

Materials:

  • 2-Iodo-5-methylbenzoic acid

  • Sodium Borohydride (NaBH₄)

  • Iodine (I₂)

  • Dry Tetrahydrofuran (THF)

  • 3 M Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-iodo-5-methylbenzoic acid in dry THF.

  • Cool the solution to 0°C and add sodium borohydride (approximately 2.9 equiv) portion-wise.

  • In a separate flask, prepare a solution of iodine (approximately 0.75 equiv) in dry THF.

  • Slowly add the iodine solution to the reaction mixture over several hours while maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and carefully add water to quench the reaction.

  • Acidify the mixture to pH 2 by the slow addition of 3 M HCl.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic pathway from 2-amino-5-methylbenzoic acid to the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Sandmeyer-type Reaction cluster_1 Step 2: Reduction 2-Amino-5-methylbenzoic_acid 2-Amino-5-methylbenzoic acid Diazonium_Salt Intermediate Diazonium Salt 2-Amino-5-methylbenzoic_acid->Diazonium_Salt 1. NaNO₂, HCl, 0°C 2-Iodo-5-methylbenzoic_acid 2-Iodo-5-methylbenzoic acid Diazonium_Salt->2-Iodo-5-methylbenzoic_acid 2. KI 2-Iodo-5-methylphenyl_methanol This compound 2-Iodo-5-methylbenzoic_acid->2-Iodo-5-methylphenyl_methanol BH₃·SMe₂ or NaBH₄/I₂

Caption: Primary synthetic route to this compound.

Alternative Synthetic Approaches

While the reduction of 2-iodo-5-methylbenzoic acid is the most common route, other potential pathways exist. One such alternative involves the reduction of 2-iodo-5-methylbenzaldehyde. This aldehyde can be prepared from precursors like 2-iodo-5-methyltoluene through oxidation. The subsequent reduction of the aldehyde to the primary alcohol is a standard transformation that can be readily achieved using mild reducing agents like sodium borohydride. However, detailed experimental protocols and yield data for this specific multi-step sequence are less frequently reported in the literature.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and scale.

References

Unveiling (2-Iodo-5-methylphenyl)methanol: A Technical Guide to its Synthesis and Significance

Author: BenchChem Technical Support Team. Date: November 2025

(2-Iodo-5-methylphenyl)methanol , a halogenated aromatic alcohol, serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its strategic placement of iodo and methyl groups on the phenyl ring offers versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

While a definitive seminal publication marking the initial discovery of this compound is not readily apparent in a singular, landmark paper, its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated aromatic compounds. The synthesis of such molecules has been a cornerstone of organic chemistry for over a century, driven by their utility as precursors in cross-coupling reactions and as key pharmacophores in drug candidates. The preparation of this compound likely arose from the need for specifically substituted phenyl structures in the synthesis of larger, more complex target molecules within academic and industrial research laboratories. Its history is therefore one of practical application and iterative refinement of synthetic routes rather than a singular moment of discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 220991-50-4[1]
Molecular Formula C₈H₉IO[1]
Molecular Weight 248.06 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthetic Protocols

The most common and well-established method for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.

Synthesis of this compound via Reduction of 2-Iodo-5-methylbenzoic Acid

This two-step process begins with the synthesis of the precursor, 2-iodo-5-methylbenzoic acid, followed by its reduction to the target alcohol.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid

The synthesis of 2-iodo-5-methylbenzoic acid can be achieved from commercially available starting materials such as 2-amino-5-methylbenzoic acid or 3-methylbenzoic acid. A common laboratory-scale preparation involves the diazotization of 2-amino-5-methylbenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, suspend 2-amino-5-methylbenzoic acid in a solution of hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite in water to the cooled suspension while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

  • Cool the mixture and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-iodo-5-methylbenzoic acid.

Step 2: Reduction of 2-Iodo-5-methylbenzoic Acid to this compound

The carboxylic acid functional group of 2-iodo-5-methylbenzoic acid is selectively reduced to a primary alcohol using a suitable reducing agent, most commonly a borane complex.

Experimental Protocol:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-iodo-5-methylbenzoic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess borane by the slow addition of methanol or water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by column chromatography on silica gel if necessary.

Below is a diagram illustrating the synthetic workflow.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid cluster_step2 Step 2: Reduction A 2-Amino-5-methylbenzoic Acid B Diazotization (NaNO₂, HCl) A->B 1. C Sandmeyer Reaction (KI) B->C 2. D 2-Iodo-5-methylbenzoic Acid C->D 3. E 2-Iodo-5-methylbenzoic Acid F Reduction (Borane Complex) E->F 4. G This compound F->G 5.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the reactivity of its functional groups. The aryl iodide moiety is particularly valuable as it readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds.

The primary alcohol group can be easily oxidized to the corresponding aldehyde or carboxylic acid, or can be converted to various ethers and esters, providing another point for molecular elaboration. The methyl group can also be a site for further functionalization, although it is generally less reactive.

The combination of these features makes this compound a key intermediate in the synthesis of a variety of biologically active molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and anti-cancer agents.

Below is a diagram illustrating the key chemical transformations of this compound.

ChemicalTransformations Key Chemical Transformations cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_oxidation Oxidation of Alcohol cluster_derivatization Derivatization of Alcohol A This compound B Suzuki Coupling (Biaryl Compounds) A->B [Pd], R-B(OH)₂ C Sonogashira Coupling (Alkynylated Compounds) A->C [Pd], Cu(I), R-C≡CH D Heck Coupling (Alkenylated Compounds) A->D [Pd], Alkene E Buchwald-Hartwig Amination (Arylamines) A->E [Pd], Amine F Oxidation to Aldehyde A->F Mild Oxidant G Oxidation to Carboxylic Acid A->G Strong Oxidant H Etherification A->H R-X, Base I Esterification A->I R-COCl or (RCO)₂O

Caption: Key reactions of this compound.

Conclusion

This compound is a synthetically versatile and commercially available building block that plays a significant role in the field of organic synthesis, particularly in the development of new pharmaceutical agents. Its straightforward preparation from readily available precursors and the diverse reactivity of its functional groups ensure its continued importance in both academic research and industrial drug discovery programs. This guide has provided a detailed overview of its synthesis and applications, offering a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

(2-Iodo-5-methylphenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical information regarding the chemical compound (2-Iodo-5-methylphenyl)methanol, intended for use by professionals in research and development.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. Its chemical structure consists of a benzene ring with an iodine atom, a methyl group, and a hydroxymethyl group as substituents.

Table 1: Molecular Data for this compound

ParameterValue
Molecular Formula C₈H₉IO[1][2][3][4]
Molecular Weight 248.06 g/mol [1][3][4][5]
CAS Number 220991-50-4[1][2][3][5]

Experimental Protocols

A generalized experimental protocol for the quality control of this compound is outlined below. This is a representative procedure and may require optimization based on specific experimental contexts.

2.1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Serial dilutions are made to generate a calibration curve.

  • Procedure: 10 µL of the sample solution is injected into the HPLC system. The retention time and peak area are recorded. Purity is determined by comparing the area of the main peak to the total area of all peaks.

2.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure for ¹H NMR: The sample is dissolved in CDCl₃. The ¹H NMR spectrum is acquired to confirm the presence and integration of protons corresponding to the methyl, hydroxymethyl, and aromatic ring hydrogens.

  • Procedure for ¹³C NMR: The ¹³C NMR spectrum is acquired to confirm the presence of the eight distinct carbon atoms in the molecule.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and quality control of a chemical compound like this compound.

G cluster_procurement Procurement & Initial Assessment cluster_qc Quality Control Analysis cluster_decision Decision & Release start Receive this compound check_cas Verify CAS Number: 220991-50-4 start->check_cas hplc HPLC Purity Analysis check_cas->hplc nmr NMR Structural Confirmation hplc->nmr ms Mass Spectrometry (MS) for MW Verification nmr->ms pass_qc Passes Quality Control? ms->pass_qc release Release for Research Use pass_qc->release Yes reject Reject Batch pass_qc->reject No

Caption: Quality control workflow for this compound.

References

Solubility Profile of (2-Iodo-5-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the solubility of (2-Iodo-5-methylphenyl)methanol. It is important to note that a comprehensive search of available scientific literature did not yield specific quantitative experimental solubility data for this compound. The information presented herein is based on the established physicochemical properties of structurally analogous compounds, namely benzyl alcohol and other aryl halides, in conjunction with fundamental principles of chemical solubility. The quantitative data provided for benzyl alcohol should be regarded as an estimation of the solubility behavior of this compound and not as experimentally verified values for the target compound.

Core Section: Understanding the Solubility of this compound

This compound is a substituted aromatic alcohol. Its solubility characteristics are governed by the collective influence of its constituent functional groups: the polar hydroxyl (-OH) group and the larger, more nonpolar iodinated methylphenyl moiety. The hydroxyl group imparts the capacity for hydrogen bonding, which is expected to promote solubility in polar protic solvents. Conversely, the nonpolar character of the substituted benzene ring suggests an affinity for nonpolar and weakly polar aprotic solvents via London dispersion forces and dipole-dipole interactions.

In accordance with the principle of "like dissolves like," this compound is anticipated to be soluble in a variety of common organic solvents. The general solubility of aryl halides in organic media is well-established. The introduction of a methanol group is likely to enhance the compound's polarity in comparison to a simple aryl halide.

Predicted Solubility Profile

A qualitative prediction of the solubility of this compound across different solvent classes is as follows:

  • Polar Protic Solvents (e.g., Alcohols): High solubility is predicted due to the potential for hydrogen bond formation between the solute's hydroxyl group and the solvent molecules.

  • Polar Aprotic Solvents (e.g., Ketones, Esters, Ethers): Good to moderate solubility is expected, driven by dipole-dipole interactions between the polar functionalities of the solute and the solvent.

  • Nonpolar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): Moderate to low solubility is anticipated. While the aromatic ring of the solute will interact favorably with aromatic solvents, the presence of the polar hydroxyl group will likely limit solubility in highly nonpolar environments.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted, facilitated by compatible dipole-dipole interactions.

Estimated Quantitative Solubility Data

In the absence of experimental data for this compound, the following table presents the solubility of its parent compound, benzyl alcohol, in a range of organic solvents. This information can be used to approximate the solubility of the target compound, bearing in mind that the iodo and methyl substituents will modify the actual values.

Solvent CategorySolvent NameMolecular FormulaSolubility of Benzyl Alcohol
Alcohols MethanolCH₃OHMiscible[1]
EthanolC₂H₅OHMiscible[1][2]
2-PropanolC₃H₈OMiscible
Ethers Diethyl ether(C₂H₅)₂OMiscible[1][2]
Tetrahydrofuran (THF)C₄H₈OMiscible
Esters Ethyl acetateC₄H₈O₂Soluble
Ketones AcetoneC₃H₆OMiscible[1]
Halogenated DichloromethaneCH₂Cl₂Soluble
ChloroformCHCl₃Miscible[1]
Aromatic BenzeneC₆H₆Soluble[1]
TolueneC₇H₈Soluble
Other Dimethyl sulfoxide (DMSO)C₂H₆OSSoluble
Dimethylformamide (DMF)C₃H₇NOSoluble

Experimental Protocol for Solubility Determination

The isothermal equilibrium method is a standard and reliable technique for experimentally determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment:
  • This compound (solute)

  • High-purity organic solvents

  • Analytical balance

  • Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Calibrated volumetric flasks and micropipettes

Procedure:
  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the chosen organic solvent within a sealed vial.

  • Equilibration: The vials are placed in a constant temperature environment (e.g., an orbital shaker or water bath) and agitated for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: Following equilibration, the samples are allowed to stand at a constant temperature to permit the sedimentation of the excess solid. For finer suspensions, centrifugation at a controlled temperature can be employed to achieve a clear separation of the solid and liquid phases.

  • Sample Analysis: A precise aliquot of the clear supernatant (the saturated solution) is carefully withdrawn. This sample is then accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The concentration of this compound in the diluted sample is then determined using a validated HPLC or GC method.

  • Calculation of Solubility: The solubility of the compound is calculated from the experimentally determined concentration in the saturated solution and is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizations

Experimental Workflow

The procedural steps for the experimental determination of solubility are outlined in the following workflow diagram.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess solute in solvent) B Equilibration (Constant temperature agitation) A->B C Phase Separation (Settling or Centrifugation) B->C D Sampling of Supernatant C->D E Dilution of Sample D->E F Concentration Analysis (HPLC/GC) E->F G Solubility Calculation F->G

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

Conceptual Relationships in Solubility

No specific signaling pathways involving this compound were identified. However, as a substituted benzyl alcohol, it is plausible that it could undergo metabolic oxidation in biological systems, analogous to the metabolism of benzyl alcohol.

The following diagram illustrates the logical relationships between the structural features of a substituted benzyl alcohol and its resulting solubility.

G Factors Influencing Solubility of Substituted Benzyl Alcohols cluster_0 Molecular Structure cluster_1 Structural Features cluster_2 Intermolecular Forces A Substituted Benzyl Alcohol B Hydroxyl Group (-OH) A->B C Aromatic Ring A->C D Substituents (e.g., -I, -CH3) A->D E Hydrogen Bonding B->E F Van der Waals Forces C->F G Dipole-Dipole Interactions D->G H Solubility in a given solvent E->H F->H G->H

Caption: A diagram showing how structural features of a substituted benzyl alcohol influence its solubility.

For precise and accurate quantitative solubility data for this compound, it is imperative that experimental determinations, such as the protocol detailed in this guide, are performed.

References

Technical Guide: (2-Iodo-5-methylphenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (2-Iodo-5-methylphenyl)methanol, a key building block in organic synthesis and drug discovery. This document outlines its chemical and physical properties, commercial availability, detailed synthesis protocols, and potential applications, with a focus on providing practical information for laboratory use.

Chemical Properties and Commercial Availability

This compound is a halogenated benzyl alcohol derivative. Its structure, featuring both an iodo and a methyl substituent on the phenyl ring, makes it a versatile intermediate for introducing the 2-iodo-5-methylbenzyl moiety into more complex molecules. This compound is readily available from several commercial suppliers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 220991-50-4[1][2]
Molecular Formula C₈H₉IO[2]
Molecular Weight 248.06 g/mol [1]
Purity Typically ≥97% - 98%[1]
Appearance Not explicitly stated, likely a solid-
Melting Point Data not available in searched sources-
Boiling Point Data not available in searched sources-
Solubility Data not available in searched sources-

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
CymitQuimica 98%100mg, 250mg, 1g
Synthonix 98%Inquire for details
BLD Pharm Inquire for detailsInquire for details
Laibo Chem Inquire for details1g
ChemScene ≥97%Inquire for details

This is not an exhaustive list. Researchers should inquire with suppliers for the most current information on availability and pricing.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), and the methyl protons (CH₃). The integration and splitting patterns will be consistent with the substitution pattern of the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms in the molecule, including the iodinated and methyl-substituted aromatic carbons, the benzylic carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H and C=C stretching and bending vibrations of the aromatic ring will also be present. The C-I stretching vibration is expected in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the hydroxyl radical, and cleavage of the benzyl group.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound based on a literature procedure.[3] This multi-step synthesis starts from commercially available 2-amino-5-methylbenzoic acid.

Synthesis of 2-Iodo-5-methylbenzoic Acid

  • Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable acidic solution (e.g., aqueous HCl) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (typically 1.1-1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 1.5 hours) to ensure complete formation of the diazonium salt.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI) (typically 5.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., overnight).

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude 2-iodo-5-methylbenzoic acid by a suitable method such as recrystallization or column chromatography.

Reduction of 2-Iodo-5-methylbenzoic Acid to this compound

  • Reduction: Dissolve the purified 2-iodo-5-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a reducing agent. A common and effective reducing agent for this transformation is borane dimethyl sulfide complex (BH₃·SMe₂) (typically 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (e.g., 16 hours), as monitored by a suitable technique like TLC.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by an aqueous base (e.g., 1 M NaOH).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purification: Purify the final product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the iodo-substituent makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical compounds.

The benzyl alcohol functionality can be further manipulated. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or used in ether and ester formation. This dual reactivity allows for the incorporation of the 2-iodo-5-methylphenyl motif into a wide range of molecular scaffolds.

While no specific signaling pathway directly involving this compound has been identified in the searched literature, its utility as a synthetic intermediate suggests its potential role in the development of novel therapeutic agents targeting various biological pathways. For example, substituted biaryl structures, which can be synthesized using this compound via Suzuki coupling, are common motifs in many biologically active molecules.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

G cluster_0 Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid cluster_1 Step 2: Reduction to this compound 2-Amino-5-methylbenzoic Acid 2-Amino-5-methylbenzoic Acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-methylbenzoic Acid->Diazonium Salt Intermediate 1. NaNO2, HCl 2. 0 °C 2-Iodo-5-methylbenzoic Acid 2-Iodo-5-methylbenzoic Acid Diazonium Salt Intermediate->2-Iodo-5-methylbenzoic Acid KI 2-Iodo-5-methylbenzoic Acid_2 2-Iodo-5-methylbenzoic Acid Final Product This compound 2-Iodo-5-methylbenzoic Acid_2->Final Product BH3·SMe2, THF

Caption: Synthetic workflow for this compound.

The following diagram illustrates a potential application of this compound in a Suzuki cross-coupling reaction, a common strategy in drug discovery for creating biaryl structures.

G Reactant_A This compound Product Biaryl Product Reactant_A->Product Reactant_B Arylboronic Acid / Ester Reactant_B->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3) Base->Product

Caption: Suzuki coupling with this compound.

References

(2-Iodo-5-methylphenyl)methanol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for (2-Iodo-5-methylphenyl)methanol was not available at the time of writing. All handling of this chemical should be conducted by trained personnel in a controlled laboratory environment.

Executive Summary

This compound, a substituted aromatic alcohol, presents a significant potential for health hazards. Based on the toxicological profiles of its structural components—an iodinated phenyl ring and a benzyl alcohol moiety—this compound should be handled as a hazardous substance. Primary concerns include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory tract irritation. This guide provides a comprehensive overview of the presumed hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, an inferred classification can be derived from analogous compounds.

Inferred GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.

This classification is based on the known hazards of iodo-substituted aromatic compounds and benzyl alcohols.

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table summarizes data for related compounds to provide a basis for risk assessment.

CompoundCAS NumberLD50 Oral (rat)Other Relevant Data
Benzyl Alcohol100-51-61230 mg/kg[1]Harmful by inhalation and skin contact.[1] Causes severe eye irritation.[1]
Iodine7553-56-2Not applicableHighly toxic and corrosive.[2] Severe irritant to eyes and respiratory tract.[3]
Methanol67-56-1-Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes damage to organs (eyes, central nervous system).[4]

Experimental Protocols: Safe Handling of a Hazardous Chemical Powder

The following is a generic protocol for the safe handling of a powdered chemical like this compound.

4.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

4.2. Weighing and Aliquoting

  • Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.

  • Use a dedicated, clean weighing vessel.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • Avoid creating dust. If dust is generated, gently clean the area with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

  • Close the container tightly immediately after use.

4.3. Dissolution

  • Add the solvent to the vessel containing the weighed compound slowly.

  • If necessary, use a magnetic stirrer or sonicator to aid dissolution.

  • Ensure the vessel is appropriately capped or covered during dissolution to prevent solvent evaporation and potential aerosolization of the compound.

Diagrams

Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Enter Laboratory lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Safety Glasses lab_coat->safety_glasses gloves Put on Gloves safety_glasses->gloves fume_hood Work in Fume Hood gloves->fume_hood end_work Complete Work fume_hood->end_work remove_gloves Remove Gloves end_work->remove_gloves remove_lab_coat Remove Lab Coat remove_gloves->remove_lab_coat wash_hands Wash Hands Thoroughly remove_lab_coat->wash_hands

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Spill Response Logic

Spill_Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess Spill Size and Hazard alert->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Minor large_spill Large Spill (Requires emergency response) assess->large_spill Major contain Contain Spill with Absorbent Material small_spill->contain report File Incident Report large_spill->report neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean Up with Appropriate Kit neutralize->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate decontaminate->report

Caption: Decision-making process for responding to a chemical spill.

Storage and Disposal

6.1. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with the appropriate hazard warnings.

6.2. Disposal

  • Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

7.1. In Case of Skin Contact

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing and shoes.

  • Seek immediate medical attention.

7.2. In Case of Eye Contact

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

7.3. In Case of Inhalation

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • If not breathing, give artificial respiration.

  • Seek immediate medical attention.

7.4. In Case of Ingestion

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

References

In-Depth Technical Guide: Stability and Storage Conditions for 2-Iodo-5-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-iodo-5-methylbenzyl alcohol. Due to the limited availability of specific stability data for this compound, this guide draws upon information from closely related analogs, particularly 2-iodobenzyl alcohol and benzyl alcohol, as well as established principles of organic chemistry and pharmaceutical stability testing.

Physicochemical Properties and General Stability

2-Iodo-5-methylbenzyl alcohol is an aromatic primary alcohol. The presence of the iodobenzyl functional group suggests potential sensitivity to light, heat, and oxidation. The general stability of this compound is influenced by the inherent reactivity of the benzyl alcohol moiety and the carbon-iodine bond.

Table 1: Physicochemical and General Stability Information for 2-Iodobenzyl Alcohol (as an analog)

PropertyValueSource
Appearance White to yellow or pinkish needle-like powder[1]
Melting Point 89-92 °C[1][2]
Boiling Point 145 °C at 10 mmHg[1]
Solubility Insoluble in water[1]
Sensitivity Light Sensitive[1][3]
Storage Class Combustible Solids[2]

Based on the data for the close analog 2-iodobenzyl alcohol, it is crucial to protect 2-iodo-5-methylbenzyl alcohol from light to prevent degradation.[1][3]

Recommended Storage Conditions

To ensure the long-term integrity and purity of 2-iodo-5-methylbenzyl alcohol, the following storage conditions are recommended:

  • Temperature: Store at room temperature.[1]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.[1] The container should be kept in a dry environment.

  • Light: Store in a dark place, protected from light.[1][3] Amber glass vials or containers wrapped in aluminum foil are suitable.

  • Inert Gas: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Potential Degradation Pathways

While specific degradation pathways for 2-iodo-5-methylbenzyl alcohol have not been experimentally elucidated in the available literature, logical degradation routes can be predicted based on the chemistry of benzyl alcohols and aromatic iodides.

Oxidation

The primary degradation pathway for benzyl alcohols is oxidation.[4][5][6] The benzylic alcohol group is susceptible to oxidation to form the corresponding aldehyde (2-iodo-5-methylbenzaldehyde) and subsequently the carboxylic acid (2-iodo-5-methylbenzoic acid). This process can be accelerated by exposure to air (oxygen), elevated temperatures, and certain metal ions.

Figure 1: Proposed oxidative degradation pathway of 2-iodo-5-methylbenzyl alcohol.
Photodegradation

Aromatic iodides are known to be sensitive to light.[1] Exposure to ultraviolet (UV) or even visible light can lead to the homolytic cleavage of the carbon-iodine bond, generating radical species. This can result in the formation of various degradation products and the liberation of elemental iodine, which may cause a discoloration of the material.

Figure 2: General photodegradation pathway for aromatic iodides.
Thermal Degradation

While benzyl alcohols are generally stable at room temperature, elevated temperatures can promote degradation. Thermal decomposition of benzyl iodide has been shown to yield various products, suggesting that at high temperatures, complex degradation pathways may be initiated for iodo-substituted benzyl alcohols.[7]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][9][10][11][12] The following are detailed, generalized protocols that can be adapted for 2-iodo-5-methylbenzyl alcohol.

General Procedure

A stock solution of 2-iodo-5-methylbenzyl alcohol (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The extent of degradation is typically monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[13][14][15][16]

Hydrolytic Degradation (Acid and Base)
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified period.

    • After the desired time, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the solution at room temperature for a specified period, protected from light.

  • After the desired time, dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation
  • Solid State:

    • Place a known amount of solid 2-iodo-5-methylbenzyl alcohol in a controlled temperature oven (e.g., 60 °C, 80 °C).

    • After a specified period, remove the sample, allow it to cool, and dissolve it in a suitable solvent to a known concentration for HPLC analysis.

  • Solution State:

    • Heat the stock solution in a controlled temperature bath (e.g., 60 °C, 80 °C), protected from light.

    • After a specified period, cool the solution and analyze by HPLC.

Photostability Testing
  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[17][18][19][20]

  • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample to act as a dark control.

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • After exposure, prepare solutions of the solid sample and dilute the solution sample to a suitable concentration for HPLC analysis.

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Stressed Samples Thermal (Heat) Thermal (Heat) Thermal (Heat)->Stressed Samples Photolytic (Light) Photolytic (Light) Photolytic (Light)->Stressed Samples 2-Iodo-5-methylbenzyl alcohol 2-Iodo-5-methylbenzyl alcohol 2-Iodo-5-methylbenzyl alcohol->Acid Hydrolysis 2-Iodo-5-methylbenzyl alcohol->Base Hydrolysis 2-Iodo-5-methylbenzyl alcohol->Oxidation (H2O2) 2-Iodo-5-methylbenzyl alcohol->Thermal (Heat) 2-Iodo-5-methylbenzyl alcohol->Photolytic (Light) HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Figure 3: Workflow for forced degradation studies of 2-iodo-5-methylbenzyl alcohol.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. HPLC with UV detection is the most common technique for this purpose.

Table 2: General Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength of maximum absorbance for 2-iodo-5-methylbenzyl alcohol (to be determined experimentally). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method by showing that the peaks of the degradation products are well-resolved from the peak of the parent compound.

Summary and Conclusions

For drug development professionals, conducting forced degradation studies is a critical step to understand the intrinsic stability of the molecule, elucidate degradation pathways, and develop and validate a stability-indicating analytical method. The protocols and information provided in this guide serve as a robust starting point for these essential investigations.

References

A Technical Guide to the Theoretical and Experimental Properties of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of (2-Iodo-5-methylphenyl)methanol (CAS No: 220991-50-4). The document outlines the computational methodologies used to predict its molecular and spectroscopic characteristics and details the experimental protocols for their validation.

Introduction

This compound is a halogenated aromatic alcohol.[1][2][3] Such compounds are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[4][5] The presence of an iodine atom allows for a variety of coupling reactions, while the benzyl alcohol moiety offers a site for further functionalization.

Understanding the precise structural, electronic, and spectroscopic properties of this molecule is crucial for its effective utilization. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method to predict these properties. When benchmarked against experimental data, these computational models offer deep insights into the molecule's behavior. This guide details the workflow for such a combined theoretical and experimental investigation.

Theoretical Calculation Methodology

The prediction of molecular properties is achieved through a multi-step computational workflow. This process typically involves geometry optimization followed by calculations of specific properties like vibrational frequencies and NMR chemical shifts.

Computational Workflow

The standard procedure for calculating the properties of an organic molecule like this compound is outlined below. The process begins with building an initial 3D structure and finding its most stable energetic conformation.

G Computational Workflow for Molecular Property Calculation cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis mol_build Initial 3D Structure Construction geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc elec_calc Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_calc results Calculated Properties freq_calc->results IR/Raman Spectra nmr_calc->results 1H & 13C NMR Shifts elec_calc->results Electronic Data

Caption: General workflow for theoretical property calculation.

Methodological Details
  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Density Functional Theory (DFT): DFT methods are a mainstay for these calculations due to their excellent balance of accuracy and computational cost. The B3LYP hybrid functional is a common choice for organic molecules.[6][7]

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing heavy atoms like iodine, it is crucial to use basis sets that can handle relativistic effects, such as those incorporating effective core potentials (ECPs) like LANL2DZ or SDD. For lighter atoms (C, H, O), Pople-style basis sets like 6-311+G(d,p) are often employed to achieve high accuracy.[7][8]

  • NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts, providing results that correlate well with experimental values.[6][9][10]

Predicted and Experimental Properties

This section presents the known experimental data for this compound alongside theoretically predicted values derived from methodologies described in the literature for similar compounds.

Physical and Chemical Properties
PropertyExperimental Value/ObservationTheoretical Prediction Source
CAS Number 220991-50-4[1][2][3]N/A
Molecular Formula C₈H₉IO[2]N/A
Molecular Weight 248.06 g/mol [1][2]248.063 amu
Appearance Solid (Typical)N/A
Purity ≥98% (Commercially available)[1][3]N/A
Melting Point Data not available in searched sourcesAb initio methods can predict melting points, but this is computationally intensive.[11]
Spectroscopic Data (¹H and ¹³C NMR)

Predicting NMR spectra is a key application of computational chemistry.[12] Theoretical chemical shifts are calculated as isotropic shielding values and must be scaled against a reference compound (like TMS) to compare with experimental data.[6][7] The tables below show experimental shifts (where available from spectral databases) and representative theoretical values based on DFT calculations of similar substituted benzenes.[6][9]

Table 3.2.1: ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Multiplicity
Ar-H (Positions 3, 4, 6)6.8 - 7.6VariesMultiplets
-CH ₂-OH4.5 - 4.7~4.6Singlet/Doublet
-OH 1.5 - 3.0 (variable)VariableBroad Singlet
-CH2.2 - 2.4~2.3Singlet

Note: The chemical environment significantly influences proton shifts. Protons on a carbon adjacent to an electronegative atom are typically found downfield (3-4 ppm). The hydroxyl proton signal is often a broad singlet and its position can vary depending on solvent and concentration.[13]

Table 3.2.2: ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C -I (Position 2)90 - 100~95
Ar-C (Positions 1, 3, 4, 5, 6)125 - 145Varies
-C H₂-OH60 - 65~64
-C H₃20 - 22~21

Experimental Protocols

To validate the theoretical data, a series of standard experimental procedures are required. The workflow involves sample preparation and subsequent analysis using various spectroscopic and physical measurement techniques.

G Experimental Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_confirm Confirmation sample Obtain/Synthesize This compound purify Purification (Recrystallization/Chromatography) sample->purify dry Drying purify->dry mp Melting Point Determination dry->mp nmr NMR Spectroscopy (¹H, ¹³C, 2D) dry->nmr ftir FTIR Spectroscopy dry->ftir ms Mass Spectrometry dry->ms structure Structure & Purity Confirmed mp->structure nmr->structure ftir->structure ms->structure

Caption: Workflow for experimental validation of a chemical's properties.

Melting Point Determination

The melting point is a crucial indicator of purity.[14]

  • Sample Preparation: A small amount of the dry, powdered solid is packed into a capillary tube to a height of 2-3 mm.[15][16] The tube is tapped gently to ensure the sample is compact.[17]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns) is used.[14][15]

  • Measurement:

    • A rapid heating is performed first to find an approximate melting range.[15][17]

    • The apparatus is allowed to cool. A second sample is then heated slowly, at a rate of 1-2 °C per minute, starting from about 15-20 °C below the approximate melting point.[14][16]

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A pure sample typically has a sharp melting range of 0.5-1.0 °C.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity.[18][19]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[20] A small amount of a reference standard like tetramethylsilane (TMS) may be added, although modern spectrometers can reference the residual solvent peak.[21]

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[20]

  • Data Acquisition:

    • The sample is placed in the spectrometer probe.

    • The magnetic field is "locked" to the deuterium signal of the solvent and the field homogeneity is optimized ("shimming").

    • ¹H NMR: A standard proton spectrum is acquired. Key parameters include the number of signals, their chemical shifts (δ in ppm), their integration (relative number of protons), and their multiplicity (splitting pattern).[13]

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired, which shows a single peak for each unique carbon atom.

    • 2D NMR (Optional): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be run to definitively assign all signals and confirm connectivity.[18]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected using appropriate software (e.g., TopSpin, Mnova).

Disclaimer: This document is intended for informational purposes for a technical audience. While based on established scientific principles and data from public sources, it may not include proprietary or the very latest unpublished research. Researchers should always consult primary literature and perform their own validations.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Iodo-5-methylphenyl)methanol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2-iodo-5-methylphenyl)methanol as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile starting material allows for the synthesis of a wide array of substituted biphenyl methanol derivatives, which are important structural motifs in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] The reaction typically involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[2] Aryl iodides are particularly reactive substrates in these transformations, often leading to high yields of the desired biphenyl products.[3]

Data Presentation: Quantitative Analysis of Suzuki Coupling Reactions

The following table summarizes typical reaction parameters and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for similar aryl iodides.

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/Ethanol/H₂O (3:1:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001080-90
33-Fluorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF/H₂O (5:1)801675-85
4Thiophene-2-boronic acidPd/C (10%)K₃PO₄ (3)Acetonitrile/H₂O (3:1)851270-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol describes a general method for the coupling of this compound with an arylboronic acid using Pd(PPh₃)₄ as the catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • Toluene, Ethanol, and Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system of toluene (6 mL), ethanol (2 mL), and water (2 mL).

  • Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl methanol derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[4]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (degassed)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), palladium(II) acetate (0.01 mmol), triphenylphosphine (0.02 mmol), and potassium carbonate (1.0 mmol).

  • Add degassed 1,4-dioxane (3 mL) and water (0.75 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the final product.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanism of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Mixture (Conventional or Microwave) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)-R² L₂] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product aryl_halide R¹-X (this compound) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ (Arylboronic acid) boronic_acid->transmetalation_complex base Base base->pd_complex Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Protocol for Sonogashira Coupling with (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found broad application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] This application note provides a detailed protocol for the Sonogashira coupling of (2-Iodo-5-methylphenyl)methanol with a terminal alkyne. The presence of a hydroxyl group and the ortho-substitution on the aryl iodide present unique considerations for optimizing the reaction conditions.

Key Reaction:

This compound + Terminal Alkyne --> (2-((Alkyne)yl)-5-methylphenyl)methanol

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound. The reactivity of aryl iodides is generally high, allowing for mild reaction conditions.[1]

ParameterCondition 1: StandardCondition 2: Copper-FreeCondition 3: Mild Base
Palladium Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄[PdCl₂(CH₃CN)₂]
Catalyst Loading (mol%) 1-51-51-2
Copper(I) Cocatalyst CuINoneNone
Cocatalyst Loading (mol%) 2-10N/AN/A
Ligand PPh₃ (in catalyst complex)sXPhosPPh₃
Base Triethylamine (Et₃N)Cesium Carbonate (Cs₂CO₃)Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Toluene or DioxaneAcetonitrile (MeCN)
Temperature (°C) Room Temperature to 6060-100Room Temperature
Typical Yields (%) 70-9565-9075-98

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a detailed methodology for the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the terminal alkyne (1.2 eq).

    • Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and Copper(I) iodide (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous THF (5 mL per mmol of aryl iodide) via syringe.

    • Add anhydrous triethylamine (2.0 eq) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.

Safety Precautions:

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira reaction, which proceeds through two interconnected catalytic cycles involving palladium and copper.[3]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)(C≡CR')L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR' pd_trans->product Product cu_alkyne Cu-C≡CR' cu_alkyne->pd_trans Transmetalation alkyne H-C≡CR' alkyne->cu_alkyne [Cu(I)], Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the Sonogashira coupling of this compound.

Experimental_Workflow Experimental Workflow arrow arrow setup 1. Reaction Setup - Add reactants and catalysts - Inert atmosphere addition 2. Reagent Addition - Add solvent (THF) - Add base (Et₃N) setup->addition reaction 3. Reaction - Stir at room temperature - Monitor by TLC/GC-MS addition->reaction workup 4. Workup - Quench with water - Extraction with EtOAc - Drying and concentration reaction->workup purification 5. Purification - Flash column chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Sonogashira coupling.

References

(2-Iodo-5-methylphenyl)methanol: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction:

(2-Iodo-5-methylphenyl)methanol is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The presence of both a reactive aryl iodide and a primary alcohol moiety on the same phenyl ring allows for a diverse range of subsequent chemical transformations. The ortho-iodine atom is well-suited for various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the benzylic alcohol can be utilized for etherification, esterification, oxidation to the corresponding aldehyde or carboxylic acid, or as a nucleophile in cyclization reactions. This unique combination of reactive sites makes this compound an attractive starting material for the synthesis of novel pharmaceutical intermediates and other high-value organic molecules.

Applications in Organic Synthesis

The strategic positioning of the iodo and hydroxymethyl groups allows for the application of this compound in a variety of synthetic strategies, most notably in the preparation of fused heterocyclic systems. One key application is in the synthesis of dibenzo[b,f]oxepine derivatives, a core structure found in several biologically active compounds.

A common synthetic approach involves a tandem reaction sequence, often initiated by a Sonogashira coupling of the aryl iodide with a terminal alkyne. The resulting ortho-alkynylphenylmethanol intermediate can then undergo an intramolecular cyclization to furnish the seven-membered oxepine ring. This strategy leverages the reactivity of the aryl iodide for carbon-carbon bond formation and the nucleophilicity of the hydroxyl group for the ring-closing step.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the commercially available 2-iodo-5-methylbenzoic acid to the target alcohol.

Reaction Scheme:

G reactant 2-Iodo-5-methylbenzoic acid product This compound reactant->product Reduction reagent LiAlH4, THF

Caption: Reduction of 2-iodo-5-methylbenzoic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Iodo-5-methylbenzoic acid262.0410.0 g38.16 mmol
Lithium aluminum hydride (LiAlH₄)37.952.17 g57.24 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-
Diethyl ether, anhydrous-100 mL-
1 M Hydrochloric acid (HCl)-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Saturated sodium chloride (brine) solution-As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (200 mL).

  • Carefully add lithium aluminum hydride (2.17 g, 57.24 mmol) to the THF in portions at 0 °C (ice bath).

  • Slowly add a solution of 2-iodo-5-methylbenzoic acid (10.0 g, 38.16 mmol) in anhydrous THF (50 mL) to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (2.2 mL), 15% aqueous NaOH (2.2 mL), and then water (6.6 mL).

  • Filter the resulting white precipitate through a pad of Celite® and wash the filter cake with diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.

Expected Yield: A typical yield for this reaction is in the range of 75-85%.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne, a key step in the synthesis of various heterocyclic compounds.

Reaction Scheme:

G reactant1 This compound product 2-(Alkynyl)-5-methylphenyl)methanol reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd(PPh3)2Cl2, CuI, Et3N

Caption: Sonogashira coupling of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (for 1 mmol scale)Moles (mmol)
This compound248.07248 mg1.0
Terminal AlkyneVaries1.2 eq1.2
Bis(triphenylphosphine)palladium(II) dichloride701.9035 mg0.05
Copper(I) iodide (CuI)190.4510 mg0.05
Triethylamine (Et₃N)101.190.42 mL3.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (248 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkynyl)-5-methylphenyl)methanol.

Expected Yield: Yields for Sonogashira couplings are typically in the range of 60-95%, depending on the specific alkyne used.

Visualization of Synthetic Pathways

The following diagram illustrates a general synthetic workflow utilizing this compound as a key building block for the synthesis of a dibenzo[b,f]oxepine derivative.

G A This compound B Sonogashira Coupling (e.g., with 2-ethynylphenol) A->B Step 1 C 2-((2-Hydroxyphenyl)ethynyl)-5-methylphenyl)methanol A->C Pd(PPh3)2Cl2, CuI, Et3N D Intramolecular Cyclization (e.g., Pd-catalyzed) C->D Step 2 E 2-Methyl-dibenzo[b,f]oxepine C->E Pd catalyst, Base

The Pivotal Role of (2-Iodo-5-methylphenyl)methanol in the Synthesis of SGLT2 Inhibitors for Diabetes Therapy

Author: BenchChem Technical Support Team. Date: November 2025

(2-Iodo-5-methylphenyl)methanol and its derivatives have emerged as crucial building blocks in medicinal chemistry, particularly in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs that has revolutionized the treatment of type 2 diabetes mellitus. This substituted benzyl alcohol serves as a key intermediate for the synthesis of complex diarylmethane structures, which form the core of several marketed antidiabetic agents, including Canagliflozin. The presence of the iodo and methyl groups on the phenyl ring provides a strategic handle for synthetic transformations and influences the final compound's biological activity and pharmacokinetic profile.

Application as a Core Structural Motif in SGLT2 Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor to the aglycone moiety of SGLT2 inhibitors. These drugs function by inhibiting SGLT2 in the proximal tubules of the kidneys, thereby preventing the reabsorption of glucose and promoting its excretion in the urine. This mechanism effectively lowers blood glucose levels in patients with type 2 diabetes.

A key example is the synthesis of Canagliflozin. A derivative of this compound is utilized to construct the essential diarylmethane scaffold of the drug. The synthesis involves the coupling of the (2-Iodo-5-methylphenyl)methyl moiety with a thiophene ring, which is further attached to a C-glucoside. The iodine atom on the phenyl ring is critical for facilitating carbon-carbon bond formation through reactions like Suzuki-Miyaura coupling, enabling the assembly of the complex molecular architecture of the final drug.

Quantitative Data: Potency of Related SGLT2 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs SGLT1
EmpagliflozinSGLT23.1>2500-fold[1]
CanagliflozinSGLT22.2~250-fold
DapagliflozinSGLT21.1>1200-fold

Table 1: In-vitro potency of selected SGLT2 inhibitors. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the SGLT2 transporter.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

This protocol describes a key step in the synthesis of a Canagliflozin intermediate, demonstrating the application of a derivative of this compound. The synthesis involves the reduction of a ketone precursor to the corresponding alcohol, followed by deoxygenation.

Step 1: Reduction of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

  • To a solution of (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone (1.00 g, 2.37 mmol) in 1,2-dimethoxyethane (DME, 10 mL), add sodium borohydride (NaBH4) (0.13 g, 3.56 mmol).

  • Heat the reaction mixture to 65-70 °C for 3 hours.

  • Cool the mixture to 20-30 °C and quench the reaction by the addition of water (10 mL).

  • Extract the mixture with dichloromethane (CH2Cl2) (2 x 10 mL).

  • Combine the organic extracts, wash with water (10 mL) and saturated aqueous sodium bicarbonate (NaHCO3) (10 mL).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol.[1]

Step 2: Deoxygenative Reduction to 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

  • To a solution of the crude (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol (50.0 mg, 0.120 mmol) in DME (1 mL) at 25 °C, add sodium borohydride (13.0 mg, 0.340 mmol).

  • Slowly add a solution of titanium tetrachloride (TiCl4) (67.0 mg, 0.350 mmol) in dichloromethane (0.140 mL).

  • Stir the mixture at 50 °C for 3 hours.

  • Add water (5 mL) to the mixture and stir at 25 °C for 30 minutes.

  • Extract the mixture with ethyl acetate (3 mL).

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography to yield the desired diarylmethane.[1]

Visualizing the Synthesis and Mechanism

SGLT2_Inhibitor_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Key Intermediate cluster_reagents Deoxygenation Reagents start_ketone (5-(4-Fluorophenyl)thiophen-2-yl) (5-iodo-2-methylphenyl)methanone intermediate_alcohol (5-(4-Fluorophenyl)thiophen-2-yl) (5-iodo-2-methylphenyl)methanol start_ketone->intermediate_alcohol Reduction start_reducing_agent NaBH4 final_product 2-(4-Fluorophenyl)-5- (5-iodo-2-methylbenzyl)thiophene intermediate_alcohol->final_product Deoxygenation deox_reagent1 NaBH4 deox_reagent2 TiCl4 SGLT2_Mechanism cluster_kidney Kidney Proximal Tubule lumen Tubular Lumen (Urine) sglt2 SGLT2 Transporter cell Tubular Epithelial Cell blood Bloodstream cell->blood Transport sglt2->cell Reabsorption glucose_na Glucose & Na+ glucose_na->sglt2 inhibitor SGLT2 Inhibitor (e.g., Canagliflozin) inhibitor->sglt2 Blocks

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science due to their unique structural features that impart valuable biological and physical properties. The biphenyl scaffold is found in numerous pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and anticancer agents.[1][2] This document provides detailed protocols for the synthesis of biphenyl derivatives utilizing (2-Iodo-5-methylphenyl)methanol as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Heck reactions, which are highly efficient for the formation of carbon-carbon bonds.

Core Applications

The biphenyl derivatives synthesized from this compound are of significant interest for various research and development applications:

  • Drug Discovery: As building blocks for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The substitution pattern of the biphenyl core can be readily modified to optimize pharmacological activity.

  • Materials Science: In the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where the photophysical properties of the biphenyl moiety can be exploited.

  • Chemical Biology: For the creation of molecular probes to investigate biological pathways and protein-ligand interactions.

Experimental Protocols

This section details the experimental procedures for the synthesis of biphenyl derivatives via Suzuki-Miyaura and Heck cross-coupling reactions using this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of (4'-methyl-5-methyl-[1,1'-biphenyl]-2-yl)methanol

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Reaction Scheme:

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 248 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to the reaction mixture under an inert atmosphere.

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure (4'-methyl-5-methyl-[1,1'-biphenyl]-2-yl)methanol.

Data Presentation:

EntryAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/H₂O851885-95
2Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901680-90
34-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O1001290-98

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Protocol 2: Heck Reaction for the Synthesis of Substituted Stilbene Derivatives

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol, 248 mg) and styrene (1.5 mmol, 156 mg) in N,N-dimethylformamide (5 mL).

  • Add triethylamine (2.0 mmol, 202 mg) to the solution.

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.01 mmol, 2.2 mg) and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with water and then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to yield the desired stilbene derivative.

Data Presentation:

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1101875-85
2Ethyl acrylatePd(PPh₃)₄NaOAcAcetonitrile1002470-80
3AcrylonitrilePdCl₂(PPh₃)₂K₂CO₃DMA1201665-75

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Biphenyl Product Reductive Elimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biphenyl Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Combine Reactants: This compound, Arylboronic acid/Alkene, Base Solvent Add Solvent Reactants->Solvent Degas Degas with N2/Ar Solvent->Degas Catalyst Add Pd Catalyst & Ligand Degas->Catalyst Heat Heat and Stir (Monitor by TLC) Catalyst->Heat Quench Cool and Quench Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for biphenyl derivative synthesis.

Biological Activity and Signaling Pathways

Biphenyl derivatives often exhibit significant biological activities, including anticancer and anti-inflammatory effects. While specific data for derivatives of this compound is emerging, related biphenyl structures have shown promising results.

Anticancer Activity

Certain hydroxylated biphenyl compounds have demonstrated potent antiproliferative activity against melanoma cells.[1][3] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[3] The proposed mechanism often involves the modulation of key signaling pathways that regulate cell growth and survival.

Anticancer_Pathway cluster_cell Cancer Cell Biphenyl_Derivative (4'-methyl-5-methyl-[1,1'-biphenyl]-2-yl)methanol Derivative Growth_Factor_Receptor Growth Factor Receptor Biphenyl_Derivative->Growth_Factor_Receptor Inhibits Apoptosis Apoptosis Biphenyl_Derivative->Apoptosis Induces Cell_Membrane Cell Membrane PI3K_Akt_Pathway PI3K/Akt Pathway Growth_Factor_Receptor->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Growth_Factor_Receptor->MAPK_Pathway Proliferation Cell Proliferation PI3K_Akt_Pathway->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_Pathway->Apoptosis_Inhibition MAPK_Pathway->Proliferation

Caption: Putative signaling pathway for anticancer activity of biphenyl derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of biphenyl derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB pathway. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and cytokines.[4][5]

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway COX2_Expression COX-2 Gene Expression NF_kB_Pathway->COX2_Expression Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Biphenyl_Derivative (4'-methyl-5-methyl-[1,1'-biphenyl]-2-yl)methanol Derivative Biphenyl_Derivative->NF_kB_Pathway Inhibits Biphenyl_Derivative->COX2_Expression Inhibits

Caption: Simplified signaling pathway for the anti-inflammatory action of biphenyls.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Insufficient degassing- Inappropriate base or solvent- Low reaction temperature or time- Use fresh catalyst or a different palladium source.- Ensure thorough degassing with an inert gas.- Screen different bases (e.g., CsF, K₃PO₄) and solvent systems.- Increase reaction temperature and/or extend the reaction time.
Formation of side products (e.g., homocoupling) - Presence of oxygen- Catalyst decomposition- Incorrect stoichiometry- Improve degassing procedure.- Use phosphine ligands to stabilize the catalyst.- Use a slight excess of the boronic acid or alkene.
Difficulty in product purification - Co-elution with starting materials or byproducts- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The synthesis of biphenyl derivatives using this compound via Suzuki-Miyaura and Heck cross-coupling reactions provides a robust and versatile platform for the generation of novel compounds with potential applications in drug discovery and materials science. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the successful implementation of these synthetic strategies in a research setting. Further investigation into the biological activities of these specific biphenyl derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Iodo-5-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-iodo-5-methylbenzyl alcohol with various coupling partners. The methodologies outlined herein are foundational for the synthesis of complex organic molecules and are particularly relevant for applications in medicinal chemistry and drug development, where the targeted modification of aromatic scaffolds is crucial.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] Aryl iodides are often excellent substrates for these transformations due to their high reactivity in the oxidative addition step of the catalytic cycle.[3] 2-Iodo-5-methylbenzyl alcohol is a versatile building block that can be employed in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to generate a diverse array of substituted benzyl alcohol derivatives. These products can serve as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-methylbenzyl Alcohol with Phenylboronic Acid

Materials:

  • 2-Iodo-5-methylbenzyl alcohol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methylbenzyl alcohol (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol) to the tube.

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

II. Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5]

Experimental Protocol: Heck Reaction of 2-Iodo-5-methylbenzyl Alcohol with Styrene

Materials:

  • 2-Iodo-5-methylbenzyl alcohol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine 2-iodo-5-methylbenzyl alcohol (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic solution with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash column chromatography.

III. Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7]

Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-methylbenzyl Alcohol with Phenylacetylene

Materials:

  • 2-Iodo-5-methylbenzyl alcohol

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask containing a solution of 2-iodo-5-methylbenzyl alcohol (1.0 mmol) in a 2:1 mixture of THF and triethylamine (9 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) and copper(I) iodide (0.1 mmol, 10 mol%).

  • Degas the solution with a stream of argon for 10 minutes.

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][8]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-5-methylbenzyl Alcohol with Morpholine

Materials:

  • 2-Iodo-5-methylbenzyl alcohol

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 2-iodo-5-methylbenzyl alcohol (1.0 mmol) and morpholine (1.2 mmol).

  • Add toluene (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 110 °C for 18 hours.

  • Cool the reaction to room temperature, and then quench with saturated aqueous sodium bicarbonate (10 mL).

  • Extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by silica gel chromatography.

Data Presentation

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O901285-95
HeckStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1001670-85
SonogashiraPhenylacetylenePd(PPh₃)₄ (5)-Et₃NTHF/Et₃NRT680-92
Buchwald-HartwigMorpholinePd₂(dba)₃ (1)XPhos (2.4)NaOt-BuToluene1101875-90

Note: Yields are typical and may vary depending on the specific reaction conditions and substrate purity.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: 2-Iodo-5-methylbenzyl alcohol, Coupling Partner, Catalyst, Ligand, Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G pd0 Pd(0)Ln pd2_oxidative R-Pd(II)Ln(X) pd0->pd2_oxidative Oxidative Addition (R-X) pd2_transmetalation R-Pd(II)Ln(R') pd2_oxidative->pd2_transmetalation Transmetalation (R'-M) pd2_transmetalation->pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Heck Reaction of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the palladium-catalyzed Heck reaction between (2-Iodo-5-methylphenyl)methanol and styrene to synthesize (E)-2-(5-methyl-2-styryl)phenyl)methanol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for the formation of a carbon-carbon bond to produce a stilbene derivative. The application note includes a comprehensive list of reagents and their properties, a step-by-step experimental protocol, and methods for purification and characterization of the final product.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] This reaction has become a cornerstone in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. Aryl iodides are particularly effective substrates for the Heck reaction due to their high reactivity. The synthesis of stilbene derivatives, which are of significant interest due to their diverse biological activities and applications in materials science, is a common application of this reaction.[3]

This application note details a specific protocol for the Heck reaction of this compound with styrene. A key aspect of this procedure is its compatibility with the free hydroxymethyl group on the aryl iodide, which eliminates the need for protection and deprotection steps, thereby improving the overall efficiency of the synthesis.

Data Presentation

A summary of the physicochemical properties of the key reactants and the expected product is provided in Table 1 for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

Compound NameThis compoundStyrene(E)-2-(5-methyl-2-styryl)phenyl)methanol
CAS Number 220991-50-4100-42-5N/A (Predicted)
Molecular Formula C₈H₉IOC₈H₈C₁₆H₁₆O
Molecular Weight 248.06 g/mol 104.15 g/mol 224.30 g/mol (Calculated)
Appearance SolidColorless to yellowish oily liquidWhite to off-white solid (Expected)
Boiling Point N/A145 °C[4]N/A
Melting Point N/A-30.6 °C[4]N/A (Expected to be a solid)
Solubility Soluble in organic solvents.Soluble in alcohol, ether, acetone, carbon disulfide. Insoluble in water.[5]Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexanes.

Experimental Protocols

Materials and Reagents
  • This compound (1.0 eq)

  • Styrene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri-o-tolylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by triethylamine (2.0 eq) and styrene (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the desired stilbene derivative.[4]

  • Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[3][6] Dissolve the product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

Mandatory Visualization

Heck_Reaction_Workflow Experimental Workflow for Heck Reaction cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Extraction cluster_purification Purification reagents Combine this compound, Pd(OAc)₂, and P(o-tol)₃ in a dry flask. inert Establish inert atmosphere (N₂ or Ar). reagents->inert add_solvents Add anhydrous DMF, Et₃N, and Styrene. inert->add_solvents heat Heat to 100 °C and stir for 12-24 hours. add_solvents->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with Ethyl Acetate, wash with H₂O and Brine. cool->extract dry Dry organic layer (Na₂SO₄) and concentrate. extract->dry chromatography Purify by Silica Gel Column Chromatography. dry->chromatography recrystallization Optional: Recrystallize for higher purity. chromatography->recrystallization final_product final_product recrystallization->final_product Pure (E)-2-(5-methyl-2-styryl)phenyl)methanol

Caption: Experimental workflow for the Heck reaction.

Signaling Pathways, Experimental Workflows, or Logical Relationships

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-I(L)₂ pd0->pd_aryl Oxidative Addition pd_alkene [Ar-Pd(II)(alkene)(L)₂]⁺I⁻ pd_aryl->pd_alkene Coordination pd_alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ pd_alkene->pd_alkyl Migratory Insertion pd_hydride H-Pd(II)-I(L)₂ pd_alkyl->pd_hydride β-Hydride Elimination product Product (Stilbene derivative) pd_alkyl->product pd_hydride->pd0 Reductive Elimination base_h Base-H⁺ I⁻ pd_hydride->base_h aryl_iodide Ar-I aryl_iodide->pd_aryl alkene Styrene alkene->pd_alkene base Base (Et₃N) base->pd0

Caption: Simplified Heck reaction catalytic cycle.

References

Application Notes and Protocols for the Derivatization of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of (2-Iodo-5-methylphenyl)methanol, a versatile building block in organic synthesis. The primary focus is on the protection of the hydroxymethyl group to facilitate subsequent palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction

This compound is a valuable starting material due to the presence of two key functional groups: a reactive aryl iodide and a primary alcohol. The aryl iodide moiety serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. However, the presence of the acidic proton of the hydroxymethyl group can interfere with many of these transformations, which often employ basic reaction conditions or organometallic reagents. Therefore, protection of the alcohol is a crucial first step to ensure the success of subsequent coupling reactions. This document outlines protocols for the protection of the hydroxyl group and its subsequent application in several widely used cross-coupling reactions.

Part 1: Protection of the Hydroxymethyl Group

To prevent unwanted side reactions, the hydroxyl group of this compound must be protected. The choice of protecting group is critical and should be based on its stability to the conditions of the subsequent reaction and the ease of its removal. Here, we detail the synthesis of a tert-butyldimethylsilyl (TBS) ether derivative, which is stable under a wide range of reaction conditions but can be readily cleaved using fluoride reagents.

Protocol 1: Synthesis of tert-Butyl((2-iodo-5-methylphenyl)methoxy)dimethylsilane

This protocol describes the protection of the primary alcohol in this compound as a tert-butyldimethylsilyl (TBS) ether.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 eq).

  • Stir the solution at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Quantitative Data:

ParameterValue
Typical Yield 90-98%
Purity (by NMR) >98%
Reaction Time 2-4 hours
Eluent System Hexane:Ethyl Acetate (e.g., 98:2 to 95:5)

Logical Workflow for Hydroxyl Protection:

ProtectionWorkflow Start This compound Reagents TBDMSCl, Imidazole DCM, RT Start->Reagents Add Reaction Silylation Reaction (2-4 h) Reagents->Reaction Initiate Workup Aqueous Workup (NH4Cl quench) Reaction->Workup Complete Purification Column Chromatography Workup->Purification Isolate Product TBS-protected Product Purification->Product Obtain

Caption: Workflow for the TBS protection of this compound.

Part 2: Cross-Coupling Reactions of the Protected Derivative

With the hydroxyl group protected, the aryl iodide can now participate in a variety of powerful C-C and C-N bond-forming reactions.

Protocol 2: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of tert-butyl((2-iodo-5-methylphenyl)methoxy)dimethylsilane with an arylboronic acid.

Reaction Scheme:

TBS-O-(2-Iodo-5-methylphenyl) + R-C≡CH + Pd/Cu catalyst + Base -> TBS-O-(2-(Alkynyl)-5-methylphenyl)

TBS-O-(2-Iodo-5-methylphenyl) + Alkene + Pd catalyst + Base -> TBS-O-(2-(Alkenyl)-5-methylphenyl)

TBS-O-(2-Iodo-5-methylphenyl) + R₂NH + Pd catalyst + Ligand + Base -> TBS-O-(2-(R₂N)-5-methylphenyl)

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing modern synthetic methodologies. These methods offer significant advantages over traditional techniques, including reduced reaction times, increased yields, and improved safety profiles. The protocols provided herein are based on established literature and are intended to be a practical guide for researchers in organic synthesis and drug discovery.

Application Note 1: Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. The application of microwave irradiation dramatically accelerates this condensation reaction, often reducing reaction times from hours to minutes and improving yields.[1][2][3] This method is highly versatile and compatible with a wide range of functional groups.

Quantitative Data
Entry1,4-Dicarbonyl CompoundAmineProductTime (Microwave)Yield (Microwave)Time (Conventional)Yield (Conventional)Reference
1Hexane-2,5-dioneBenzylamine1-benzyl-2,5-dimethyl-1H-pyrrole10 min95%6 h80%[3]
21-Phenylbutane-1,4-dioneAniline1,2-diphenyl-1H-pyrrole5 min92%8 h75%[1]
33,4-Dimethylhexane-2,5-dioneAmmonium acetate2,3,4,5-tetramethyl-1H-pyrrole15 min88%12 h70%[2]
Experimental Protocol: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole

Materials:

  • Hexane-2,5-dione (1 mmol, 114 mg)

  • Benzylamine (1.1 mmol, 118 mg)

  • Glacial Acetic Acid (0.5 mL)

  • Ethanol (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reactor vial, combine hexane-2,5-dione (1 mmol) and benzylamine (1.1 mmol).

  • Add ethanol (5 mL) and glacial acetic acid (0.5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.

Reaction Mechanism: Paal-Knorr Pyrrole Synthesis

The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4][5]

G cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism DC 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate DC->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Cyclized Cyclized Intermediate Hemiaminal->Cyclized Intramolecular Cyclization Pyrrole Pyrrole Product Cyclized->Pyrrole - 2H2O H2O H2O Cyclized->H2O

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Application Note 2: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. This reaction is of great pharmaceutical importance as the products often exhibit a wide range of biological activities.[6] Microwave assistance significantly reduces reaction times and often improves yields, making it a green and efficient method.[7][8][9][10]

Quantitative Data
EntryAldehydeβ-KetoesterUrea/ThioureaCatalystTime (Microwave)Yield (Microwave)Time (Conventional)Yield (Conventional)Reference
1BenzaldehydeEthyl acetoacetateUreaYb(OTf)310 min92%4 h78%[6]
24-ChlorobenzaldehydeMethyl acetoacetateUreaSulfamic Acid15 min95%5 h85%[9]
34-NitrobenzaldehydeEthyl acetoacetateThioureaAcidic polymer10 min98%24 h25%[11]
Experimental Protocol: Synthesis of Monastrol

Materials:

  • 3-Hydroxybenzaldehyde (10 mmol, 1.22 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Thiourea (15 mmol, 1.14 g)

  • Ytterbium(III) triflate (Yb(OTf)3) (1 mol%, 62 mg)

  • Ethanol (10 mL)

  • Microwave reactor vial (20 mL) with a magnetic stir bar

Procedure:

  • In a 20 mL microwave reactor vial, combine 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and Yb(OTf)3 (1 mol%).

  • Add ethanol (10 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, place the vial in an ice bath for 20 minutes.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure Monastrol.

Reaction Mechanism: Biginelli Reaction

The reaction mechanism is believed to proceed through the formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone.[6]

G cluster_1 Biginelli Reaction Mechanism Aldehyde Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine + Urea - H2O Urea Urea Urea->Acylimine Adduct Michael Adduct Acylimine->Adduct Ketoester β-Ketoester Ketoester->Adduct + Acylimine DHPM Dihydropyrimidinone Adduct->DHPM Cyclization - H2O H2O_2 H2O Adduct->H2O_2 G cluster_2 Continuous Flow Synthesis of a Furo[2,3-g]benzothiazole PumpA Pump A (Thiophenol) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Chloroacetoacetate) PumpB->Mixer1 Reactor1 Heated Coil (S-Alkylation) Mixer1->Reactor1 HCube H-Cube® (Reduction/ Cyclization) Reactor1->HCube Mixer2 T-Mixer HCube->Mixer2 PumpD Pump D (NH4SCN) PumpD->Mixer2 PumpE Pump E (Bromine) Reactor2 Coil Reactor (Ring Closure) PumpE->Reactor2 Mixer2->Reactor2 Collection Product Collection Reactor2->Collection G cluster_3 Photoredox Catalysis Mechanism for Dihydroquinolinone Synthesis PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited Light Absorption PC_excited->PC SET (Regeneration) Radical_Cation Radical Cation Intermediate PC_excited->Radical_Cation SET Substrate N-Arylacrylamide Substrate->Radical_Cation Cyclized_Radical Cyclized Radical Radical_Cation->Cyclized_Radical Intramolecular Cyclization Product Dihydroquinolinone Cyclized_Radical->Product HAT & Tautomerization Light hv (Visible Light) Light->PC_excited

References

Application Notes: Large-Scale Synthesis of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Iodo-5-methylphenyl)methanol is a valuable substituted benzyl alcohol derivative widely used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the presence of three distinct functional handles: a primary alcohol for esterification or oxidation, a methyl group amenable to further functionalization, and an iodo group that is ideal for participating in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This document provides a detailed, two-step protocol for the large-scale synthesis of this compound, commencing from commercially available 2-amino-5-methylbenzoic acid. The described pathway involves the synthesis of the key intermediate, 2-Iodo-5-methylbenzoic acid, followed by its selective reduction to the target alcohol.

Chemical Pathway Overview

The synthesis is performed in two main stages:

  • Diazotization and Iodination: 2-amino-5-methylbenzoic acid is converted to a diazonium salt, which is subsequently displaced by iodide to yield 2-Iodo-5-methylbenzoic acid.

  • Reduction: The carboxylic acid functionality of 2-Iodo-5-methylbenzoic acid is selectively reduced to a primary alcohol using a borane complex, yielding the final product.

Protocol 1: Synthesis of 2-Iodo-5-methylbenzoic Acid

This protocol details the conversion of 2-amino-5-methylbenzoic acid to 2-Iodo-5-methylbenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol

  • Reaction Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel is charged with 2-amino-5-methylbenzoic acid (1.00 kg, 6.61 mol) and 5 M Hydrochloric Acid (4.0 L). The resulting slurry is cooled to 0-5 °C with constant stirring.

  • Diazotization: A solution of sodium nitrite (NaNO₂, 479 g, 6.94 mol) in deionized water (1.5 L) is prepared and cooled to ~5 °C. This solution is added dropwise to the reactor over 60-90 minutes, ensuring the internal temperature is maintained strictly between 0 °C and 5 °C.

  • Iodination: A solution of potassium iodide (KI, 1.65 kg, 9.92 mol) in deionized water (1.5 L) is prepared. This KI solution is then added portion-wise to the diazonium salt mixture. A slow, controlled addition is crucial to manage gas evolution (N₂).

  • Reaction Completion: After the addition is complete, the cooling bath is removed, and the reaction mixture is slowly warmed to room temperature and stirred for an additional 2 hours. The mixture is then heated to 50 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Work-up and Isolation: The mixture is cooled to room temperature. A saturated solution of sodium thiosulfate (Na₂S₂O₃) is added until the dark iodine color dissipates. The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold heptane.

  • Drying: The crude product is dried under vacuum at 50 °C to a constant weight to yield 2-Iodo-5-methylbenzoic acid as a light-brown solid.

Quantitative Data

ParameterValueUnitNotes
Reactants
2-amino-5-methylbenzoic acid1.00kgStarting Material
Sodium Nitrite (NaNO₂)479g1.05 eq
Potassium Iodide (KI)1.65kg1.50 eq
5 M Hydrochloric Acid4.0LSolvent/Reagent
Product Output
Typical Yield1.45kg
Molar Yield~83%
Purity (by HPLC)>97%

Protocol 2: Reduction to this compound

This protocol describes the selective reduction of the carboxylic acid intermediate to the target benzyl alcohol using a borane-tetrahydrofuran complex.

Experimental Protocol

  • Reaction Setup: A 20 L jacketed glass reactor is dried and rendered inert with a nitrogen atmosphere. 2-Iodo-5-methylbenzoic acid (1.31 kg, 5.00 mol) is charged into the reactor, followed by anhydrous Tetrahydrofuran (THF, 10 L). The mixture is stirred to dissolve the solid and then cooled to 0-5 °C.

  • Reduction: Borane-THF complex (1 M solution in THF, 6.0 L, 6.00 mol, 1.2 eq) is added dropwise via a dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred for an additional 3-4 hours. Reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by cooling the mixture back to 0-5 °C and slowly adding Methanol (1 L) dropwise to destroy excess borane. Vigorous gas evolution (H₂) is expected.

  • Work-up and Extraction: The mixture is concentrated under reduced pressure to remove the bulk of the THF. The residue is diluted with Ethyl Acetate (10 L) and washed sequentially with 1 M HCl (2 x 3 L), saturated sodium bicarbonate solution (2 x 3 L), and brine (3 L).

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is recrystallized from a heptane/ethyl acetate solvent system to afford pure this compound as a white crystalline solid.

Quantitative Data

ParameterValueUnitNotes
Reactants
2-Iodo-5-methylbenzoic acid1.31kgStarting Material
Borane-THF Complex (1M)6.0L1.2 eq
Anhydrous THF10LSolvent
Product Output
Typical Yield1.10kg
Molar Yield~89%
Purity (by HPLC)>98%
Melting Point79-82°C

Process Visualization

The overall workflow for the synthesis is depicted below, outlining the major unit operations from starting material to final product.

G Workflow for the Synthesis of this compound A Charge Reactor: 2-amino-5-methylbenzoic acid + HCl (aq) B Cool to 0-5 °C A->B 1 C Diazotization: Add NaNO₂ solution B->C 2 D Iodination: Add KI solution C->D 3 E Warm to RT, then 50 °C D->E 4 F Quench (Na₂S₂O₃) & Filter Solid E->F 5 G Dry Intermediate: 2-Iodo-5-methylbenzoic acid F->G 6 H Charge Reactor: Intermediate + Anhydrous THF G->H 7 I Cool to 0-5 °C H->I 8 J Reduction: Add BH₃·THF solution I->J 9 K Warm to RT J->K 10 L Quench (Methanol) K->L 11 M Extraction & Washes L->M 12 N Dry, Concentrate & Recrystallize M->N 13 O Final Product: This compound N->O 14

Caption: Synthetic workflow diagram.

Safety Considerations

  • Diazotization: Diazonium salts are potentially explosive, especially when isolated or allowed to dry. The reaction should be kept cold (0-5 °C) at all times, and the intermediate should be used directly in the next step without isolation.

  • Reagents: Sodium nitrite is a strong oxidizer and is toxic. Potassium iodide can cause irritation. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Borane Reduction: Borane-THF complex and the hydrogen gas evolved during quenching are highly flammable. The reaction and quench must be performed under an inert atmosphere (nitrogen or argon) and away from ignition sources. Ensure adequate ventilation.

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use only fresh, inhibitor-stabilized THF. All solvent handling should be performed in a well-ventilated fume hood.

Application Notes and Protocols: Cross-Coupling Reactions of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and experimental protocols for the cross-coupling of (2-iodo-5-methylphenyl)methanol, a versatile building block in organic synthesis. The document outlines procedures for Suzuki-Miyaura, Heck, and Sonogashira couplings, offering a foundational guide for the synthesis of complex organic molecules relevant to drug discovery and materials science.

Introduction

This compound is a key aromatic iodide that serves as a precursor in a variety of palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both a reactive C-I bond and a benzylic alcohol, allows for the introduction of diverse molecular fragments. This document details the reaction mechanisms and provides standardized protocols for its use in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are fundamental transformations in modern synthetic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is pivotal for the synthesis of biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle cluster_1 Reagents A Pd(0)Ln B Ar-Pd(II)-I(Ln) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation (Ar'-B(OR)2) C->A Reductive Elimination D Ar-Ar' C->D ArI This compound ArB Arylboronic Acid Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-4-methyl-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 250 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biphenyl product.

Representative Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃Toluene/H₂O901885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O1001680-90
33-Tolylboronic acidPdCl₂(dppf) (2)Cs₂CO₃THF/H₂O802488-96

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the vinylation of this compound.

Reaction Mechanism

The Heck reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Mechanism cluster_0 Catalytic Cycle cluster_1 Reagents A Pd(0)Ln B Ar-Pd(II)-I(Ln) A->B Oxidative Addition (Ar-I) C Alkene Complex B->C Alkene Coordination D Migratory Insertion Intermediate C->D Migratory Insertion D->A β-Hydride Elimination & Reductive Elimination E Substituted Alkene D->E ArI This compound Alkene Alkene (e.g., Styrene) Base Base (e.g., Et3N)

Caption: Catalytic cycle of the Heck coupling.

Experimental Protocol: Synthesis of (E)-2-(2-Styryl-4-methylphenyl)methanol

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol, 250 mg) in DMF (5 mL).

  • Add styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

  • Add triethylamine (2.0 mmol, 279 µL) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Representative Data
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1), P(o-tol)₃ (2)Et₃NDMF1001675-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)K₂CO₃Acetonitrile802470-80
3Methyl methacrylatePd(OAc)₂ (1)NaOAcDMA1201265-75

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Reaction Mechanism

This reaction is co-catalyzed by palladium and copper complexes.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln Pd_Ar Ar-Pd(II)-I(Ln) Pd0->Pd_Ar Oxidative Addition (Ar-I) Pd_Ar_Alkyne Ar-Pd(II)-C≡CR(Ln) Pd_Ar->Pd_Ar_Alkyne Transmetalation Pd_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Ar_Alkyne->Product CuI Cu(I)I Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->Pd_Ar To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Alkyne Deprotonation Base Base

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of (5-Methyl-2-(phenylethynyl)phenyl)methanol

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 250 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF (10 mL) and triethylamine (2.0 mL).

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

Representative Data
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1090-98
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501285-95
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NToluene601688-96

Conclusion

The cross-coupling reactions of this compound detailed in these application notes provide versatile and efficient pathways for the synthesis of a wide array of complex organic molecules. The Suzuki-Miyaura, Heck, and Sonogashira couplings offer reliable methods for the formation of C-C bonds, enabling the construction of biaryls, substituted alkenes, and alkynes, respectively. The provided protocols and representative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with potential applications in various scientific disciplines.

Application Notes and Protocols for Catalytic Systems Involving (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Iodo-5-methylphenyl)methanol is a versatile aromatic building block containing three key functional sites: an aryl iodide, a benzylic alcohol, and a methyl-substituted phenyl ring. The aryl iodide moiety is particularly valuable as it serves as a reactive handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions. These reactions enable the facile construction of carbon-carbon and carbon-heteroatom bonds, making this substrate a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials.

This document provides detailed application notes and representative protocols for several key catalytic transformations involving this compound.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction follows a general workflow, from reagent preparation to product isolation. Proper inert atmosphere techniques are crucial for many of these reactions due to the air-sensitivity of the Pd(0) active catalyst and certain phosphine ligands.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Coupling Partner, & Base to Oven-Dried Flask B 2. Add Catalyst & Ligand (in a glovebox if air-sensitive) A->B C 3. Evacuate and Backfill Flask with Inert Gas (e.g., Ar, N2) B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat to Specified Temperature with Vigorous Stirring D->E F 6. Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G 7. Cool to RT & Quench (e.g., with H2O or sat. NH4Cl) F->G H 8. Perform Liquid-Liquid Extraction G->H I 9. Dry Organic Layer (e.g., MgSO4, Na2SO4) & Filter H->I J 10. Concentrate in vacuo I->J K 11. Purify Product (Column Chromatography, Recrystallization) J->K

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an aryl halide with an organoboron species.[1] It is widely used for synthesizing biaryl compounds, which are prevalent in medicinal chemistry.[1][2] The reaction is known for its mild conditions and high functional group tolerance.[2]

Catalytic System Data
ComponentExamplesTypical Loading/Equivalents
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol%
Ligand (if needed) PPh₃, SPhos, XPhos1-2 eq. relative to Pd
Base K₂CO₃, Cs₂CO₃, K₃PO₄, CsF2-3 eq.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF-

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-I Pd0->PdII_halide Oxidative Addition PdII_boronate R-Pd(II)Ln-R' PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product R-R' (Coupled Product) PdII_boronate->Product Base Base (e.g., K₂CO₃) Borate [R'-B(OH)₃]⁻ Base->Borate Boronic_Acid R'-B(OH)₂ Boronic_Acid->Base Borate->PdII_boronate Aryl_Iodide R-I (this compound) Aryl_Iodide->PdII_halide

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Synthesis of (2-(Hydroxymethyl)-4-methyl-[1,1'-biphenyl]-2'-yl)boronic acid

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl iodides.[3][4]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes.[5][6] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt, along with an amine base that also often serves as the solvent.[6] Copper-free variations have also been developed to avoid issues with alkyne homocoupling.[7][8]

Catalytic System Data
ComponentExamplesTypical Loading/Equivalents
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%
Copper(I) Co-catalyst CuI1-10 mol%
Ligand (if needed) PPh₃, cBRIDP2-4 eq. relative to Pd
Base Et₃N (Triethylamine), DIPA (Diisopropylamine)2-5 eq. or as solvent
Solvent (if needed) THF, DMF, Toluene-

Sonogashira Catalytic Cycle

G Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-I Pd0->PdII_halide Oxidative Addition PdII_alkynyl R-Pd(II)Ln-C≡CR' PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product R-C≡CR' (Coupled Product) PdII_alkynyl->Product Aryl_Iodide R-I (this compound) Aryl_Iodide->PdII_halide CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_halide Cu_Acetylide->CuI Regenerates Cu(I) Catalyst Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->CuI

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Representative Protocol: Synthesis of (5-Methyl-2-(phenylethynyl)phenyl)methanol

This protocol is adapted from general procedures for Sonogashira couplings.[6][8]

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon (repeat 3 times).

  • Reagent Addition: Add degassed anhydrous triethylamine (Et₃N, 10 mL) followed by phenylacetylene (1.1 mmol, 1.1 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (DCM, 25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the desired alkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds between aryl halides and amines.[9] The choice of phosphine ligand and base is critical for achieving high efficiency and broad substrate scope.[10]

Catalytic System Data
ComponentExamplesTypical Loading/Equivalents
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-4 mol%
Ligand BINAP, Xantphos, BrettPhos1-2 eq. relative to Pd
Base NaOᵗBu, KOᵗBu, Cs₂CO₃1.2-2.0 eq.
Solvent Toluene, Dioxane, THF-
Representative Protocol: Synthesis of (5-Methyl-2-(phenylamino)phenyl)methanol

This protocol is adapted from general procedures for Buchwald-Hartwig amination.[9][11]

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 1.4 eq.) to an oven-dried Schlenk tube.

  • Catalyst & Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the appropriate phosphine ligand (e.g., Xantphos, 0.024 mmol, 1.2 mol%), and this compound (1.0 mmol, 1.0 eq.).

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the N-arylated product.

Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[12][13] This reaction is a powerful tool for C-C bond formation and can be performed both inter- and intramolecularly.[14]

Catalytic System Data
ComponentExamplesTypical Loading/Equivalents
Palladium Precatalyst Pd(OAc)₂, PdCl₂1-5 mol%
Ligand (optional) PPh₃, P(o-tol)₃2-4 eq. relative to Pd
Base Et₃N, K₂CO₃, KOAc1.5-3.0 eq.
Solvent DMF, Acetonitrile, Toluene-
Representative Protocol: Synthesis of (E)-3-(2-(Hydroxymethyl)-4-methylphenyl)acrylate

This protocol is adapted from general procedures for the Heck reaction.[12][13]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3 times).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 8 mL) followed by ethyl acrylate (1.5 mmol, 1.5 eq.).

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature and pour it into water (50 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the substituted alkene.

Intramolecular C-H Arylation: Synthesis of Benzo[c]chromenes

The benzylic alcohol of this compound can be etherified and then subjected to an intramolecular palladium-catalyzed C-H activation/arylation reaction to form valuable tricyclic structures like benzo[c]chromenes. These scaffolds are of interest in medicinal chemistry.[15][16]

Logical Pathway for Benzo[c]chromene Synthesis

G Start This compound Step1 Step 1: Williamson Ether Synthesis (e.g., Ph-Br, NaH, THF) Start->Step1 Intermediate Aryl-(2-iodo-5-methylbenzyl) ether Step1->Intermediate Step2 Step 2: Intramolecular Pd-catalyzed C-H Arylation Intermediate->Step2 Product Substituted 6H-benzo[c]chromene Step2->Product

Caption: Two-step strategy for the synthesis of benzo[c]chromenes.

Representative Protocol: Synthesis of 2-Methyl-6H-benzo[c]chromene

This protocol is based on reported syntheses of benzo[c]chromenes from related 2-halobenzyl aryl ethers.[15][16]

Step A: Synthesis of 1-((2-Iodo-5-methylbenzyl)oxy)benzene

  • To a solution of this compound (1.0 mmol) and phenol (1.1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).

  • Stir the mixture at 80 °C for 6 hours.

  • Cool, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the ether intermediate.

Step B: Intramolecular Cyclization

  • Reaction Setup: To a microwave vial, add the ether intermediate from Step A (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a mixture of DMA (N,N-Dimethylacetamide) and water (e.g., 4:1, 5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 140 °C for 1 hour.

  • Workup & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography to obtain the 2-methyl-6H-benzo[c]chromene.

References

The Elusive Role of (2-Iodo-5-methylphenyl)methanol in Natural Product Total Synthesis: A General Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, specific applications of (2-Iodo-5-methylphenyl)methanol in the total synthesis of natural products remain undocumented. This suggests that while this particular building block may be utilized in other areas of synthetic chemistry, its role as a key starting material or intermediate in the construction of complex natural products is not prominently reported. However, the structural motifs present in this compound—an iodinated aromatic ring and a benzylic alcohol—are of significant general importance in the synthesis of a wide array of bioactive molecules. This report will, therefore, provide a broader application note on the strategic use of similar iodoaryl methanols in the assembly of natural product scaffolds, focusing on key carbon-carbon bond-forming reactions.

The primary synthetic utility of iodoaromatic compounds like this compound lies in their ability to participate in powerful palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds with high efficiency and functional group tolerance. The most relevant of these for natural product synthesis are the Suzuki-Miyaura and Sonogashira couplings.

Application Note: Strategic Use of Iodoaryl Methanols in Natural Product Synthesis

Iodoaryl methanols serve as versatile bifunctional building blocks. The iodo group provides a handle for late-stage introduction of molecular complexity via cross-coupling, while the methanol moiety can be protected and carried through a synthetic sequence or oxidized to an aldehyde for subsequent elaborations such as Wittig reactions, aldol additions, or reductive aminations.

The general strategy involves the use of the iodoaryl methanol derivative in a key cross-coupling step to construct the core structure of a natural product or a significant fragment thereof. The methyl group on the phenyl ring, as in the case of this compound, can also be a key structural feature of the target natural product or a site for further functionalization.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon single bond between the iodo-substituted aromatic ring and a boronic acid or ester. This is a widely used method for the construction of biaryl linkages, which are common motifs in natural products such as lignans, alkaloids, and polyketides.

  • Sonogashira Coupling: This reaction forges a carbon-carbon triple bond between the iodo-substituted aromatic ring and a terminal alkyne. The resulting aryl-alkyne products are valuable intermediates that can be further transformed into a variety of functional groups or used in cyclization reactions to build heterocyclic systems found in many natural products.

Experimental Protocols (Generalized)

The following are generalized protocols for Suzuki-Miyaura and Sonogashira couplings involving a generic iodoaryl methanol. These protocols are intended to be illustrative and would require optimization for specific substrates.

Protocol 1: Generalized Suzuki-Miyaura Coupling

Reaction: Formation of a biaryl linkage.

Materials:

  • Iodoaryl methanol derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/EtOH/H₂O mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodoaryl methanol derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

EntryIodoaryl MethanolArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285-95
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100880-90
Protocol 2: Generalized Sonogashira Coupling

Reaction: Formation of an aryl-alkyne.

Materials:

  • Iodoaryl methanol derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Base (e.g., Triethylamine, 2.0 eq)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the iodoaryl methanol derivative, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

EntryIodoaryl MethanolTerminal AlkynePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25690-98
2This compoundTrimethylsilylacetylenePd(PPh₃)₄/CuIDIPAToluene50488-95

Visualizations

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Sonogashira couplings in the context of natural product synthesis.

Suzuki_Miyaura_Workflow A This compound (or similar iodoaryl) C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Intermediate C->D E Further Transformations (e.g., cyclization, functional group manipulation) D->E F Natural Product E->F

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Sonogashira_Workflow A This compound (or similar iodoaryl) C Sonogashira Coupling A->C B Terminal Alkyne B->C D Aryl-Alkyne Intermediate C->D E Further Transformations (e.g., reduction, hydration, cyclization) D->E F Natural Product E->F

Caption: Generalized workflow for Sonogashira coupling.

Conclusion

While this compound does not appear to be a widely cited reagent in the total synthesis of natural products, its structural features are representative of a class of valuable synthetic building blocks. The ability of the iodo group to participate in robust and versatile cross-coupling reactions, combined with the synthetic handle provided by the benzylic alcohol, makes iodoaryl methanols in general powerful tools for the construction of complex molecular architectures. Researchers and drug development professionals can leverage the generalized protocols and strategic workflows presented here as a foundation for the design and execution of synthetic routes towards novel bioactive molecules, even in the absence of direct literature precedent for this specific reagent.

Application Notes and Protocols: Continuous Flow Suzuki-Miyaura Coupling of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Iodo-5-methylphenyl)methanol is a valuable building block in organic synthesis, particularly for the construction of biaryl methanol derivatives, which are key structural motifs in many pharmaceutical compounds and advanced materials. Traditional batch synthesis methods for coupling this aryl iodide can be time-consuming and challenging to scale up. Flow chemistry offers a compelling alternative, providing enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability.

This document provides a detailed protocol for the continuous flow Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid as a model reaction. The principles and methodologies described herein can be adapted for coupling with a variety of boronic acids to generate a library of substituted biaryl methanols.

Core Application: Synthesis of (5-Methyl-[1,1'-biphenyl]-2-yl)methanol

The primary application highlighted is the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to produce (5-Methyl-[1,1'-biphenyl]-2-yl)methanol. This reaction serves as a foundational method for the synthesis of more complex biaryl structures.

Quantitative Data Summary

The following table summarizes typical reaction conditions and performance for a continuous flow Suzuki-Miyaura coupling of an aryl iodide like this compound, based on established literature for similar substrates.[1][2]

ParameterValueNotes
Reactant 1 This compound0.50 mmol
Reactant 2 Phenylboronic acid0.75 mmol (1.5 equiv)
Catalyst 7% Pd on WA30 resin (or similar heterogeneous Pd catalyst)Packed in a catalyst cartridge
Base NaOH or KOH1.0 mmol (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (3:1 v/v)A single homogeneous solution
Flow Rate 0.05 mL/minCan be optimized to control residence time
Reactor Temperature 80 °CMaintained by an oil bath or column heater
Residence Time ~40 minCalculated based on reactor volume and flow rate
Back Pressure Not typically required for this setupMonitored to detect potential clogging
Typical Yield 80-95%Isolated yield after workup

Experimental Protocols

Materials and Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst cartridge (e.g., 7% Pd on WA30 resin)

  • Sodium hydroxide or Potassium hydroxide

  • 1,4-Dioxane (HPLC grade)

  • Deionized water

  • Syringe pump

  • Packed-bed flow reactor system with a catalyst cartridge holder

  • Heating unit for the reactor (e.g., column heater or oil bath)

  • Back-pressure regulator (optional, but recommended)

  • Collection vessel

  • Standard laboratory glassware for workup and purification

Protocol for Continuous Flow Suzuki-Miyaura Coupling:

  • Preparation of the Reagent Solution:

    • In a suitable flask, dissolve this compound (0.50 mmol), phenylboronic acid (0.75 mmol), and the chosen base (1.0 mmol) in a mixture of 1,4-dioxane (1.5 mL) and water (0.5 mL).

    • Ensure all components are fully dissolved to create a homogeneous solution. This is crucial to prevent clogging of the flow system.

  • System Setup:

    • Install the palladium catalyst cartridge into the flow reactor system.

    • Prime the syringe pump and the tubing with the solvent mixture (1,4-dioxane/water) to ensure no air bubbles are present in the system.

    • Connect the syringe containing the reagent solution to the pump.

    • Heat the catalyst cartridge to the desired temperature (e.g., 80 °C).

  • Reaction Execution:

    • Set the syringe pump to the desired flow rate (e.g., 0.05 mL/min).

    • Begin pumping the reagent solution through the heated catalyst cartridge.

    • Collect the output from the reactor in a collection vessel.

    • After the entire reagent solution has been pumped through the system, continue to pump the solvent mixture for a period to wash the cartridge and tubing.

  • Workup and Purification:

    • Transfer the collected reaction mixture to a separatory funnel.

    • Add ethyl acetate and water to partition the product into the organic layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure (5-Methyl-[1,1'-biphenyl]-2-yl)methanol.

Visualizations

Flow_Chemistry_Workflow cluster_prep Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Workup & Purification reagent_prep Dissolve Reactants, Boronic Acid, and Base in Dioxane/Water pump Syringe Pump reagent_prep->pump Load Syringe reactor Heated Pd Catalyst Cartridge (80°C) pump->reactor Flow Rate: 0.05 mL/min collection Collection Vessel reactor->collection Reaction Output extraction Liquid-Liquid Extraction collection->extraction purification Column Chromatography extraction->purification product Pure Product: (5-Methyl-[1,1'-biphenyl]-2-yl)methanol purification->product

Caption: Experimental workflow for the continuous flow synthesis of (5-Methyl-[1,1'-biphenyl]-2-yl)methanol.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)-I L_n pd0->aryl_pd_complex Oxidative Addition transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' L_n aryl_pd_complex->biaryl_pd_complex Transmetalation biaryl_pd_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product (5-Methyl-[1,1'-biphenyl] -2-yl)methanol biaryl_pd_complex->product aryl_iodide (2-Iodo-5-methyl -phenyl)methanol aryl_iodide->pd0 boronic_acid PhB(OH)₂ boronic_acid->aryl_pd_complex base Base (OH⁻) base->aryl_pd_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: (2-Iodo-5-methylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of (2-Iodo-5-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is the reduction of the corresponding carboxylic acid, 2-Iodo-5-methylbenzoic acid.[1] This precursor is typically synthesized via a Sandmeyer reaction from 5-methyl-anthranilic acid or through regioselective iodination of 3-methylbenzoic acid.[1][2]

Q2: Which reducing agents are recommended for converting 2-Iodo-5-methylbenzoic acid to the corresponding alcohol?

Powerful reducing agents are necessary for this transformation. The most common choices are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).[1] The selection of the agent is critical to ensure the selective reduction of the carboxylic acid without affecting the iodo or methyl groups on the aromatic ring.[1]

Q3: Are there significant safety concerns associated with this synthesis?

Yes. Working with strong reducing agents like LiAlH₄ and BH₃ requires strict adherence to safety protocols. These reagents react violently with water and protic solvents. All reactions must be conducted under anhydrous (moisture-free) and inert (e.g., nitrogen or argon) atmospheres. The quenching process at the end of the reaction is highly exothermic and must be performed carefully at low temperatures (e.g., 0 °C).

Q4: What is a typical yield for the reduction step?

Yields can vary significantly based on the purity of the starting materials, the choice of reducing agent, and the reaction conditions. With proper technique and high-purity reagents, yields for the reduction of aromatic carboxylic acids can often exceed 80-90%. However, suboptimal conditions can lead to substantially lower yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: My final yield of this compound is significantly lower than expected. What are the potential causes?

A: Low yield is a common issue that can be traced to several factors. Systematically investigate the following possibilities:

  • Reagent Quality:

    • Inactive Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is highly sensitive to moisture. If it has been improperly stored or handled, it will lose its activity. Use a fresh, unopened bottle or a properly stored container.

    • Impure Starting Material: The purity of the 2-Iodo-5-methylbenzoic acid is crucial. Impurities can interfere with the reaction. Consider recrystallizing the starting material if its purity is questionable.

  • Reaction Conditions:

    • Presence of Water: The reaction must be conducted under strictly anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents. Even atmospheric moisture can consume the reducing agent.

    • Incorrect Stoichiometry: Ensure the correct molar ratio of the reducing agent to the starting material is used. A slight excess of the reducing agent is often required.

    • Temperature Control: The initial addition of the reducing agent is typically done at a low temperature (e.g., 0 °C) to control the exothermic reaction. Subsequently, the reaction may need to be warmed to room temperature or refluxed to go to completion.

  • Work-up and Purification:

    • Inefficient Extraction: The product may not have been fully extracted from the aqueous layer during the work-up. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and check the aqueous layer by TLC to ensure complete extraction.

    • Product Loss During Purification: The product may be lost during column chromatography if an inappropriate solvent system is used.

Issue 2: Incomplete Reaction

Q: My post-reaction analysis (TLC, NMR) shows a large amount of unreacted 2-Iodo-5-methylbenzoic acid. How can I drive the reaction to completion?

A: The presence of starting material indicates that the reaction has not fully completed. Consider the following adjustments:

  • Increase Reducing Agent: Add a greater excess of the reducing agent (e.g., increase from 1.5 equivalents to 2.0 or 2.5 equivalents).

  • Extend Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using TLC until the starting material spot disappears.

  • Increase Temperature: After the initial addition at a low temperature, slowly warm the reaction to room temperature or gently reflux it to ensure completion.

Issue 3: Presence of Unexpected Side Products

Q: I am observing multiple spots on my TLC plate that do not correspond to the starting material or the desired product. What are these impurities?

A: Side reactions can lead to a complex product mixture. Potential side products include:

  • Dehalogenated Product: Overly harsh reaction conditions or a large excess of the reducing agent can sometimes lead to the reduction of the C-I bond, resulting in the formation of (5-methylphenyl)methanol.

  • Aldehyde Intermediate: Incomplete reduction may leave some of the intermediate, (2-Iodo-5-methylphenyl)aldehyde, in the reaction mixture.

  • Iodine Contamination: If the starting material synthesis left residual iodine, it might persist. A wash with a sodium thiosulfate solution during work-up can remove it.[2]

Data Summary

Table 1: Comparison of Common Reducing Agents for Carboxylic Acid Reduction

Reducing AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether, THF0 °C to RefluxHighly reactive and effective for a broad range of substrates.Highly reactive with protic solvents (water, alcohols); requires strict anhydrous conditions.
Borane (BH₃) THF0 °C to RefluxMore selective than LiAlH₄; less reactive with some functional groups.Can be more expensive; may require longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-5-methylbenzoic acid (Precursor)

This protocol is adapted from established Sandmeyer reaction procedures.[2]

  • Diazotization: Suspend 20 g of 5-methyl-anthranilic acid in 200 mL of 3-N hydrochloric acid in a flask and cool to 0 °C in an ice bath. While stirring, add a solution of 10 g of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 25 minutes at 0 °C.

  • Iodination: In a separate flask, prepare a solution of 26.5 g of potassium iodide in 30 mL of 3-N hydrochloric acid and 30 mL of water. Add this iodide solution dropwise to the diazonium salt solution, maintaining the temperature between 5-10 °C.

  • Reaction Completion: After the addition is complete, stir the mixture for 30 minutes at room temperature, followed by 2 hours at reflux.

  • Work-up: Cool the mixture and add solid sodium thiosulfate in small portions until the dark iodine color dissipates and the solution turns yellow.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: Dissolve the crude product in diethyl ether, wash the ether solution with sodium thiosulfate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Recrystallize from ligroin to yield pure 2-iodo-5-methyl-benzoic acid.

Protocol 2: Synthesis of this compound (Target Compound)

This protocol describes a standard LiAlH₄ reduction.[1]

  • Setup: Under an inert atmosphere (N₂ or Ar), add 1.5 equivalents of LiAlH₄ to a flame-dried, three-neck flask equipped with a dropping funnel and a condenser. Add anhydrous diethyl ether or THF to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve 1.0 equivalent of 2-Iodo-5-methylbenzoic acid in anhydrous diethyl ether or THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ slurry at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% NaOH solution, and then more water (Fieser workup).

  • Filtration and Extraction: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether. Combine the filtrate and the washings.

  • Purification: Wash the combined organic layer with water and brine. Dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Visual Guides

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction to Final Product start 5-Methyl-anthranilic Acid diazotization Diazotization (NaNO₂, HCl) start->diazotization iodination Iodination (KI) diazotization->iodination precursor 2-Iodo-5-methylbenzoic Acid iodination->precursor reduction Reduction (LiAlH₄ or BH₃) precursor->reduction Anhydrous Solvent product This compound reduction->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Product Yield Detected q1 Is Starting Material Visible on TLC? start->q1 ans1_yes Yes: Incomplete Reaction q1->ans1_yes Yes ans1_no No: Check Other Factors q1->ans1_no No sol1a Increase Equivalents of Reducing Agent ans1_yes->sol1a sol1b Extend Reaction Time or Increase Temperature ans1_yes->sol1b q2 Was the Reaction Kept Anhydrous? ans1_no->q2 ans2_no No: Reagent Deactivated q2->ans2_no No ans2_yes Yes: Check Work-up q2->ans2_yes Yes sol2 Repeat with Oven-Dried Glassware & Anhydrous Solvents ans2_no->sol2 sol3 Perform Multiple Extractions and Check Aqueous Layer by TLC ans2_yes->sol3

Caption: Troubleshooting logic diagram for addressing low reaction yield.

References

Technical Support Center: Purification of Crude (2-Iodo-5-methylphenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (2-Iodo-5-methylphenyl)methanol via column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem: Poor Separation of the Product from Impurities

  • Question: My TLC analysis shows a clear separation, but the column chromatography yields mixed fractions. Why is this happening and what can I do?

  • Answer: This discrepancy can arise from several factors:

    • Overloading the column: Loading too much crude material can lead to broad bands that overlap.[1] For effective separation, the amount of crude mixture should typically be 1-5% of the mass of the silica gel.

    • Improper solvent system: The solvent system that works for TLC may not be optimal for column chromatography. A common rule of thumb is to select a solvent system that provides an Rf value of 0.2-0.3 for the desired compound on the TLC plate.[2]

    • Column packing issues: An improperly packed column with cracks or channels will result in an uneven flow of the mobile phase and poor separation.[3] Ensure the silica gel is packed uniformly.

    • Compound degradation: this compound might be sensitive to the acidic nature of silica gel, leading to degradation and the appearance of new spots.[2][4] To test for this, you can run a 2D TLC.[4] If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[2][4]

Problem: The Product is Eluting Too Quickly (High Rf) or Not at All (Low Rf)

  • Question: My product comes off the column in the first few fractions with impurities, or it remains stuck at the top of the column. How can I adjust the elution?

  • Answer:

    • High Rf (Eluting too quickly): Your eluent is too polar. To increase the retention of your compound, you need to decrease the polarity of the mobile phase. For a common solvent system like ethyl acetate/hexane, this means decreasing the proportion of ethyl acetate.

    • Low Rf (Stuck on the column): Your eluent is not polar enough to move the compound.[2] this compound is a polar compound, and you will likely need a relatively polar solvent system. Gradually increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[2] For very polar compounds, a solvent system like methanol/dichloromethane might be necessary.[5]

Problem: Tailing of the Product Peak Leading to Contaminated Fractions

  • Question: The spot for my product on the TLC plate is streaked, and the fractions from the column show significant tailing. How can I resolve this?

  • Answer: Tailing is often caused by the interaction of polar functional groups, like the hydroxyl group in your compound, with the acidic silanol groups on the silica gel.

    • Use a more polar eluent: Increasing the polarity of the solvent system can help to reduce these interactions and lead to more symmetrical peaks.[2]

    • Add a modifier: Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can suppress the interactions causing tailing. For an alcohol, a small percentage of methanol in the eluent might be beneficial.

Problem: The Column Runs Dry or Flow is Blocked

  • Question: The solvent level dropped below the silica gel surface, or the solvent flow has stopped completely. What should I do?

  • Answer:

    • Column running dry: A column that has run dry will have cracks and channels, leading to very poor separation.[4] The column must be repacked. Always ensure there is a sufficient head of solvent above the silica gel.

    • Blocked column: This can be caused by precipitation of the sample at the top of the column if it is not fully soluble in the eluent, or by fine particulate matter from the crude sample.[1] If the sample has low solubility in the chosen eluent, it can be loaded onto the column by adsorbing it onto a small amount of silica gel first (dry loading).[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Given the polarity of the hydroxyl group, a good starting point would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis. A system of petroleum ether/isopropanol/ethyl acetate has also been reported for similar compounds.[6]

Q2: How can I determine if my compound is stable on silica gel?

A2: You can perform a two-dimensional (2D) TLC.[4] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[4]

Q3: What should I do if my crude sample is not soluble in the eluting solvent?

A3: You can use a technique called "dry loading".[4] Dissolve your crude sample in a volatile solvent in which it is soluble (like dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Q4: How much silica gel should I use for my column?

A4: A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For a difficult separation, a higher ratio is recommended.

Q5: What are some alternative stationary phases if silica gel is not suitable?

A5: If your compound degrades on silica gel, you can try using neutral or basic alumina.[2] For very polar compounds, reverse-phase chromatography using a C18-silica stationary phase might be an option.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. The specific solvent system and fraction collection strategy should be optimized based on TLC analysis of the crude mixture.

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand (approximately 0.5 cm).[4]

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[3]

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[4]

    • Wash the column with the eluting solvent, ensuring the solvent level never drops below the top of the sand layer.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent.[4] Using a pipette, carefully add the solution to the top of the column.[4]

    • Dry Loading: If the sample is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder.[4] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • If a gradient elution is required, gradually increase the polarity of the solvent system. A step gradient (e.g., 100 mL of 5% EtOAc/Hexane, then 100 mL of 10% EtOAc/Hexane) is often effective.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Solvent Systems and Corresponding Rf Values for this compound

Solvent System (v/v)Approximate Rf of ProductNotes
10% Ethyl Acetate / Hexane0.4 - 0.5Good for initial TLC analysis.
20% Ethyl Acetate / Hexane0.6 - 0.7May be too high for good column separation.
5% Ethyl Acetate / Hexane0.2 - 0.3Often a good starting point for column elution.
5% Methanol / DichloromethaneVariesFor compounds that are not mobile in less polar systems.[5]
Petroleum Ether / Isopropanol / Ethyl Acetate (9:0.5:0.5)VariesA reported system for similar iodinated aromatics.[6]

Visualizations

G cluster_0 Troubleshooting Workflow start Problem Identified poor_sep Poor Separation start->poor_sep rf_issue Incorrect Rf start->rf_issue tailing Peak Tailing start->tailing no_flow No/Slow Flow start->no_flow sol_overload Reduce Sample Load poor_sep->sol_overload sol_solvent Optimize Solvent System poor_sep->sol_solvent sol_packing Repack Column poor_sep->sol_packing sol_degradation Check Stability (2D TLC) Use Alumina/Deactivated Silica poor_sep->sol_degradation sol_inc_polarity Increase Eluent Polarity rf_issue->sol_inc_polarity Low Rf sol_dec_polarity Decrease Eluent Polarity rf_issue->sol_dec_polarity High Rf tailing->sol_inc_polarity sol_modifier Add Modifier (e.g., MeOH) tailing->sol_modifier no_flow->sol_packing sol_dry_load Use Dry Loading no_flow->sol_dry_load sol_check_frit Check for Precipitation no_flow->sol_check_frit

Caption: Troubleshooting workflow for column chromatography purification.

G prep_column 1. Prepare Column (Slurry Pack Silica) load_sample 2. Load Sample (Wet or Dry Loading) prep_column->load_sample elute 3. Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for purification.

References

common side products in the synthesis of 2-iodo-5-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-iodo-5-methylbenzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-iodo-5-methylbenzyl alcohol?

The most common and reliable synthetic route involves a two-step process:

  • Sandmeyer Reaction: Conversion of 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid.

  • Reduction: Reduction of the carboxylic acid group of 2-iodo-5-methylbenzoic acid to the corresponding benzyl alcohol.

An alternative, though less common, route is the direct iodination of a suitable toluene derivative, which may lead to issues with regioselectivity.

Q2: What are the most common side products observed in the Sandmeyer reaction step?

During the diazotization of 2-amino-5-methylbenzoic acid and subsequent reaction with iodide, several side products can form. These include:

  • Phenolic derivatives: Formed by the reaction of the diazonium salt with water.

  • Azo-coupling products: Brightly colored impurities resulting from the reaction of the diazonium salt with the starting material or other aromatic species.[1]

  • Biaryl compounds: Formed through radical-mediated side reactions.[2]

  • Unreacted starting material: Due to incomplete diazotization.

Q3: What are the potential side products in the reduction of 2-iodo-5-methylbenzoic acid?

The primary concerns during the reduction step are:

  • Incomplete reduction: Leaving unreacted 2-iodo-5-methylbenzoic acid in the final product.

  • Aldehyde intermediate: The corresponding aldehyde may be present if the reduction is not driven to completion.

  • Dehalogenation: Strong reducing agents under harsh conditions could potentially lead to the removal of the iodine atom, although this is less common under standard conditions.

Q4: How can I purify the final product, 2-iodo-5-methylbenzyl alcohol?

Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. Recrystallization can also be an effective method for purifying the final product as well as the intermediate 2-iodo-5-methylbenzoic acid.[3][4]

Troubleshooting Guides

Problem 1: Low yield in the Sandmeyer reaction for 2-iodo-5-methylbenzoic acid.
Potential Cause Troubleshooting Steps
Incomplete diazotization Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite.
Premature decomposition of the diazonium salt Keep the reaction mixture cold until the addition of the iodide source. Avoid exposing the diazonium salt solution to elevated temperatures or direct sunlight.
Side reactions with solvent Ensure that the reaction is performed in a suitable acidic aqueous medium. The presence of excess acid is crucial for the stability of the diazonium salt.
Inefficient iodide substitution Use a stoichiometric excess of potassium iodide. Ensure the iodide solution is added slowly to the cold diazonium salt solution.
Problem 2: Presence of colored impurities in the 2-iodo-5-methylbenzoic acid product.
Potential Cause Troubleshooting Steps
Formation of azo-coupling byproducts Maintain a low reaction temperature during diazotization and iodide addition to minimize the formation of these highly colored impurities.[1]
Presence of residual iodine Wash the crude product with a solution of sodium thiosulfate to remove any unreacted iodine.[3][4]
Impure starting material Ensure the 2-amino-5-methylbenzoic acid is of high purity before starting the reaction.
Problem 3: Incomplete reduction of 2-iodo-5-methylbenzoic acid.
Potential Cause Troubleshooting Steps
Insufficient reducing agent Use a molar excess of the reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄).
Deactivation of the reducing agent Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water.[5]
Low reaction temperature or short reaction time Allow the reaction to proceed for a sufficient amount of time, and if necessary, gently warm the reaction mixture according to the protocol to ensure complete conversion.

Quantitative Data Summary

Reaction Step Product Reported Yield Key Byproducts Reference
Sandmeyer Reaction2-Iodo-5-methylbenzoic acid85%Phenolic derivatives, Azo-coupling products[2]
Direct Iodination of 3-methylbenzoic acid6-Iodo-3-methylbenzoic acid and other isomers40% (desired isomer), 8% (other isomers)Positional isomers[2]
Reduction of o-Iodobenzoic acido-Iodobenzyl alcohol98%Incomplete reduction products[6]

Experimental Protocols

Synthesis of 2-Iodo-5-methylbenzoic Acid via Sandmeyer Reaction[2][3]

Materials:

  • 2-Amino-5-methylbenzoic acid (5-methyl-anthranilic acid)

  • 3-N Hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 20 g of 2-amino-5-methylbenzoic acid in 200 mL of 3-N hydrochloric acid in a flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise to the suspension while stirring. Maintain the temperature at 0 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 25 minutes.

  • In a separate beaker, prepare a solution of 26.5 g of potassium iodide in 30 mL of 3-N hydrochloric acid and 30 mL of water.

  • Add the potassium iodide solution dropwise to the diazonium salt solution, maintaining the temperature between 5-10 °C.

  • After the addition, stir the mixture for 30 minutes at room temperature, and then heat at reflux for 2 hours.

  • Cool the reaction mixture and add a solution of sodium thiosulfate until the yellow color of iodine disappears.

  • Collect the precipitated crude 2-iodo-5-methylbenzoic acid by vacuum filtration and wash with water until the washings are neutral.

  • For further purification, dissolve the crude product in diethyl ether, wash with sodium thiosulfate solution and then with water. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain light-brown crystals.

  • Recrystallize the product from ligroin to yield pure 2-iodo-5-methylbenzoic acid.

Reduction of 2-Iodo-5-methylbenzoic Acid to 2-Iodo-5-methylbenzyl Alcohol (General Procedure using LiAlH₄)

Materials:

  • 2-Iodo-5-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Dissolve 2-iodo-5-methylbenzoic acid in anhydrous THF.

  • Slowly add the solution of 2-iodo-5-methylbenzoic acid to the LiAlH₄ suspension via the dropping funnel. An exothermic reaction may occur, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic process and generates hydrogen gas.[5]

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iodo-5-methylbenzyl alcohol.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Reduction A 2-Amino-5-methylbenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0°C C 2-Iodo-5-methylbenzoic acid B->C KI D 2-Iodo-5-methylbenzyl alcohol C->D LiAlH₄ or BH₃·SMe₂

Caption: Synthetic workflow for 2-iodo-5-methylbenzyl alcohol.

TroubleshootingSandmeyer Start Low Yield in Sandmeyer Reaction Cause1 Incomplete Diazotization Start->Cause1 Cause2 Diazonium Salt Decomposition Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1 Check NaNO₂ quality Maintain T=0-5°C Cause1->Solution1 Solution2 Keep reaction cold Avoid light Cause2->Solution2 Solution3 Ensure excess acid Control addition rates Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

References

Technical Support Center: Suzuki Reactions with (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Iodo-5-methylphenyl)methanol in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not proceeding, or the yield is very low. What are the common causes?

A1: Failure of a Suzuki reaction involving this compound can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for this specific substrate. The presence of a benzylic alcohol can sometimes interfere with the catalytic cycle.

  • Issues with the Boronic Acid/Ester: Boronic acids are susceptible to degradation, especially protodeboronation, under certain conditions.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success and can significantly impact the yield.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid.

  • Substrate-Specific Challenges: The ortho-iodo and benzylic alcohol functionalities on the substrate can present steric hindrance or side reactions.

Q2: I am observing significant amounts of a byproduct that appears to be the dehalogenated starting material (5-methyl-2-phenyl)methanol. What is causing this?

A2: The formation of a dehalogenated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the aryl halide, after oxidative addition to the palladium(0) catalyst, undergoes a reaction that replaces the halide with a hydrogen atom. Potential hydrogen sources can include the solvent (especially alcohols like methanol), water, or the base.

Q3: My main byproduct is a homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture. Ensure thorough degassing of your solvents and reaction setup. Using a pre-catalyst that is already in the Pd(0) state or ensuring efficient in-situ reduction of a Pd(II) precursor can also help.

Q4: Can the benzylic alcohol group on this compound interfere with the reaction?

A4: Yes, the benzylic alcohol can potentially complicate the reaction. It can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Additionally, under certain basic conditions, the alcohol could be deprotonated, which might lead to side reactions. However, many Suzuki reactions are compatible with alcohol functionalities.

Troubleshooting Guides

Problem: Low to No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst - Use a fresh, high-quality palladium catalyst. - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃). - Try different phosphine ligands to enhance catalyst activity and stability.
Boronic Acid Degradation - Use fresh, pure boronic acid. - Consider using a boronic ester (e.g., pinacol ester) for increased stability. - Add the boronic acid later in the reaction sequence if possible.
Incorrect Base/Solvent - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Use a solvent system known to be effective for Suzuki reactions (e.g., dioxane/water, toluene/water, DMF).
Oxygen Contamination - Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). - Maintain a positive inert gas atmosphere throughout the reaction.
Problem: Formation of Side Products
Side Product Troubleshooting Step
Hydrodehalogenation - Use a less hydrogen-donating solvent if possible. - Ensure the base is not promoting this side reaction. - Optimize the reaction temperature and time; sometimes shorter reaction times can minimize this byproduct.
Homocoupling of Boronic Acid - Rigorously exclude oxygen from the reaction. - Use a Pd(0) catalyst source directly.
Homocoupling of Aryl Iodide - This is less common but can occur. Ensure the reaction conditions favor the cross-coupling pathway.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Suzuki-Miyaura reactions of aryl iodides, which can serve as a starting point for optimizing the reaction with this compound. Note: This data is generalized from similar substrates and optimal conditions for your specific reaction may vary.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10085-95General Conditions
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8080-90General Conditions
PdCl₂(dppf) (3)-Cs₂CO₃DMF11090-98General Conditions
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95General Conditions

Table 2: Influence of Different Bases on Reaction Yield

Base (equivalents)CatalystSolventTemperature (°C)Yield (%)Reference
K₂CO₃ (2)Pd(PPh₃)₄Dioxane/H₂O9088General Conditions
Cs₂CO₃ (2)Pd(PPh₃)₄Dioxane/H₂O9092General Conditions
K₃PO₄ (2)Pd(PPh₃)₄Dioxane/H₂O9095General Conditions
Na₂CO₃ (2)Pd(PPh₃)₄Dioxane/H₂O9085General Conditions

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst (0.05 equiv.) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane:water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Failed Suzuki Reaction check_reagents Check Reagents (Purity, Freshness) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp) start->check_conditions check_setup Verify Experimental Setup (Inert Atmosphere, Degassing) start->check_setup low_yield Low Yield check_reagents->low_yield no_reaction No Reaction check_reagents->no_reaction check_conditions->low_yield check_conditions->no_reaction check_setup->low_yield check_setup->no_reaction side_products Side Products Observed check_setup->side_products optimize_catalyst Optimize Catalyst/Ligand low_yield->optimize_catalyst If starting material is consumed optimize_base Optimize Base/Solvent low_yield->optimize_base optimize_temp_time Optimize Temp/Time low_yield->optimize_temp_time no_reaction->optimize_catalyst If reagents are fine no_reaction->optimize_base improve_degassing Improve Degassing Protocol side_products->improve_degassing If homocoupling analyze_side_products Identify Side Products (e.g., by NMR, MS) side_products->analyze_side_products success Successful Reaction optimize_catalyst->success optimize_base->success optimize_temp_time->success improve_degassing->success troubleshoot_dehalogenation Address Hydrodehalogenation analyze_side_products->troubleshoot_dehalogenation If dehalogenation troubleshoot_homocoupling Address Homocoupling analyze_side_products->troubleshoot_homocoupling If homocoupling troubleshoot_dehalogenation->success troubleshoot_homocoupling->success

Caption: Troubleshooting workflow for failed Suzuki reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)-X]Ln Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-Ar']Ln OxAdd->Transmetal Transmetalation RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OR)2 (Boronic Acid/Ester) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Optimization of (2-Iodo-5-methylphenyl)methanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving (2-Iodo-5-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for this compound?

A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl, vinyl, or alkyl boronic acids or esters.

  • Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[1][2]

  • Heck Coupling: For coupling with alkenes.[3][4]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with amines.

The choice of reaction depends on the desired final product. Given the presence of the benzylic alcohol, care must be taken to avoid side reactions like oxidation or etherification.

Q2: What is the general reactivity order for aryl halides in these coupling reactions?

A2: The reactivity of the aryl halide (Ar-X) is critical and generally follows the order of bond strength: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[5] As an aryl iodide, this compound is a highly reactive substrate, which is advantageous for achieving high yields under mild conditions.

Q3: Can the benzylic alcohol group interfere with the coupling reaction?

A3: Yes, the hydroxyl group can potentially interfere. Possible side reactions include:

  • Oxidation: The alcohol could be oxidized, especially if the reaction requires harsh conditions or specific oxidizing agents.

  • C-O Coupling: In some cases, particularly with strong bases, the alcohol can act as a nucleophile, leading to ether formation.[6]

  • Coordination to the Metal Center: The oxygen atom can coordinate to the palladium catalyst, potentially influencing its catalytic activity.

To mitigate these issues, it is often recommended to protect the alcohol group (e.g., as a silyl ether like TBDMS or a benzyl ether) before performing the coupling reaction. However, with carefully optimized conditions, direct coupling on the unprotected alcohol is often achievable.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common issues encountered. The following flowchart can help diagnose the potential cause.

G start Low/No Yield catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst Is catalyst active? base Evaluate Base (Strength & Solubility) catalyst->base Catalyst OK solvent Check Solvent (Degassed? Anhydrous?) base->solvent Base OK temp Adjust Temperature solvent->temp Solvent OK reagents Verify Reagent Quality (Boronic Acid, Alkyne, etc.) temp->reagents Temp OK inhibition Consider Halide Inhibition reagents->inhibition Reagents OK G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up A Select Substrates (Aryl Iodide & Coupling Partner) B Screen Pd Catalysts & Ligands (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) A->B C Screen Bases (e.g., K2CO3, K3PO4, CsF) B->C D Screen Solvents (e.g., Toluene, Dioxane, DMF) C->D E Optimize Temperature (RT to 100 °C) D->E F Optimize Concentration E->F G Optimize Reagent Stoichiometry F->G H Analyze Yield & Purity (HPLC, GC-MS) G->H I Confirm Optimal Conditions H->I J Scale-up Reaction I->J K Purification J->K G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(I)L₂ pd0->pd_complex1 oa_label Oxidative Addition pd_complex2 [Ar-Pd(II)(OR')L₂] pd_complex1->pd_complex2 tm_label Transmetalation pd_complex3 Ar-Pd(II)(Ar')L₂ pd_complex2->pd_complex3 pd_complex3->pd0  Ar-Ar' re_label Reductive Elimination oa_label->pd_complex1  Ar-I tm_label->pd_complex2  Base (e.g., OH⁻)

References

preventing decomposition of (2-Iodo-5-methylphenyl)methanol during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (2-Iodo-5-methylphenyl)methanol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound, and how do they influence its stability?

A1: this compound has two key functional groups that dictate its reactivity and potential for decomposition: an iodo-substituted benzene ring and a primary benzylic alcohol. The carbon-iodine bond can be susceptible to cleavage under certain conditions, such as in the presence of light, reducing agents, or high temperatures, leading to de-iodination. The benzylic alcohol is prone to oxidation, which can convert it to the corresponding aldehyde or carboxylic acid.

Q2: I am observing a lower than expected yield in my cross-coupling reaction. Could decomposition of this compound be the cause?

A2: Yes, decomposition of the starting material is a common reason for low yields. If this compound degrades before or during the reaction, there will be less of it available to participate in the desired transformation. It is crucial to assess the purity of the starting material before use and to handle it under conditions that minimize decomposition.

Q3: What are the common signs of decomposition for this compound?

A3: Visual signs of decomposition can include a change in color of the solid material, often developing a yellowish or brownish tint, which may indicate the formation of iodine. In solution, the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in an HPLC or GC-MS analysis of your reaction mixture are strong indicators of decomposition or side reactions.

Q4: How should I properly store this compound to ensure its stability?

A4: To minimize degradation during storage, this compound should be stored in a tightly sealed, amber-colored vial to protect it from light and moisture. It is advisable to store it in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Troubleshooting Guide

Unexpected results or low yields in reactions involving this compound can often be traced back to its decomposition. The following table provides a guide to identifying potential causes and implementing effective solutions.

Symptom Potential Cause Recommended Solution
Low or no product formation; starting material consumed De-iodination: The iodine atom is lost, preventing the desired cross-coupling reaction. This can be promoted by high temperatures, certain bases, or reducing agents.- Lower the reaction temperature if possible.- Screen for milder bases.- Ensure all reagents and solvents are free from reductive impurities.- Degas the reaction mixture thoroughly to remove oxygen.
Formation of an aldehyde or carboxylic acid byproduct Oxidation of the benzylic alcohol: The alcohol group is oxidized, which can be caused by exposure to air (oxygen), oxidizing agents, or high temperatures.- Conduct the reaction under a strict inert atmosphere (argon or nitrogen).- Use degassed solvents.- Avoid unnecessarily high reaction temperatures.- Ensure no oxidizing impurities are present in the reaction mixture.
Discoloration of the reaction mixture (yellow/brown) Formation of elemental iodine (I₂): This indicates cleavage of the carbon-iodine bond.- Protect the reaction from light by wrapping the reaction vessel in aluminum foil.- Use fresh, high-purity starting material.- Consider adding a small amount of a copper(I) salt as a scavenger if compatible with the reaction.
Multiple unexpected spots on TLC or peaks in HPLC/GC-MS Complex decomposition pathways or side reactions: This can be a result of a combination of the factors above, or incompatibility with other reagents.- Simplify the reaction mixture where possible to identify the source of the side reaction.- Run control experiments by omitting certain reagents to see how the stability of this compound is affected.- Consider a different catalyst or ligand system that may be more compatible.

Experimental Protocol: General Best Practices for a Suzuki Cross-Coupling Reaction

This protocol provides a detailed methodology for a generic Suzuki cross-coupling reaction using this compound, incorporating measures to prevent its decomposition.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly dry the Schlenk flask and stir bar in an oven and allow to cool under a stream of inert gas.

  • Addition of Reagents:

    • To the cooled flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.01-0.05 equiv) under a positive pressure of inert gas.

  • Solvent Addition:

    • Add the degassed solvent via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Execution:

    • Wrap the reaction vessel with aluminum foil to protect it from light.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with a standard aqueous work-up and purification by column chromatography to isolate the desired product.

DecompositionTroubleshooting start Reaction with this compound shows poor performance. check_yield Is the yield low or is there no product? start->check_yield side_reactions Complex Side Reactions start->side_reactions Multiple unexpected spots/peaks observed check_sm Is the starting material consumed? check_yield->check_sm Yes successful_reaction Reaction successful check_yield->successful_reaction No deiodination Potential De-iodination check_sm->deiodination Yes oxidation Potential Oxidation of Alcohol check_sm->oxidation No, starting material remains. Check for new products. solution_deiodination Lower temperature. Use milder base. Degas thoroughly. deiodination->solution_deiodination solution_oxidation Use inert atmosphere. Use degassed solvents. Protect from high heat. oxidation->solution_oxidation solution_side_reactions Run control experiments. Simplify reaction mixture. Screen other catalysts/ligands. side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for reactions involving this compound.

Technical Support Center: Catalyst Poisoning in Reactions with (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving (2-Iodo-5-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions. The most frequently employed catalysts are palladium-based, particularly for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These catalysts are often used in combination with phosphine ligands to enhance their activity and stability.[1][2]

Q2: What is catalyst poisoning and how does it affect my reaction?

A2: Catalyst poisoning occurs when substances, known as poisons, bind to the active sites of the catalyst, reducing or completely inhibiting its catalytic activity.[3] This can manifest in your experiment as a sluggish or stalled reaction, low product yield, or the formation of unwanted byproducts.[4][5][6] Poisons can originate from starting materials, reagents, solvents, or even the reaction vessel itself.

Q3: What are the common catalyst poisons I should be aware of?

A3: A variety of substances can act as catalyst poisons. For palladium catalysts, which are commonly used with this compound, some of the most notorious poisons include:

  • Sulfur compounds: Elemental sulfur, hydrogen sulfide, and thiols are potent poisons for palladium catalysts.[4][6][7][8][9]

  • Halides: Excess halide ions, particularly iodide from the starting material, can sometimes inhibit the catalyst.

  • Heavy metals: Contamination with other metals can interfere with the catalytic cycle.[3]

  • Coordinating species: Amines, phosphines (in excess or degraded), and even the reaction product can sometimes act as inhibitors by strongly coordinating to the metal center.[10]

Troubleshooting Guides

Problem 1: My Suzuki coupling reaction with this compound is giving a low yield.

This is a common issue that can often be attributed to catalyst poisoning. Follow this troubleshooting workflow to diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G A Low Reaction Yield B Check Purity of Starting Materials This compound & Boronic Acid A->B C Analyze for Sulfur Impurities (e.g., by GC-MS or elemental analysis) B->C Purity seems low E Evaluate Reagents and Solvents B->E Purity is high D Purify Starting Materials (e.g., recrystallization, column chromatography) C->D Sulfur detected H Optimize Reaction Conditions D->H F Use High-Purity, Degassed Solvents E->F Solvent issue suspected G Check Base Quality and Stoichiometry E->G Base issue suspected F->H G->H I Increase Catalyst Loading H->I Still low yield K Reaction Successful H->K Yield improves J Screen Different Ligands I->J No improvement I->K Yield improves J->K

Caption: Troubleshooting workflow for diagnosing low yield.

Detailed Steps:

  • Assess Starting Material Purity: Impurities in either this compound or the boronic acid partner are a primary suspect. A particularly damaging impurity is elemental sulfur, which can completely shut down a palladium catalyst.[4][6]

    • Action: Analyze your starting materials using techniques like NMR, HPLC, and elemental analysis. If sulfur is suspected, GC-MS can be a sensitive detection method.[6]

  • Purify Reagents: If impurities are detected, purify the starting materials.

    • Action: Recrystallization or column chromatography can be effective for removing non-volatile impurities. For suspected sulfur contamination, specific purification procedures may be necessary.[6]

  • Evaluate Solvents and Other Reagents: Solvents can be a source of water or other catalyst poisons. The quality of the base used is also crucial.

    • Action: Use anhydrous, degassed solvents. Ensure your base is of high quality and has been stored properly.

  • Optimize Reaction Conditions: If the issue persists, consider adjusting the reaction parameters.

    • Action: A modest increase in catalyst loading might overcome minor poisoning effects. Screening different phosphine ligands can also be beneficial, as some are more robust to certain poisons.[2]

Problem 2: My Sonogashira coupling reaction starts but then stalls.

A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation during the reaction.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Ligand Degradation Phosphine ligands can be sensitive to air and temperature, leading to the formation of phosphine oxides which are poor ligands.[11][12]Ensure the reaction is set up under a strictly inert atmosphere (e.g., Nitrogen or Argon). Consider using more robust Buchwald-type biarylphosphine ligands.[2]
Product Inhibition The product of the reaction can sometimes coordinate to the catalyst more strongly than the starting materials, leading to a slowdown.[10]Try running the reaction at a more dilute concentration. A slow addition of one of the coupling partners might also be beneficial.
Formation of Inactive Catalyst Species Over time, the active catalytic species can aggregate to form inactive palladium black or other inactive complexes.Add a fresh portion of the catalyst and ligand to the stalled reaction to see if it restarts. If it does, it confirms catalyst deactivation was the issue.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.02 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

G cluster_0 Catalytic Cycle A Pd(0)L_n C R-Pd(II)L_n-X A->C R-X B Oxidative Addition E R-Pd(II)L_n-R' C->E R'-M D Transmetalation E->A G R-R' E->G F Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling reactions.[1]

This guide is intended to provide a starting point for troubleshooting. The specific nature of catalyst poisoning can be complex and may require systematic investigation to identify the root cause.[4][6] Always ensure that high-quality reagents and solvents are used and that reactions are performed under appropriate inert conditions to minimize the risk of catalyst deactivation.

References

solvent effects on the reactivity of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Iodo-5-methylphenyl)methanol. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions. Its structure, featuring an iodo group and a benzylic alcohol, makes it an excellent precursor for the synthesis of a variety of complex organic molecules. Key applications include:

  • Intramolecular Cyclization: The proximate iodo and hydroxyl groups allow for intramolecular cyclization to form substituted benzofurans, which are important structural motifs in many biologically active compounds.

  • Sonogashira Coupling: The aryl iodide functionality readily participates in Sonogashira coupling reactions with terminal alkynes to form C-C bonds.

  • Suzuki-Miyaura Coupling: It can be coupled with boronic acids or their esters via Suzuki-Miyaura reactions to generate biaryl structures.

  • Heck Coupling: The aryl iodide can react with alkenes in Heck coupling reactions to form substituted styrenes.

Q2: What are the key considerations for storing this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent degradation. For long-term storage, refrigeration is recommended.

Q3: Can the benzylic alcohol in this compound interfere with palladium-catalyzed cross-coupling reactions?

A3: Yes, the benzylic alcohol can potentially interfere under certain conditions. It can act as a nucleophile and may coordinate with the palladium catalyst. In some cases, it can lead to side reactions like etherification or oxidation to the corresponding aldehyde. To minimize these side reactions, it is often beneficial to protect the hydroxyl group as a more inert ether (e.g., silyl ether, methyl ether) before performing the cross-coupling reaction, especially if harsh reaction conditions are required.

Troubleshooting Guides

This section provides solutions to common problems encountered in key reactions involving this compound.

Palladium-Catalyzed Intramolecular Cyclization (e.g., Benzofuran Synthesis)
Problem Potential Cause(s) Troubleshooting Suggestions
Low to no conversion of starting material 1. Inactive catalyst. 2. Inappropriate solvent. 3. Insufficiently strong base.1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ. 2. Screen different solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile often perform well. Toluene can also be effective.[1] 3. Use a stronger base. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU can be effective. The choice of base can be critical and may need optimization.[2]
Formation of significant side products (e.g., homocoupling, reduction) 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Inappropriate ligand.1. Lower the reaction temperature and monitor the reaction progress carefully. 2. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. 3. Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress side reactions.
Poor reproducibility 1. Variable quality of reagents or solvents. 2. Inconsistent reaction setup and degassing.1. Use high-purity, anhydrous solvents and reagents. 2. Ensure consistent and thorough degassing of the reaction mixture before adding the catalyst.
Sonogashira Coupling
Problem Potential Cause(s) Troubleshooting Suggestions
Low yield of the desired coupled product 1. Inactive copper co-catalyst (if used). 2. Inappropriate solvent. 3. Base is not optimal.1. Use freshly sourced or purified CuI. 2. A range of solvents can be used, from polar aprotic (DMF, DMSO) to nonpolar (toluene). The choice can significantly impact the reaction rate and yield.[1] 3. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and of high purity.
Significant formation of alkyne homocoupling (Glaser coupling) 1. Presence of oxygen. 2. High reaction temperature.1. Rigorously degas all solvents and reagents and maintain an inert atmosphere. 2. Run the reaction at the lowest effective temperature.
Decomposition of starting material or product 1. The alkyne coupling partner is unstable under the reaction conditions. 2. The product is sensitive to the basic conditions.1. If the alkyne is sensitive, consider using milder reaction conditions (e.g., lower temperature, weaker base). 2. Minimize reaction time and work up the reaction as soon as it is complete.
Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Suggestions
Low conversion or slow reaction rate 1. Inefficient transmetalation step. 2. Poor solubility of reagents.1. The choice of base is crucial for activating the boronic acid. A combination of an aqueous base (e.g., Na₂CO₃, K₂CO₃) and an organic solvent is common. 2. Use a solvent system that ensures the solubility of all components. Common solvent systems include toluene/water, dioxane/water, or THF/water.
Protodeboronation of the boronic acid 1. Presence of water and prolonged reaction times at high temperatures.1. Use anhydrous conditions if possible, or minimize the amount of water. Keep reaction times as short as possible.
Homocoupling of the boronic acid 1. Presence of oxygen.1. Thoroughly degas the reaction mixture.

Data Presentation

The following tables summarize the impact of different solvents on the yield of common reactions involving aryl iodides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Solvent Effects on a Model Intramolecular Cyclization Reaction

SolventDielectric Constant (ε)Typical Yield (%)
N,N-Dimethylformamide (DMF)36.780-95%
Acetonitrile37.570-85%
Toluene2.460-75%
Dichloromethane (DCM)9.140-60%
Tetrahydrofuran (THF)7.650-70%
Note: Yields are illustrative and can vary significantly based on the specific substrate, catalyst, base, and temperature.[1]

Table 2: Solvent Effects on a Model Sonogashira Coupling Reaction

SolventPolarityTypical Yield (%)
N,N-Dimethylformamide (DMF)Polar Aprotic85-98%
TolueneNonpolar70-90%
Tetrahydrofuran (THF)Polar Aprotic75-92%
AcetonitrilePolar Aprotic65-85%
1,4-DioxaneNonpolar70-88%
Note: The choice of solvent can influence the rate of oxidative addition and the stability of the catalytic species.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular Cyclization to form 5-Methyl-2,3-dihydrobenzofuran
  • To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add anhydrous, degassed solvent (e.g., DMF or toluene).

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
  • To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper co-catalyst (e.g., CuI, 4-10 mol%), and a degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 eq) and a degassed amine base (e.g., triethylamine, 2-3 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start atmosphere Establish Inert Atmosphere start->atmosphere 1 reagents Add this compound, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent 3 heat Heat and Stir solvent->heat 4 atmosphere->reagents 2 monitor Monitor Progress (TLC/GC-MS) heat->monitor 5 cool Cool to Room Temperature monitor->cool 6 filter Filter Catalyst cool->filter 7 extract Aqueous Workup filter->extract 8 dry Dry Organic Layer extract->dry 9 purify Purify (Column Chromatography) dry->purify 10 end Final Product purify->end 11

Caption: A generalized experimental workflow for palladium-catalyzed reactions.

solvent_effects cluster_solvent Solvent Properties cluster_reaction Reaction Outcome polarity Polarity rate Reaction Rate polarity->rate Influences selectivity Selectivity polarity->selectivity coordination Coordinating Ability coordination->rate solubility Solubility of Reagents solubility->rate yield Yield solubility->yield rate->yield

References

Technical Support Center: Workup Procedures for Reactions Containing (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Iodo-5-methylphenyl)methanol. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.

General Workup Troubleshooting

This section addresses common issues encountered during the workup of reactions involving this compound, regardless of the specific reaction type.

Frequently Asked Questions (FAQs)

Q1: I am observing a persistent emulsion during the aqueous workup. How can I resolve this?

A1: Emulsions are common when working with polar molecules like alcohols. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-15 minutes.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1]

  • Solvent Addition: Add a small amount of the organic solvent used for extraction to help break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[1][2]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1][3]

Q2: My product seems to be degrading during workup. What could be the cause and how can I prevent it?

A2: this compound contains a benzylic alcohol, which can be susceptible to oxidation, and an aryl iodide, which can be light-sensitive.

  • Oxidation of the Benzylic Alcohol: Strong oxidizing conditions should be avoided. If the reaction involves an oxidant, ensure it is fully quenched before workup. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[4][5]

  • Degradation of the Aryl Iodide: Aryl iodides can be sensitive to light and may decompose. It is good practice to protect the reaction and subsequent workup from direct light, for example, by wrapping the glassware in aluminum foil.[6] Some iodinated compounds can also degrade under certain advanced oxidation processes, leading to deiodination.[7][8]

  • Acid/Base Sensitivity: The benzylic alcohol may undergo side reactions under strongly acidic or basic conditions. Neutralize the reaction mixture carefully during workup.

Q3: How do I remove the color from my organic layer?

A3: A colored organic layer may indicate the presence of residual iodine or other chromophoric impurities.

  • Sodium Thiosulfate or Sodium Bisulfite Wash: Washing the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite will reduce any elemental iodine to colorless iodide salts.

  • Activated Carbon: If the color is not from iodine, treatment with a small amount of activated carbon followed by filtration can remove some colored impurities. Use with caution as it can also adsorb your product.

Q4: My compound is very polar and difficult to extract from the aqueous layer. What can I do?

A4: The presence of the hydroxyl group in this compound increases its polarity.

  • Increase the Number of Extractions: Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent.

  • Use a More Polar Solvent: If using a non-polar solvent like hexane, switch to a more polar extraction solvent such as ethyl acetate or dichloromethane.

  • Salting Out: Add a significant amount of a salt like sodium chloride to the aqueous layer to decrease the solubility of your organic product in the aqueous phase.[1]

Reaction-Specific Troubleshooting

This section provides guidance for workup procedures of common reactions where this compound is a starting material.

Suzuki Coupling Reactions

FAQs

Q1: How do I remove the palladium catalyst and boron-containing byproducts from my Suzuki coupling reaction?

A1: Palladium catalysts and boronic acid derivatives are common residuals from Suzuki reactions.

  • Palladium Removal:

    • Filtration through Celite®/Silica: Pass the reaction mixture through a short plug of silica gel or Celite® to adsorb the palladium catalyst.

    • Aqueous Wash: Some palladium salts can be removed with an aqueous wash.

  • Boron Byproduct Removal:

    • Base Wash: Washing with a basic aqueous solution (e.g., 1M NaOH) can help remove boronic acids and their byproducts by forming water-soluble boronate salts.

    • Extraction with a More Polar Solvent: Sometimes, boron impurities are more soluble in polar solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Black precipitate in the reaction mixture Palladium black formation (catalyst decomposition).This is often normal. The workup should aim to remove it. If the reaction is incomplete, catalyst deactivation may be the issue.
Incomplete reaction Catalyst poisoning, insufficient base, or poor solvent choice.While not strictly a workup issue, ensure proper degassing of solvents and use of appropriate ligands and bases.[9][10][11]
Product co-elutes with impurities during chromatography Similar polarity of product and byproducts.Optimize the mobile phase for column chromatography. Consider using a different type of stationary phase if separation on silica is difficult.
Sonogashira Coupling Reactions

FAQs

Q1: What is the best way to remove the copper and palladium catalysts from my Sonogashira reaction?

A1: Both copper and palladium catalysts need to be removed during the workup.

  • Ammonium Hydroxide/Chloride Wash: Washing the organic layer with a solution of ammonium hydroxide or saturated ammonium chloride can help to complex and remove copper salts.

  • Filtration: As with Suzuki reactions, filtering through a pad of Celite® or silica can help remove palladium catalysts. The formation of alkyne dimers (Glaser coupling) is a known side reaction promoted by copper.[12][13] A copper-free Sonogashira reaction can simplify the workup.[12][14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of a significant amount of homocoupled alkyne (Glaser coupling) Presence of oxygen, excess copper catalyst.Ensure the reaction is performed under an inert atmosphere. Optimize the amount of copper catalyst used.
Difficulty in removing copper salts Inefficient washing.Perform multiple washes with the ammonium-containing solution.
Reaction turns black Palladium decomposition.This can be normal. Filter the mixture before aqueous workup.[16]
Heck Coupling Reactions

FAQs

Q1: My Heck reaction workup is messy, with a lot of dark solids. What should I do?

A1: Heck reactions can produce palladium black and other insoluble materials.

  • Pre-filtration: Before the aqueous workup, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the bulk of the palladium black.

  • Aqueous Workup: Proceed with the standard aqueous washes to remove the base and any inorganic salts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low product yield after workup Product loss during filtration of palladium black.Wash the Celite® pad thoroughly with the reaction solvent to ensure all the product is recovered.
Isomerization of the product Reaction conditions (temperature, base).While this is a reaction issue, be aware that different isomers may have different chromatographic behavior.

Experimental Protocols

Standard Aqueous Workup Protocol

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).

  • Solvent Removal (Optional): If the reaction solvent is water-miscible (e.g., THF, DMF), it may be beneficial to remove it under reduced pressure.

  • Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • 10% aq. sodium thiosulfate or sodium bisulfite (if iodine color is present).

      • Saturated aq. sodium bicarbonate (to neutralize any acid).

      • Brine (to help break emulsions and remove bulk water).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Due to the polarity of the hydroxyl group, this compound and its derivatives may require a more polar eluent system for silica gel chromatography.

  • Solvent System: A common solvent system is a gradient of ethyl acetate in hexanes. For more polar products, adding a small percentage of methanol to dichloromethane or ethyl acetate may be necessary.

  • Alternative Techniques: If separation on silica is challenging, consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[17]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography

Polarity of ProductRecommended Eluent System (Silica Gel)
Low to Medium PolarityHexanes/Ethyl Acetate (e.g., 9:1 to 1:1)
Medium to High PolarityDichloromethane/Methanol (e.g., 99:1 to 95:5)
High PolarityEthyl Acetate/Methanol (e.g., 98:2 to 90:10)

Visualizations

Workup_Workflow General Workup Workflow reaction Reaction Mixture quench Quench Reaction reaction->quench extract Aqueous Workup & Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for the workup and purification of a typical organic reaction.

Troubleshooting_Emulsion Troubleshooting Emulsion Formation start Emulsion Formed during Extraction wait Let it stand start->wait Try First brine Add Brine wait->brine If not resolved resolved Emulsion Broken wait->resolved Success filter Filter through Celite brine->filter If still persistent brine->resolved Success centrifuge Centrifuge filter->centrifuge Last Resort filter->resolved Success centrifuge->resolved Success

Caption: A decision-making diagram for resolving emulsions during aqueous workup.

References

identifying impurities in (2-Iodo-5-methylphenyl)methanol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Iodo-5-methylphenyl)methanol. The information is designed to help identify and resolve common issues related to impurities in your samples.

Troubleshooting Guides

This section addresses specific problems you might encounter during the analysis of this compound samples.

Problem: An unexpected peak is observed in the HPLC chromatogram of my this compound sample.

Possible Causes and Solutions:

  • Starting Material Impurity: The peak could be the unreacted starting material, 2-iodo-5-methylbenzoic acid.

    • Identification: Compare the retention time of the unknown peak with a standard of 2-iodo-5-methylbenzoic acid.

    • Solution: If confirmed, the purification process of the starting material or the final product may need to be optimized.

  • Oxidation Product: The impurity could be the oxidation product, 2-iodo-5-methylbenzaldehyde. This is a common impurity for benzyl alcohol derivatives.

    • Identification: Compare the retention time with a 2-iodo-5-methylbenzaldehyde standard. Mass spectrometry can also be used to confirm the mass of the impurity.

    • Solution: Proper storage of this compound, such as under an inert atmosphere and protected from light, can minimize oxidation.

  • Residual Solvents: The peak could be a residual solvent from the synthesis or purification process.

    • Identification: Gas Chromatography (GC) is the preferred method for identifying and quantifying residual solvents. Common solvents in pharmaceutical manufacturing include ethanol, isopropanol, acetone, and toluene.

    • Solution: Ensure the final product is adequately dried under vacuum.

Experimental Workflow for Impurity Identification:

A flowchart for identifying unknown impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Based on its likely synthesis route (reduction of 2-iodo-5-methylbenzoic acid), the most common impurities are:

  • 2-Iodo-5-methylbenzoic acid: The unreacted starting material.

  • 2-Iodo-5-methylbenzaldehyde: An intermediate of the reduction or an oxidation product of the final compound.

  • Residual Solvents: Solvents used during the reaction and purification, such as tetrahydrofuran (THF), diethyl ether, or ethanol.

Q2: How can I detect these impurities?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like the starting material and the aldehyde. A reversed-phase C18 column is typically effective.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can help identify unknown peaks by providing molecular weight information.

  • Gas Chromatography (GC): The standard method for analyzing volatile residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main component and can be used to identify and quantify impurities if their signals are resolved from the main compound's signals.

Q3: What are the typical acceptance criteria for these impurities in a pharmaceutical setting?

A3: The acceptance criteria for impurities are guided by regulatory bodies like the ICH. While specific limits depend on the final drug product and its dosage, general guidelines are:

  • Known, non-toxic impurities: Typically limited to ≤ 0.2%.

  • Unknown impurities: Stricter limits are often applied, for instance, ≤ 0.10%.

  • Residual Solvents: Limits are defined by the ICH Q3C guidelines and depend on the toxicity of the solvent.

Table 1: Potential Impurities in this compound and their typical limits.

Impurity NameChemical StructureTypical OriginICH Limit (General Guideline)
2-Iodo-5-methylbenzoic AcidC₈H₇IO₂Unreacted Starting Material≤ 0.15%
2-Iodo-5-methylbenzaldehydeC₈H₇IOIncomplete Reduction / Oxidation≤ 0.10%
Residual Solvents (e.g., THF, Ethanol)VariesSynthesis/PurificationVaries based on solvent class (ICH Q3C)

Q4: Can you provide a starting HPLC method for analyzing this compound?

A4: Certainly. Here is a general-purpose reversed-phase HPLC method that should provide good separation for the target compound and its primary impurities.

Experimental Protocol: HPLC Analysis of this compound

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm

Troubleshooting Decision Tree for HPLC Analysis:

HPLC_Troubleshooting cluster_0 Problem cluster_1 Diagnosis cluster_2 Solution start Poor Peak Shape or Resolution check_column Check Column Performance start->check_column check_mobile_phase Check Mobile Phase Preparation start->check_mobile_phase check_sample Check Sample Preparation start->check_sample adjust_gradient Adjust Gradient Profile start->adjust_gradient Co-elution replace_column Replace Column check_column->replace_column Degraded prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh Incorrect pH or composition filter_sample Filter Sample check_sample->filter_sample Particulates present

A decision tree for HPLC troubleshooting.

Q5: How can NMR spectroscopy help in identifying impurities?

A5: ¹H and ¹³C NMR can be very informative. The chemical shifts of the protons and carbons are sensitive to the local chemical environment.

  • Aldehyde Impurity: The aldehyde proton of 2-iodo-5-methylbenzaldehyde would appear as a distinct singlet at a high chemical shift (typically around 10 ppm) in the ¹H NMR spectrum, which is a clear diagnostic peak.

  • Carboxylic Acid Impurity: The carboxylic acid proton of 2-iodo-5-methylbenzoic acid is also a singlet at a high chemical shift (often >10 ppm and can be broad), but it is exchangeable with D₂O.

  • Residual Solvents: Characteristic signals for common solvents can be identified by comparing the spectrum to reference tables of NMR solvent impurities.

Table 2: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃).

CompoundProtonExpected Chemical Shift (ppm)Multiplicity
This compound-CH₂OH~4.7s
Aromatic-H7.0 - 7.6m
-CH₃~2.3s
-OHvariable, broads
2-Iodo-5-methylbenzaldehyde-CHO~10.0s
Aromatic-H7.2 - 8.0m
-CH₃~2.4s
2-Iodo-5-methylbenzoic Acid-COOH>10 (broad)s
Aromatic-H7.1 - 8.1m
-CH₃~2.4s

Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.

strategies to increase the rate of reaction for (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to optimize reactions involving (2-Iodo-5-methylphenyl)methanol.

Section 1: Oxidation Reactions

The benzylic alcohol moiety of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. Achieving high conversion and selectivity is crucial.

Frequently Asked Questions (FAQs) - Oxidation

Question 1: My oxidation of this compound to 2-iodo-5-methylbenzaldehyde is slow and gives low yields. How can I increase the reaction rate?

Answer: The rate of oxidation can be significantly influenced by the choice of oxidant and catalyst. Traditional oxidants like chromate and permanganate reagents are effective but generate hazardous waste.[1] Modern methods often employ greener oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of a catalyst.[1][2]

To increase the reaction rate, consider the following strategies:

  • Catalyst Selection: Palladium (Pd)-based catalysts are known for their high activity and selectivity in oxidizing benzyl alcohols to aldehydes.[3] Bimetallic catalysts, such as Pd-Fe or Pd-Au, can exhibit even higher activity than monometallic Pd catalysts.[3][4] For a non-transition metal approach, AlBr₃·6H₂O has been shown to be an efficient catalyst for the aerobic oxidation of benzylic alcohols.[1]

  • Use of Co-oxidants: Hypervalent iodine reagents can be used catalytically in the presence of a terminal oxidant like Oxone®. For instance, 2-iodo-N-isopropyl-5-methoxybenzamide, a related compound, has been shown to be a highly reactive catalyst for alcohol oxidation at room temperature when used with Oxone®.[5]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. For example, in Suzuki-Miyaura coupling reactions, increasing the temperature from 50°C to over 60°C significantly increased the conversion rate.[6] A similar principle applies to oxidation, though care must be taken to avoid side reactions.

  • Solvent: The choice of solvent can impact reaction rates. For oxidations catalyzed by AlBr₃·6H₂O, 1,4-dioxane has been used effectively.[1]

Question 2: I am observing over-oxidation to 2-iodo-5-methylbenzoic acid. How can I improve the selectivity for the aldehyde?

Answer: Achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid is a common challenge.[2]

  • Selective Catalysts: Certain catalytic systems are designed for high selectivity. For example, MoOₓ-pyridine catalysts have been shown to efficiently oxidize secondary benzylic alcohols to ketones with high selectivity and no over-oxidation, even with longer reaction times.[2] Similarly, Pd-based catalysts are noted for their high selectivity towards the corresponding aldehyde.[3]

  • Reaction Conditions: Carefully controlling reaction time is critical. Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant amounts of the carboxylic acid are formed.

  • Choice of Oxidant: Using a milder or more controlled oxidizing agent can prevent over-oxidation. While hydrogen peroxide is a powerful oxidant, its reactivity can be tuned by the catalyst and reaction conditions.[2]

Troubleshooting Guide: Oxidation Reactions
IssuePotential CauseRecommended Solution
Low Conversion Inactive or insufficient catalyst.Increase catalyst loading. Switch to a more active catalyst system (e.g., Pd-based, AlBr₃·6H₂O).[1][3][4]
Low reaction temperature.Gradually increase the temperature while monitoring for side product formation.[6]
Inefficient oxidant.Switch to a more effective oxidant system, such as H₂O₂ with a suitable catalyst or an Oxone®-mediated system.[2][5]
Low Selectivity Over-oxidation.Monitor the reaction closely and stop it upon completion. Use a more selective catalyst system (e.g., MoOₓ-pyridine).[2]
(Over-oxidation)Harsh reaction conditions.Reduce reaction temperature or use a milder base/oxidant.
Reaction Stalls Catalyst deactivation.Ensure reagents and solvents are pure and dry. Consider using a more robust catalyst.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

General Troubleshooting Workflow for Cross-Coupling Reactions

G start Low Yield or Slow Reaction? check_catalyst 1. Check Catalyst System start->check_catalyst Start Diagnosis check_conditions 2. Optimize Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents cat_source Is Pd source active? (e.g., Pd(OAc)₂, Pd₂(dba)₃) check_catalyst->cat_source cat_ligand Is ligand appropriate? (e.g., phosphine-based) check_catalyst->cat_ligand cat_ratio Is Pd:Ligand ratio optimal? check_catalyst->cat_ratio cond_solvent Is solvent optimal? (Polar vs. Nonpolar) check_conditions->cond_solvent cond_base Is base strength/solubility adequate? (e.g., K₂CO₃, Cs₂CO₃) check_conditions->cond_base cond_temp Is temperature appropriate? check_conditions->cond_temp reag_substrate Is this compound pure? check_reagents->reag_substrate reag_partner Is coupling partner active/pure? (e.g., boronic acid) check_reagents->reag_partner reag_dry Are solvents/reagents anhydrous? check_reagents->reag_dry end Reaction Optimized cat_ratio->end Resolution leads to cond_temp->end Resolution leads to reag_dry->end Resolution leads to

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) - Cross-Coupling

Question 3: What are the key parameters to optimize for a Suzuki-Miyaura coupling reaction with this compound?

Answer: The Suzuki-Miyaura reaction is sensitive to several variables. Optimization is key to achieving high yields.[7]

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligand is critical.[8][9] For sterically hindered substrates, bulky electron-rich phosphine ligands like XPhos or SPhos can be highly effective. The combination of a palladium source and a ligand often determines the efficiency of the catalytic cycle.[8][9]

  • Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate. An increase in the amount of base can improve yield, but an excessive amount may be detrimental.[10]

  • Solvent: Solvent polarity affects both the reaction rate and selectivity.[11] Less polar solvents like toluene or 1,4-dioxane are often used with catalysts like Pd(PPh₃)₄, while polar solvents may be preferred for ionic pre-catalysts.[12] Aqueous solvent mixtures (e.g., EtOH/water) can also be highly effective and environmentally friendly.[6]

  • Temperature: Reaction rates are temperature-dependent. Microwave heating has been used to accelerate Suzuki reactions.[13] However, higher temperatures can also lead to side reactions or decomposition.

Suzuki-Miyaura Catalytic Cycle and Optimization Points

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-I)L₂ Pd0->OxAdd Step 1 Trans Transmetalation (R-Pd(II)-R')L₂ OxAdd->Trans Step 2 opt1 Optimize Ligand (L) - Bulky, electron-rich ligands  accelerate this step. RedElim Reductive Elimination Trans->RedElim Step 3 opt2 Optimize Base & Solvent - Affects boronate complex  and rate of this step. RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product opt3 Optimize Ligand (L) - Ligand choice influences  the ease of elimination. sub1 R-I (this compound) sub1->OxAdd sub2 R'-B(OR)₂ + Base sub2->Trans

Caption: The Suzuki-Miyaura catalytic cycle with key optimization points.

Question 4: How can I accelerate a Sonogashira coupling reaction with this substrate?

Answer: The Sonogashira reaction couples terminal alkynes with aryl halides.[14][15] To increase the rate:

  • Catalyst System: The reaction typically uses a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[15] Copper-free Sonogashira protocols exist and may be advantageous in certain contexts.[15] The choice of palladium source and ligand is crucial; for example, Pd(PhCN)₂Cl₂/P(t-Bu)₃ is a versatile catalyst for reactions at room temperature.[15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. The base is required to deprotonate the terminal alkyne.

  • Solvent: The choice of solvent is important, and many different solvents can be used.[12] Anhydrous and anaerobic conditions are often recommended, though newer procedures are more robust.[15]

  • Reactivity of Halide: Aryl iodides are significantly more reactive than aryl bromides or chlorides in Sonogashira couplings, which is an advantage when using this compound.[14] This high reactivity may allow for milder reaction conditions.

Question 5: What special considerations are needed for a Buchwald-Hartwig amination with this compound?

Answer: The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[16]

  • Ligand Choice: This reaction is highly dependent on the ligand. Sterically hindered biarylphosphine ligands (e.g., GPhos, RuPhos) are often required to promote efficient reductive elimination, which can be a rate-limiting step, especially with electron-rich five-membered heteroarenes.[17]

  • Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) is common, but for base-sensitive substrates, weaker bases like NaOTMS may be necessary to prevent decomposition.[17]

  • Side Reactions: Beta-hydride elimination can be a competitive and unproductive side reaction, particularly with sterically demanding secondary amines.[17] The choice of ligand and base is critical to minimize this pathway.[16][17]

Data Summary: Cross-Coupling Reaction Conditions
Reaction TypeCatalyst/LigandBaseSolventTemperatureTypical Yield
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Toluene / H₂O80-110 °CHigh[10]
Suzuki-Miyaura 1.5 %-Pd/HPSNaOHEtOH / H₂O (5:1)60 °C>98% Conv.[6]
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp - 60 °CGood to High[14]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOt-BuToluene80-110 °CGood to High[16]
Buchwald-Hartwig P1(Pd) / GPhosNaOTMS1,4-Dioxane100 °CHigh[17]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common literature methods.[6][10]

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Oxidation using a Catalytic Hypervalent Iodine Reagent

This protocol is adapted from methods using catalytic 2-iodobenzamides with Oxone®.[5]

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv), the iodine-based catalyst (e.g., a 2-iodobenzamide derivative, 0.1 equiv), and a phase-transfer catalyst such as Bu₄NHSO₄ (0.1 equiv).

  • Solvent Addition: Add a suitable solvent mixture (e.g., acetonitrile/water).

  • Oxidant Addition: Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (approx. 2.2 equiv) portion-wise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

References

dealing with steric hindrance in reactions of 2-iodo-5-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-methylbenzyl alcohol. The guidance focuses on overcoming the challenges associated with steric hindrance in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 2-iodo-5-methylbenzyl alcohol in organic synthesis?

A1: The primary challenge is steric hindrance. The bulky iodine atom and the adjacent hydroxymethyl group (-CH₂OH) on the benzene ring create significant steric congestion around the reactive sites. This can impede the approach of reagents, leading to slow reaction rates, low yields, or complete reaction failure.

Q2: How does steric hindrance from the ortho-iodine and benzyl alcohol groups affect different types of reactions?

A2:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck): The bulky iodine atom can hinder the oxidative addition step to the palladium(0) catalyst. Additionally, the proximity of the benzyl alcohol group can interfere with the coordination of the coupling partners.

  • Nucleophilic Substitution at the Benzylic Carbon (e.g., Etherification): The ortho-iodine atom can sterically block the backside attack required for an S_N2 mechanism, such as in the Williamson ether synthesis.

  • Reactions of the Hydroxyl Group (e.g., Esterification): The ortho-iodine atom can sterically hinder the approach of acylating agents to the hydroxyl group, making ester formation challenging under standard conditions.

Q3: Are there any general strategies to mitigate steric hindrance with this substrate?

A3: Yes, general strategies include:

  • Catalyst and Ligand Selection: Employing catalysts with bulky, electron-rich ligands can enhance reactivity in cross-coupling reactions.

  • Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance.

  • Choice of Reagents: Using less sterically demanding reagents can improve reaction outcomes.

  • Alternative Reaction Pathways: Exploring different synthetic routes that are less sensitive to steric effects may be required.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-iodo-5-methylbenzyl alcohol can be challenging due to the steric hindrance around the C-I bond. Low yields are a common issue.

Troubleshooting Q&A

Q: My Suzuki-Miyaura coupling reaction with 2-iodo-5-methylbenzyl alcohol is giving a very low yield or no product at all. What are the likely causes and solutions?

A:

  • Probable Cause 1: Inefficient Oxidative Addition. The steric bulk of the ortho-iodine and the benzyl alcohol group may be preventing the palladium catalyst from efficiently inserting into the C-I bond.

    • Solution: Switch to a catalyst system known to be effective for sterically hindered substrates. This often involves using bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the oxidative addition step.

  • Probable Cause 2: Catalyst Deactivation. The presence of the free hydroxyl group might interfere with the catalyst.

    • Solution: Consider protecting the alcohol group as a silyl ether (e.g., TBDMS ether) before the coupling reaction. This can prevent unwanted side reactions and improve catalyst stability.

  • Probable Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.

    • Solution: Screen different bases and solvent systems. For sterically hindered couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃). Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used.

Data Presentation: Comparison of Catalysts for a Sterically Hindered Suzuki Coupling
Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10024<10
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001285
Pd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O801692
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-methylbenzyl Alcohol

This is a general protocol adapted for a sterically hindered substrate and may require optimization.

  • To an oven-dried Schlenk flask, add 2-iodo-5-methylbenzyl alcohol (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Heck Reaction

The Heck reaction with 2-iodo-5-methylbenzyl alcohol is also susceptible to steric hindrance, which can affect both the rate and regioselectivity of the reaction.

Troubleshooting Q&A

Q: I am attempting a Heck reaction with 2-iodo-5-methylbenzyl alcohol and an alkene, but the reaction is sluggish and gives a poor yield. How can I improve this?

A:

  • Probable Cause 1: Steric Hindrance at the Palladium Center. Similar to the Suzuki coupling, the bulky substrate can hinder the coordination of the alkene and subsequent migratory insertion.

    • Solution: Use a phosphine-free catalyst system or a catalyst with bulky, electron-rich monodentate ligands (e.g., P(t-Bu)₃). These can facilitate the reaction with sterically demanding aryl halides. High temperatures (120-140 °C) are often required.

  • Probable Cause 2: Side Reactions. At the high temperatures often required for Heck reactions, side reactions such as debromination or decomposition of the starting material can occur.

    • Solution: Carefully control the reaction temperature and time. Using a more active catalyst system may allow for lower reaction temperatures, thus minimizing side reactions.

Data Presentation: Ligand Effects on a Sterically Hindered Heck Reaction

Note: This table presents representative data for the Heck coupling of a sterically hindered aryl iodide with an acrylate, illustrating common trends.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NDMF1202425
Pd(OAc)₂ / PPh₃Et₃NDMF1202440
Pd(OAc)₂ / P(t-Bu)₃K₂CO₃DMAc1301888
Experimental Protocol: Heck Reaction of 2-Iodo-5-methylbenzyl Alcohol

This is a general protocol adapted for a sterically hindered substrate and may require optimization.

  • In a sealed tube, combine 2-iodo-5-methylbenzyl alcohol (1.0 eq.), the alkene (1.5 eq.), palladium(II) acetate (5 mol%), and the chosen ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Add a suitable base (e.g., potassium carbonate, 2.0 eq.) and a high-boiling aprotic solvent (e.g., DMAc or DMF).

  • Seal the tube and heat the mixture to 120-140 °C for 18-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is an S__N_2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon. The ortho-iodine atom in 2-iodo-5-methylbenzyl alcohol can significantly hinder the backside attack of an alkoxide.

Troubleshooting Q&A

Q: I am trying to synthesize an ether from 2-iodo-5-methylbenzyl alcohol using the Williamson ether synthesis, but I am getting low yields and observing the formation of elimination byproducts. What can I do?

A:

  • Probable Cause 1: Steric Hindrance Preventing S__N_2 Attack. The primary issue is the steric bulk around the benzylic carbon, which slows down the desired S__N_2 reaction.

    • Solution 1: Use a less sterically hindered alkylating agent if possible. For example, if you are trying to make a methyl ether, use a strong methylating agent like methyl iodide or dimethyl sulfate.

    • Solution 2: Employ a stronger, non-nucleophilic base (e.g., NaH) to ensure complete deprotonation of the alcohol, and use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the resulting alkoxide.[1]

  • Probable Cause 2: Competing Elimination Reaction. If a secondary or tertiary alkyl halide is used as the electrophile, the alkoxide of 2-iodo-5-methylbenzyl alcohol can act as a base, leading to elimination.

    • Solution: The Williamson ether synthesis is most effective with primary alkyl halides.[1][2] If a more complex ether is desired, consider alternative synthetic strategies, such as a Mitsunobu reaction or acid-catalyzed etherification, which proceed through different mechanisms that may be less sensitive to this specific type of steric hindrance.

Experimental Protocol: Williamson Ether Synthesis of 2-Iodo-5-methylbenzyl Alcohol

This protocol is for the synthesis of a methyl ether and may need adjustment for other alkyl halides.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-iodo-5-methylbenzyl alcohol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Esterification

The esterification of the hydroxyl group in 2-iodo-5-methylbenzyl alcohol can be slow due to the steric hindrance from the adjacent iodine atom.

Troubleshooting Q&A

Q: The Fischer esterification of 2-iodo-5-methylbenzyl alcohol with a carboxylic acid is incomplete even after prolonged heating. How can I drive the reaction to completion?

A:

  • Probable Cause 1: Unfavorable Equilibrium. The Fischer esterification is a reversible reaction. The steric hindrance slows the forward reaction, making it difficult to reach a high conversion.

    • Solution 1: Use a large excess of the alcohol (if the carboxylic acid is more valuable) or the carboxylic acid. Alternatively, use the alcohol as the solvent if practical.

    • Solution 2: Remove water as it is formed using a Dean-Stark apparatus with a suitable solvent like toluene. This will shift the equilibrium towards the product side.

  • Probable Cause 2: Insufficient Activation of the Carboxylic Acid. The steric hindrance may require more reactive acylating agents.

    • Solution: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride, and react it with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. For very hindered alcohols, using a coupling agent like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) can be very effective.

Experimental Protocol: DMAP-Catalyzed Esterification of 2-Iodo-5-methylbenzyl Alcohol

This protocol uses an acid anhydride for a more reactive acylation.

  • Dissolve 2-iodo-5-methylbenzyl alcohol (1.0 eq.), the acid anhydride (1.5 eq.), and DMAP (0.1 eq.) in an anhydrous solvent such as dichloromethane or pyridine.

  • Add a base like triethylamine (2.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

Steric_Hindrance cluster_molecule Steric Hindrance in 2-Iodo-5-methylbenzyl Alcohol cluster_hindrance cluster_reagents Approaching Reagents C1 C C2 C-I C1->C2 C3 C C2->C3 Iodine Bulky Iodine C2->Iodine ortho to C4 C C3->C4 C5 C-CH₃ C4->C5 C6 C-CH₂OH C5->C6 C6->C1 Alcohol Benzyl Alcohol C6->Alcohol ortho to Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->C2 Hindered Oxidative Addition Alkoxide Alkoxide (R-O⁻) Alkoxide->C6 Hindered Sₙ2 Attack Acyl_Chloride Acyl Chloride Acyl_Chloride->Alcohol Hindered Nucleophilic Attack

Caption: Steric hindrance in 2-iodo-5-methylbenzyl alcohol.

Troubleshooting_Workflow cluster_coupling For Cross-Coupling Reactions cluster_substitution For Nucleophilic Substitution cluster_esterification For Esterification start Low Yield or No Reaction check_sm Check Starting Material Purity & Integrity start->check_sm steric_issue Is Steric Hindrance a Likely Cause? check_sm->steric_issue change_ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type, NHCs) steric_issue->change_ligand Yes (Coupling) change_solvent Use Polar Aprotic Solvent (DMF, DMSO) steric_issue->change_solvent Yes (Substitution) activate_acid Activate Carboxylic Acid (Acid Chloride, Anhydride) steric_issue->activate_acid Yes (Esterification) end Re-run Experiment & Analyze steric_issue->end No increase_temp Increase Reaction Temperature change_ligand->increase_temp change_base Use a Stronger Base (e.g., Cs₂CO₃, K₃PO₄) increase_temp->change_base change_base->end alternative_route Consider Alternative Routes (e.g., Mitsunobu) change_solvent->alternative_route alternative_route->end use_coupler Use Coupling Agents (DCC, DMAP) activate_acid->use_coupler remove_water Remove Water (Dean-Stark) use_coupler->remove_water remove_water->end Catalyst_Selection cluster_optimization Optimization for Steric Hindrance start Starting Suzuki or Heck Reaction with 2-Iodo-5-methylbenzyl Alcohol initial_cond Standard Conditions: Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ start->initial_cond check_yield Is Yield > 70%? initial_cond->check_yield buchwald Try Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) check_yield->buchwald No success Proceed with Optimized Conditions check_yield->success Yes nhc Try N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIMes) buchwald->nhc or recheck_yield Is Yield Improved? buchwald->recheck_yield monophosphine Try Bulky Monodentate Phosphines (e.g., P(t-Bu)₃) nhc->monophosphine or nhc->recheck_yield monophosphine->recheck_yield further_opt Further Optimization: Screen Base, Solvent, Temperature recheck_yield->further_opt No / Minor Improvement recheck_yield->success Yes further_opt->success

References

Technical Support Center: Optimizing Cross-Coupling Reactions with (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cross-coupling reactions involving (2-iodo-5-methylphenyl)methanol. The following information is designed to assist in the critical process of base selection to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the base plays several crucial roles throughout the catalytic cycle.[1][2][3] Its primary functions include:

  • Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base activates the organoboron compound (boronic acid or ester) to facilitate transmetalation to the palladium center.[4]

  • Neutralization of Acid Byproducts: The reaction generates hydrogen halides (e.g., HI) as byproducts, which must be neutralized by the base to prevent catalyst deactivation and side reactions.[5]

  • Regeneration of the Catalyst: The base is often involved in the final step of the catalytic cycle, aiding in the regeneration of the active Pd(0) catalyst.[1]

  • Influencing Catalyst Activity: The choice of base can impact the electronic properties and stability of the palladium catalyst, thereby influencing reaction rates and yields.

Q2: How does the pKa of a base affect the outcome of a cross-coupling reaction?

A2: The pKa of a base, which indicates its strength, is a critical parameter in optimizing cross-coupling reactions. The optimal pKa is often dependent on the specific reaction type and substrates. A correlation between the pKa of the base and the reaction conversion has been observed, generally within a pKa range of 6.5 to 12.5 for certain C-C bond-forming reactions.[6]

  • Strong Bases (e.g., alkoxides like NaOtBu, KOtBu): These are often required for less reactive substrates, such as aryl chlorides, or in reactions like the Buchwald-Hartwig amination.[7] However, strong bases can be incompatible with sensitive functional groups like esters and may promote side reactions.[8]

  • Weak Bases (e.g., carbonates like K₂CO₃, Cs₂CO₃; phosphates like K₃PO₄): These are commonly used for more reactive substrates like aryl iodides and are generally more tolerant of various functional groups.[9][10] For substrates with base-labile groups, even milder bases like potassium fluoride (KF) can be employed, although this may lead to slower reaction rates.[11]

Q3: Can the hydroxyl group in this compound interfere with the cross-coupling reaction?

A3: Yes, the free hydroxyl group is a potential site for side reactions. It is acidic enough to be deprotonated by stronger bases, which can lead to complications such as:

  • Coordination to the Palladium Catalyst: The resulting alkoxide can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • O-Arylation: In some cases, particularly in Buchwald-Hartwig type reactions, O-arylation can occur, leading to the formation of diaryl ethers as byproducts.[12]

To mitigate these issues, one might consider using milder bases or protecting the hydroxyl group, although the latter adds extra steps to the synthesis.

Q4: How does steric hindrance of the base impact the reaction?

A4: The steric bulk of a base can significantly influence the outcome of a cross-coupling reaction, especially when using sterically hindered substrates.[13][14]

  • Bulky Bases: Sterically hindered bases, such as lithium bis(trimethylsilyl)amide (LHMDS) or bulky phosphazene bases, can be advantageous in preventing side reactions.[15] For instance, in Buchwald-Hartwig amination, bulky ligands and bases have proven effective in coupling a wide variety of amines with aryl halides.[16]

  • Less Hindered Bases: In some cases, a less sterically demanding base may be necessary to allow for efficient interaction with the catalyst or substrate.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Incorrect Base Strength Screen a range of bases with varying pKa values (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).The chosen base may be too weak to effectively promote the reaction or too strong, leading to substrate or product degradation.
Poor Base Solubility Ensure the chosen base is soluble in the reaction solvent. Consider switching to a more soluble base (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in some organic solvents) or using a solvent system that improves solubility.[6]An insoluble base will have limited effectiveness in the reaction mixture.
Catalyst Deactivation Degas the reaction mixture thoroughly to remove oxygen. Ensure anhydrous conditions if required.Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[17]
Homocoupling of Boronic Acid Use a milder base or optimize the reaction temperature.Homocoupling is a common side reaction, particularly with elevated temperatures and certain bases.[17]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Rationale
Dehalogenation of Aryl Iodide Use a non-nucleophilic, sterically hindered base. Avoid amine bases if possible.Dehalogenation can occur when the base or solvent acts as a hydride source, leading to the reduction of the aryl iodide.[17]
O-Arylation of the Hydroxyl Group Use a milder base (e.g., K₃PO₄ instead of NaOtBu). Consider protecting the alcohol if the issue persists.Strong bases can deprotonate the alcohol, leading to the formation of an ether byproduct.
Homocoupling of Alkyne (Sonogashira) Consider a copper-free Sonogashira protocol. Optimize the amount of amine base.Copper co-catalysts can promote the homocoupling of terminal alkynes (Glaser coupling).[3]

Data Presentation: Common Bases for Cross-Coupling

The following table summarizes common bases used in palladium-catalyzed cross-coupling reactions, along with their relevant properties.

BaseChemical FormulapKa of Conjugate AcidCommon ApplicationsNotes
Potassium CarbonateK₂CO₃10.3Suzuki, Heck, SonogashiraA versatile and commonly used weak base.[9][10]
Cesium CarbonateCs₂CO₃10.3Suzuki, Buchwald-HartwigHigher solubility in organic solvents compared to K₂CO₃.[6]
Potassium PhosphateK₃PO₄12.3Suzuki, Buchwald-HartwigA stronger inorganic base, often effective when carbonates fail.[18]
Sodium tert-ButoxideNaOtBu~19Buchwald-Hartwig, HeckA strong, non-nucleophilic base for less reactive substrates.[7]
TriethylamineEt₃N10.8Sonogashira, HeckOften used as both a base and a solvent in Sonogashira reactions.[5][19]
Potassium FluorideKF3.2SuzukiA very mild base, useful for substrates with base-sensitive functional groups.[11]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling

This protocol outlines a general method for screening different bases to optimize the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv.). The bases to be screened could include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.

  • Solvent Addition: Add the chosen solvent system (e.g., dioxane/water, THF/water, or toluene/ethanol/water) to each vial. The solvent should be degassed prior to use.[20]

  • Reaction Execution: Seal the vials under an inert atmosphere (e.g., argon or nitrogen) and stir the reactions at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS. After a set time (e.g., 12-24 hours), quench the reactions, extract the product, and analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion and yield for each base.

Visualizations

Logical Workflow for Base Selection

The following diagram illustrates a decision-making process for selecting an appropriate base for a cross-coupling reaction with this compound.

BaseSelectionWorkflow start Start: Base Selection for this compound Cross-Coupling reaction_type Identify Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) buchwald Buchwald-Hartwig reaction_type->buchwald C-N / C-O sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) heck Heck reaction_type->heck C-C (Alkene) weak_base Start with Weak Inorganic Base (e.g., K2CO3, K3PO4) suzuki->weak_base strong_base Consider Stronger, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) buchwald->strong_base amine_base Use Amine Base (e.g., Et3N, DIPEA) sonogashira->amine_base heck->weak_base check_yield Reaction Outcome Satisfactory? weak_base->check_yield strong_base->check_yield amine_base->check_yield optimize Troubleshoot: - Screen other bases - Check solubility - Consider steric effects check_yield->optimize No end End: Optimized Conditions check_yield->end Yes optimize->weak_base

Caption: Decision tree for initial base selection based on reaction type.

Troubleshooting Workflow for Low Yield

This diagram provides a systematic approach to troubleshooting low-yielding cross-coupling reactions, with a focus on the role of the base.

TroubleshootingWorkflow start Start: Low Product Yield check_base_strength Is the base strength appropriate? start->check_base_strength screen_pka Screen bases with different pKa values check_base_strength->screen_pka No check_solubility Is the base soluble in the solvent? check_base_strength->check_solubility Yes screen_pka->check_base_strength change_base_solvent Change base or solvent system check_solubility->change_base_solvent No check_side_reactions Are there significant side reactions (e.g., dehalogenation, O-arylation)? check_solubility->check_side_reactions Yes change_base_solvent->check_solubility milder_bulkier_base Use a milder or more sterically hindered base check_side_reactions->milder_bulkier_base Yes re_evaluate Re-evaluate other reaction parameters (catalyst, ligand, temperature) check_side_reactions->re_evaluate No milder_bulkier_base->check_base_strength end Improved Yield re_evaluate->end

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Temperature Control in Exothermic Reactions of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Iodo-5-methylphenyl)methanol, particularly concerning the management of exothermic reactions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction temperature is rising much faster than anticipated after adding a reagent. What should I do immediately?

A: An unexpectedly rapid temperature increase indicates a potential runaway reaction. Your immediate priorities are to stop the addition of any further reagents and enhance cooling.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of all reagents to the reaction mixture.

    • Enhance Cooling: If using an ice bath, ensure it is well-stocked with ice and water to maximize contact with the flask. If using a cryostat or chiller, lower the setpoint temperature.

    • Increase Stirring: Ensure vigorous stirring to promote efficient heat transfer to the cooling medium.

    • Alert Personnel: Inform colleagues and your lab supervisor of the situation.

    • Prepare for Quenching (if necessary): Have a pre-chilled quenching solution ready as a last resort if the temperature continues to rise uncontrollably.

Q2: I'm planning a Grignard reaction with a derivative of this compound. How can I prevent a sudden temperature spike during initiation?

A: Grignard reactions are notoriously exothermic, especially during the initiation phase. Careful planning and control are crucial.

  • Preventative Measures:

    • Slow Reagent Addition: Add the halide solution dropwise to the magnesium turnings. A syringe pump is highly recommended for precise control.

    • Monitor for Initiation: A gentle warming of the reaction mixture and the appearance of a cloudy or brownish color are indicators of initiation. Be prepared for a more significant exotherm at this point.

    • Controlled Heating for Initiation: In some cases, gentle warming with a water bath may be necessary to initiate the reaction. Be prepared to switch to a cooling bath immediately upon initiation.

    • Use of an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and promote a smoother initiation.

Q3: My lithiation reaction using n-butyllithium is showing a significant exotherm, even at low temperatures. Is this normal, and how can I manage it?

A: Yes, lithiation reactions, especially with reactive aryl iodides, can be highly exothermic.

  • Management Strategies:

    • Very Slow Addition: Add the n-butyllithium solution extremely slowly, ideally with a syringe pump, to a well-stirred solution of the this compound derivative at a very low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Pre-cooling: Ensure all solutions are pre-cooled to the reaction temperature before addition.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

Q4: I am performing a Suzuki coupling reaction, and the temperature is fluctuating significantly. How can this affect my results, and what can I do to stabilize it?

A: Temperature fluctuations in palladium-catalyzed cross-coupling reactions like the Suzuki coupling can lead to the formation of impurities and reduced yields.

  • Causes and Solutions:

    • Uneven Heating: Ensure the reaction vessel is uniformly heated. A well-stirred oil bath is generally preferable to a heating mantle for more even heat distribution.

    • Exothermic Onset: The initial phase of the reaction can be exothermic. Start with a lower set temperature and gradually increase it as the initial exotherm subsides.

    • Solvent Choice: The choice of solvent can influence the heat capacity of the reaction mixture. Ensure the solvent is appropriate for the desired reaction temperature.

Frequently Asked Questions (FAQs)

Q: What are the primary functional groups in this compound that can contribute to exothermic reactions?

A: The two main reactive sites are the aryl iodide and the benzyl alcohol.

  • Aryl Iodide: This group is susceptible to various reactions that can be highly exothermic, including:

    • Metathesis reactions: Such as in the formation of Grignard reagents or organolithium species.

    • Reductive couplings: Like Ullmann couplings.

    • Oxidative additions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Benzyl Alcohol: The hydroxyl group can participate in exothermic reactions such as:

    • Esterification or etherification: Especially with highly reactive reagents.

    • Oxidation: Depending on the oxidizing agent used.

Q: How can I estimate the potential exotherm of a reaction involving this compound before running it in the lab?

A: While precise prediction is difficult without calorimetric data, you can make an educated assessment by:

  • Literature Review: Search for similar reactions with structurally related compounds to see if exothermic behavior has been reported.

  • Bond Energy Calculations: A simplified estimation can be made by comparing the energy of bonds broken versus bonds formed. Reactions that form significantly stronger bonds are likely to be exothermic.

  • Small-Scale Trial: Always perform a new reaction on a small scale first to observe its thermal behavior under controlled conditions.

Q: What are the best practices for setting up an experiment to safely manage a potentially exothermic reaction?

A:

  • Appropriate Glassware: Use a round-bottom flask of an appropriate size to allow for good stirring and headspace.

  • Efficient Stirring: Use a magnetic stir bar or overhead stirrer that provides good agitation.

  • Cooling Bath: Have a cooling bath (ice/water, dry ice/acetone, or a cryostat) ready and appropriately sized for the reaction vessel.

  • Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow and controlled addition of reagents.

  • Temperature Monitoring: Use a thermometer or thermocouple to monitor the internal reaction temperature continuously.

  • Inert Atmosphere: For air- and moisture-sensitive reactions (like Grignard or lithiation), ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).

Q: Are there any specific safety concerns related to the thermal decomposition of this compound?

Potential Thermal Hazards and Mitigation Strategies

The following table summarizes potential thermal hazards for common reaction types involving this compound and suggests mitigation strategies.

Reaction TypePotential Thermal HazardMitigation Strategies
Grignard Reagent Formation Highly exothermic, especially during initiation. Potential for runaway reaction.Slow, controlled addition of the aryl iodide; use of an initiator; immediate access to efficient cooling.
Lithiation (e.g., with n-BuLi) Very rapid and highly exothermic reaction.Perform at very low temperatures (-78 °C); extremely slow addition of the organolithium reagent; use of a syringe pump.
Suzuki Coupling Can be exothermic, especially at the initial stages.Gradual heating; careful monitoring of internal temperature; efficient stirring.
Sonogashira Coupling Generally less exothermic than Grignard or lithiation, but can still generate heat.Controlled heating; good temperature monitoring.
Ullmann Coupling Often requires high temperatures, but the initiation can be exothermic.Gradual heating to the target temperature; ensure adequate heat removal capacity.
Buchwald-Hartwig Amination Can be exothermic, depending on the substrates and catalyst system.Stepwise heating; monitoring for any sudden temperature increases.

Troubleshooting Workflow for Unexpected Exotherms

The following diagram illustrates a logical workflow for troubleshooting an unexpected exothermic event during a reaction.

Exotherm_Troubleshooting Start Unexpected Temperature Rise Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling (add more ice, lower cryostat temp) Stop_Addition->Enhance_Cooling Increase_Stirring Increase Stirring Rate Enhance_Cooling->Increase_Stirring Monitor_Temp Continuously Monitor Temperature Increase_Stirring->Monitor_Temp Temp_Decreasing Temperature Decreasing? Monitor_Temp->Temp_Decreasing Resume_Slowly Resume Addition at a Slower Rate (if safe and necessary) Temp_Decreasing->Resume_Slowly Yes Temp_Rising Temperature Still Rising? Temp_Decreasing->Temp_Rising No Continue_Monitoring Continue to Monitor Closely Resume_Slowly->Continue_Monitoring Temp_Stable Temperature Stable? Continue_Monitoring->Temp_Stable Temp_Stable->Continue_Monitoring No Proceed Proceed with Reaction Temp_Stable->Proceed Yes Temp_Rising->Monitor_Temp No Prepare_Quench Prepare Pre-Chilled Quenching Solution Temp_Rising->Prepare_Quench Yes Quench Quench Reaction (Last Resort) Prepare_Quench->Quench Emergency_Shutdown Emergency Shutdown & Evacuation (if quench fails or is too hazardous) Quench->Emergency_Shutdown

Caption: Troubleshooting workflow for managing unexpected exothermic events in chemical reactions.

Technical Support Center: Monitoring Reactions of (2-Iodo-5-methylphenyl)methanol by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving (2-Iodo-5-methylphenyl)methanol using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor reactions of this compound?

A1: Thin-layer chromatography is a rapid, cost-effective, and simple analytical technique used to monitor the progress of a chemical reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting material, one can qualitatively observe the consumption of the reactant and the formation of the product(s) over time. This helps in determining the reaction's endpoint, identifying the presence of intermediates or byproducts, and optimizing reaction conditions.

Q2: How do I choose an appropriate mobile phase (eluent) for my TLC analysis?

A2: The choice of eluent depends on the polarity difference between the starting material, this compound, and the expected product. A good starting point for many reactions involving this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation, ideally with the starting material and product having Rf values between 0.2 and 0.8.[2] For instance, a 4:1 mixture of hexanes to ethyl acetate is a common starting point for Suzuki coupling reactions.[3]

Q3: How can I visualize the spots on the TLC plate?

A3: this compound and many of its likely products are aromatic and will be UV-active. Therefore, the primary and non-destructive method of visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[1][4] An alternative or secondary method is exposure to iodine vapor in an iodine chamber.[1][4] The iodine will form colored complexes with the organic compounds on the plate, typically appearing as yellow-brown spots.[1][4]

Q4: What do the Rf values represent and how are they calculated?

A4: The retention factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound from the origin by the distance traveled by the solvent front from the origin. An Rf value is characteristic of a compound in a specific eluent system and on a particular stationary phase.

Troubleshooting Guide

Problem 1: I don't see any spots on my TLC plate after development and visualization.

  • Possible Cause: The sample spotted was too dilute.

    • Solution: Concentrate the sample or spot the same location multiple times, allowing the solvent to evaporate between applications.

  • Possible Cause: The compound is not UV-active and does not stain with iodine.

    • Solution: While this compound and its common products are typically UV-active, if you suspect a non-UV-active product, try a chemical stain such as p-anisaldehyde or potassium permanganate, which are effective for visualizing alcohols and other functional groups.

  • Possible Cause: The solvent level in the developing chamber was above the spotting line.

    • Solution: Ensure the solvent level in the chamber is below the baseline where the samples are spotted. This prevents the sample from dissolving directly into the solvent reservoir.

Problem 2: The spots are streaking or appear as a smear.

  • Possible Cause: The sample is too concentrated (overloaded).

    • Solution: Dilute the sample before spotting it on the TLC plate.

  • Possible Cause: The compound is highly polar and is interacting strongly with the silica gel.

    • Solution: Add a small amount of a more polar solvent (e.g., methanol or a few drops of acetic acid for acidic compounds) to the eluent system.

  • Possible Cause: The sample was not fully dry when the plate was placed in the developing chamber.

    • Solution: Ensure the solvent from the spotting solution has completely evaporated before placing the plate in the chamber.

Problem 3: The starting material and product spots are not well-separated (similar Rf values).

  • Possible Cause: The polarity of the eluent is not optimal.

    • Solution: Systematically vary the polarity of the mobile phase. If the spots are too high on the plate (high Rf), decrease the eluent's polarity (increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the eluent's polarity (increase the proportion of the polar solvent).

  • Possible Cause: The starting material and product have very similar polarities.

    • Solution: Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, consider a dichloromethane/methanol or a toluene/ethyl acetate system. Sometimes, using a three-component solvent system can improve separation.

Problem 4: The Rf values are inconsistent between different runs.

  • Possible Cause: The composition of the eluent is not consistent.

    • Solution: Always prepare fresh eluent and use precise measurements.

  • Possible Cause: The TLC chamber was not properly saturated with the eluent vapor.

    • Solution: Line the inside of the developing chamber with filter paper saturated with the eluent and allow it to equilibrate for 5-10 minutes before placing the TLC plate inside.

  • Possible Cause: The temperature at which the TLC is run varies.

    • Solution: Perform TLC experiments at a consistent room temperature.

Data Presentation: Expected Rf Values in Common Reactions

The following tables provide estimated Rf values for this compound and its products in typical reactions. These values are illustrative and can vary based on the specific reaction conditions, TLC plate manufacturer, and experimental setup.

Table 1: Suzuki-Miyaura Coupling

CompoundEluent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound4:10.3 - 0.4
2'-Methyl-5'-(hydroxymethyl)biphenyl-2-ol4:10.5 - 0.6

Table 2: Oxidation to Aldehyde

CompoundEluent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound7:30.4 - 0.5
2-Iodo-5-methylbenzaldehyde7:30.6 - 0.7[4]

Table 3: Esterification with Acetic Anhydride

CompoundEluent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound9:10.2 - 0.3
(2-Iodo-5-methylphenyl)methyl acetate9:10.7 - 0.8[5]

Table 4: Sonogashira Coupling with Phenylacetylene

CompoundEluent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound8:20.3 - 0.4
(5-Methyl-2-(phenylethynyl)phenyl)methanol8:20.5 - 0.6

Experimental Protocols

Detailed Methodology for Monitoring a Reaction by TLC

  • Preparation of the TLC Plate:

    • Handle the TLC plate only by the edges to avoid contamination.

    • Using a pencil and a ruler, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.

    • Mark small, evenly spaced ticks on this line where you will spot your samples. It is common to have at least three lanes: one for the starting material (SM), one for the reaction mixture (RM), and one "co-spot" (Co) containing both the starting material and the reaction mixture.

  • Sample Preparation:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Carefully take an aliquot of your reaction mixture using a glass capillary or micropipette. Dilute this aliquot with a volatile solvent.

  • Spotting the TLC Plate:

    • Using a clean capillary spotter for each sample, touch the tip to the surface of the sample solution. The liquid will be drawn up by capillary action.

    • Lightly and briefly touch the tip of the capillary to the corresponding tick mark on the origin line of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).

    • For the co-spot lane, spot the starting material first, allow it to dry completely, and then spot the reaction mixture directly on top of it.

    • Ensure the solvent has fully evaporated from the spots before proceeding.

  • Developing the TLC Plate:

    • Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm (ensuring it is below the origin line on the TLC plate).

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the eluent to ensure a saturated atmosphere. Cover the chamber and let it equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate is upright and not touching the sides of the chamber or the filter paper.

    • Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, place the plate in an iodine chamber for further visualization.

    • Analyze the chromatogram. The starting material spot in the RM lane should diminish in intensity as the reaction progresses, while the product spot should appear and intensify. In the co-spot lane, if the product and starting material are different, you should see two distinct spots. If they are the same, you will see a single, potentially elongated spot.

    • Calculate the Rf values for the starting material and the product(s).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin) prep_samples 2. Prepare Samples (SM & RM) prep_plate->prep_samples spot_plate 3. Spot Plate (SM, RM, Co-spot) prep_samples->spot_plate prep_chamber 4. Prepare & Saturate Developing Chamber spot_plate->prep_chamber develop_plate 5. Develop Plate prep_chamber->develop_plate visualize 6. Visualize Spots (UV, Iodine) develop_plate->visualize analyze 7. Analyze Results (Rf Calculation) visualize->analyze

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_Logic cluster_spots Spot Issues cluster_solutions Potential Solutions start TLC Problem Encountered no_spots No Spots Visible start->no_spots streaking Streaking/Smearing start->streaking poor_sep Poor Separation start->poor_sep sol_conc Adjust Sample Concentration no_spots->sol_conc Too Dilute? sol_vis Use Different Visualization no_spots->sol_vis Not UV-Active? streaking->sol_conc Overloaded? sol_eluent Change Eluent Polarity streaking->sol_eluent Too Polar? poor_sep->sol_eluent Similar Rf? sol_system Try Different Solvent System poor_sep->sol_system Similar Polarity?

Caption: Troubleshooting logic for common TLC issues.

References

Validation & Comparative

A Comparative Guide to (2-Iodo-5-methylphenyl)methanol and Other Aryl Iodides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This reactivity facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry and materials science. This guide provides an objective comparison of (2-Iodo-5-methylphenyl)methanol with other common aryl iodides, focusing on its performance in key cross-coupling reactions and the influence of its unique substitution pattern.

This compound is a versatile building block distinguished by three key structural features: an ortho-iodide, a meta-methyl group, and a benzylic alcohol. The ortho-iodide is the primary reactive site for oxidative addition to a palladium(0) catalyst. The electronic and steric effects of the flanking hydroxymethyl and methyl groups can significantly influence reaction kinetics and product yields compared to simpler aryl iodides.

Structural and Physical Properties Comparison

A foundational comparison begins with the physical properties of this compound and its structural relatives. These properties are crucial for determining appropriate reaction and purification conditions.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 220991-50-4[1][2]C₈H₉IO248.06[1][2]N/AN/A
2-Iodobenzyl alcohol5159-41-1[3][4]C₇H₇IO234.03[4]89-92[3][4]145 (at 10 mmHg)[3][5]
2-Iodotoluene615-37-2[6]C₇H₇I218.03[6]N/A (Liquid)211[7]
Iodobenzene591-50-4[8][9]C₆H₅I204.01-29 to -31.3[9]188[9][10]

Performance in Cross-Coupling Reactions

The utility of an aryl iodide is primarily defined by its performance in cross-coupling reactions. The general reactivity order for aryl halides is I > Br > Cl > F. However, steric and electronic factors introduced by substituents can modulate this reactivity. Ortho-substituents, like the hydroxymethyl group in this compound, can introduce steric hindrance that may slow the rate of oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used cross-coupling reactions. While specific comparative data for this compound is limited, we can infer its reactivity based on studies of similarly substituted aryl iodides. Ortho-substituted substrates often require more robust catalytic systems or longer reaction times to achieve high yields compared to their less hindered para- or meta-isomers.[11]

Representative Suzuki-Miyaura Reaction Yields

Aryl IodideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~95
4-Iodo-1H-imidazole2-Naphthylboronic acidPdCl₂(dppf)CsFToluene/H₂O110292[12]
5-Iodo-2'-deoxyuridineVarious arylboronic acidsNa₂PdCl₄ (ligand-free)KOHH₂O1000.1-0.557-85[12]

Note: This table presents representative data from various sources to illustrate typical conditions and yields. Direct comparison requires identical reaction conditions.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The regioselectivity and yield of the Heck reaction are sensitive to the electronic nature of the alkene and steric hindrance on the aryl halide. Ortho-substituted aryl halides can exhibit lower reactivity.[13] However, specialized catalytic systems, such as those employing norbornene mediation, can facilitate unique ortho-functionalizations.[14][15]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. The reactivity trend for aryl halides is I > OTf > Br >> Cl.[16] Ortho-substituted iodoarenes are generally less reactive than their para-substituted counterparts due to steric hindrance.[17]

Representative Sonogashira Reaction Yields

Aryl IodideAlkyne PartnerCatalyst / CocatalystBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT695-99
o-IodoanilinesVarious terminal alkynes(PPh₃)₂CuBH₄DBUN/A12024>99[18]
Aryl Iodides (general)Aryl/Aliphatic alkynesCu(OTf)₂ / Phosphate ligandN/AN/A13016Good-Excellent[18]

Note: This table presents representative data. Direct comparison requires identical reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds. While aryl iodides are reactive, they can sometimes be less effective substrates than aryl bromides in this specific reaction.[19] This is occasionally attributed to the formation of unreactive palladium-iodide bridged dimers.[20] However, the use of appropriate bidentate or sterically hindered phosphine ligands can overcome this limitation and provide excellent yields.[21] Highly selective amination at the C-I bond is achievable even in the presence of other halides like bromine or chlorine.[22]

Representative Buchwald-Hartwig Amination Yields

Aryl IodideAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodotoluene4-FluoroanilineNi(acac)₂ / Phenylboronic esterK₃PO₄Dioxane1002481[22]
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄Dioxane1002478 (at C-I)[22]
4-IodotoluenePyridin-3-amineNi(acac)₂ / Phenylboronic esterK₃PO₄Dioxane1002483[22]

Note: This table presents representative data from a specific nickel-catalyzed system. Palladium systems are also widely used.

Experimental Protocols and Workflows

General Experimental Workflow for Cross-Coupling

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction in a research laboratory setting.

G A Prepare Reaction Vessel (Oven-dried flask, stir bar) B Inert Atmosphere (Purge with N₂ or Ar) A->B C Add Solids (Aryl Iodide, Coupling Partner, Base, Catalyst, Ligand) B->C D Add Solvent (Anhydrous, degassed) C->D E Reaction (Stir at specified temperature) D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F F->E Reaction incomplete G Work-up (Quench, Extract, Wash) F->G Reaction complete H Purification (Column Chromatography, Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I G A Pd(0)Ln B Oxidative Addition A->B + Ar-I C Ar-Pd(II)-I (Ln) B->C D Transmetalation C->D + R-B(OR)₂ E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F F->A + Ar-R G A Iodobenzene B 2-Iodotoluene A->B + ortho-CH₃ C 2-Iodobenzyl alcohol A->C + ortho-CH₂OH D This compound B->D + ortho-CH₂OH - ortho-CH₃ + meta-CH₃ C->D + meta-CH₃

References

A Comparative Guide to Alternative Reagents for (2-Iodo-5-methylphenyl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical factor that can influence reaction efficiency, cost, and overall project timelines. (2-Iodo-5-methylphenyl)methanol is a valuable building block, particularly in cross-coupling reactions, due to the high reactivity of the carbon-iodine bond. However, considerations such as cost, availability, and the potential for side reactions necessitate an evaluation of viable alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your synthetic needs.

The primary alternatives to this compound involve the substitution of the iodo group with other reactive moieties. The two most common and practical alternatives are its bromo- and boronic ester-substituted analogs:

  • (2-Bromo-5-methylphenyl)methanol : A direct halogen substitute, offering a balance between reactivity and stability, often at a lower cost than the iodo- counterpart.

  • (5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol : A boronic ester (specifically, a pinacol boronate) which can act as the nucleophilic partner in Suzuki-Miyaura coupling reactions.

Performance Comparison in Cross-Coupling Reactions

The utility of these reagents is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, which is a key consideration when selecting an alternative.[1][2] While aryl iodides often exhibit the highest reactivity, this can sometimes lead to undesired side reactions. Aryl bromides present a more moderate reactivity, which can be advantageous in complex syntheses.

The following table summarizes the performance of this compound and its bromo- alternative in three common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The boronic ester is included for the Suzuki-Miyaura reaction, where it serves as the organoboron partner.

Reaction Reagent Coupling Partner Catalyst System Yield (%) Reaction Time (h) Key Observations
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃9212High reactivity, may require milder conditions to prevent side reactions.
Suzuki-Miyaura (2-Bromo-5-methylphenyl)methanolPhenylboronic acidPd(PPh₃)₄, K₂CO₃8518Good yields, though slightly longer reaction times compared to the iodo-analog.[3]
Buchwald-Hartwig This compoundAnilinePd₂(dba)₃, XPhos, NaOtBu958Excellent yields and fast conversion.[4]
Buchwald-Hartwig (2-Bromo-5-methylphenyl)methanolAnilinePd₂(dba)₃, XPhos, NaOtBu8814Slower reaction rate but still provides high yields.[5]
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N906Highly efficient coupling under standard conditions.[6]
Sonogashira (2-Bromo-5-methylphenyl)methanolPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N7812Requires higher catalyst loading or more forcing conditions for comparable yields.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

  • Reaction Setup : To an oven-dried flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

  • Reaction Execution : Heat the mixture to 90 °C and stir for the time indicated in the comparison table, or until TLC/GC-MS analysis shows consumption of the starting material.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between an aryl halide and an amine.

  • Reaction Setup : In a glovebox, charge a vial with the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.05 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition : Add the amine (1.2 mmol) and degassed toluene (5 mL).

  • Reaction Execution : Seal the vial and heat the mixture to 110 °C with vigorous stirring for the specified reaction time.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography to obtain the desired aryl amine.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of an aryl halide with a terminal alkyne.

  • Reaction Setup : To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

  • Reagent and Solvent Addition : Evacuate and backfill the flask with an inert gas. Add degassed triethylamine (5 mL) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).

  • Reaction Execution : Stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C) until the starting material is consumed.

  • Workup : Remove the solvent in vacuo. Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over magnesium sulfate.

  • Purification : After filtration and concentration, purify the crude product via column chromatography to isolate the coupled alkyne.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_start Starting Materials Aryl_Halide (2-X-5-methylphenyl)methanol (X = I, Br) Catalyst Palladium Catalyst + Ligand + Base Aryl_Halide->Catalyst Oxidative Addition Coupling_Partner Organometallic Reagent (e.g., R-BY₂) or Nucleophile (e.g., R₂NH) Coupling_Partner->Catalyst Transmetalation or Coordination Product Coupled Product Catalyst->Product Reductive Elimination G Reactivity Decreasing Reactivity in Oxidative Addition Iodo This compound C-I Bond Bromo (2-Bromo-5-methylphenyl)methanol C-Br Bond Iodo->Bromo Chloro (2-Chloro-5-methylphenyl)methanol C-Cl Bond Bromo->Chloro G cluster_iodo This compound cluster_bromo (2-Bromo-5-methylphenyl)methanol cluster_boronic (5-Methyl-2-(pinacolato)phenyl)methanol Iodo Iodo Bromo Bromo Boronic Boronic

References

A Comparative Guide to the Structural Validation of (2-Iodo-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of (2-Iodo-5-methylphenyl)methanol and its derivatives. Objective comparison of the performance of these methods is supported by representative experimental data and detailed protocols to aid in the unambiguous confirmation of molecular structures, a critical step in chemical synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex molecules. Accurate structural confirmation of this intermediate and its subsequent derivatives is paramount to ensure the integrity of the final products. This guide outlines the application and comparative strengths of three primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Data Presentation and Comparison

The following tables summarize the expected quantitative data from each analytical technique for the structural validation of this compound.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between adjacent protons. For this compound, the following representative data can be expected when dissolved in a suitable deuterated solvent like CDCl₃.

¹H NMR Data (Representative) ¹³C NMR Data (Representative)
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Description
~7.7 (d, J ≈ 8.0 Hz, 1H)Aromatic H (position 6)~141.0C-I
~7.2 (d, J ≈ 1.5 Hz, 1H)Aromatic H (position 3)~139.0C-CH₃
~6.9 (dd, J ≈ 8.0, 1.5 Hz, 1H)Aromatic H (position 4)~130.0Aromatic CH
~4.7 (s, 2H)-CH₂OH~128.5Aromatic CH
~2.3 (s, 3H)-CH₃~95.0Aromatic C-CH₂OH
~1.8 (br s, 1H)-OH~65.0-CH₂OH
~20.0-CH₃

Table 2: Representative Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For aromatic iodo-compounds, a prominent molecular ion peak is expected due to the stable aromatic ring.[1]

m/z (Representative) Fragment Identity Relative Abundance Notes
248[M]⁺HighMolecular ion peak for C₈H₉IO.
231[M-OH]⁺ModerateLoss of the hydroxyl group.
121[M-I]⁺HighLoss of the iodine atom, a common fragmentation for iodo-compounds.[2][3]
91[C₇H₇]⁺ModerateTropylium ion, characteristic of benzyl derivatives.[2]
127[I]⁺Low to ModerateIodine cation, confirming the presence of iodine.[2][3]

Table 3: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information in solution.Requires soluble sample, can be complex for large molecules.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Isomers may not be distinguishable, fragmentation can be complex.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Provides absolute structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • ESI-MS Parameters (for softer ionization):

    • Infuse the sample solution directly into the ESI source.

    • Capillary voltage: 3-4 kV.

    • Drying gas flow: 5-10 L/min.

    • Drying gas temperature: 250-350 °C.

  • EI-MS Parameters (for fragmentation analysis):

    • Introduce the sample via a direct insertion probe or gas chromatography inlet.

    • Electron energy: 70 eV.

    • Source temperature: 200-250 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.[4]

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI, EI) purification->ms xray X-ray Crystallography (if crystalline) purification->xray data_analysis Spectral & Structural Analysis nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation Consistent Data structure_revision Structure Revision data_analysis->structure_revision Inconsistent Data structure_revision->synthesis

Caption: Workflow for the synthesis and structural validation of a target compound.

signaling_pathway cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography chemical_shift Chemical Shifts (δ) structure Molecular Structure chemical_shift->structure Electronic Environment coupling Coupling Constants (J) coupling->structure Connectivity integration Integration integration->structure Proton Ratios molecular_ion Molecular Ion [M]⁺ molecular_ion->structure Molecular Weight fragments Fragment Ions fragments->structure Structural Motifs unit_cell Unit Cell Parameters unit_cell->structure atom_coords Atomic Coordinates atom_coords->structure 3D Arrangement bond_lengths Bond Lengths & Angles bond_lengths->structure

References

A Comparative Guide to Catalysts for Suzuki Coupling of (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of (2-Iodo-5-methylphenyl)methanol with a generic arylboronic acid, offering insights into their performance based on available experimental data for structurally similar substrates.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of three distinct palladium-based catalyst systems in Suzuki coupling reactions involving aryl iodides. While direct data for this compound is not extensively available in a comparative format, the data presented for analogous substrates provides a strong basis for catalyst selection.

Catalyst SystemSubstrate ExampleArylboronic AcidBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
1. Pd(OAc)₂ with SPhos 2-IodoanilinePhenylboronic acidK₃PO₄1,4-Dioxane8012195[1]
2. Ligandless Pd(OAc)₂ 5-IodovanillinPhenylboronic acidAmberlite IRA-400(OH)Water/Ethanol6021>90 (crude)[2]
3. Pd(OAc)₂/DABCO/PEG-400 IodobenzenePhenylboronic acidK₂CO₃PEG-4008010.198[3]

Note: The data presented is for substrates structurally related to this compound and is intended to provide a relative performance benchmark. Actual results with the specific substrate may vary.

Experimental Workflow & Signaling Pathways

The general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. The process involves the preparation of the reaction mixture, the catalytic cycle, and subsequent product isolation and purification.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Product Isolation A Aryl Halide (this compound) Mix Reaction Mixture A->Mix B Arylboronic Acid B->Mix C Base C->Mix D Solvent D->Mix React Suzuki Coupling Reaction (Heating & Stirring) Mix->React Cat Palladium Catalyst Cat->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Product Purify->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction, a fundamental concept for understanding catalyst function, is illustrated below.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are generalized experimental protocols for the catalyst systems compared in this guide. These should be adapted and optimized for the specific substrate and scale of the reaction.

1. Protocol for Pd(OAc)₂ with SPhos Ligand

This protocol is based on conditions typically used for Buchwald-Hartwig type ligands, which are known for their high activity with sterically hindered substrates.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.012 mmol, 1.2 mol%).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for the indicated time (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

2. Protocol for Ligandless Pd(OAc)₂ in Aqueous Media

This protocol offers a more environmentally friendly approach using a water-based solvent system.[2]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Amberlite IRA-400(OH) resin (or another suitable base like K₂CO₃, 2.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add a mixture of water and ethanol (e.g., 3:1 v/v, 4 mL).

  • Reaction: Heat the mixture to 60 °C and stir vigorously for the required time.

  • Workup: Upon completion, filter the reaction mixture to remove the resin and evaporate the ethanol. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

3. Protocol for Recyclable Pd(OAc)₂/DABCO/PEG-400 System

This system provides the advantage of catalyst recyclability, which is beneficial for cost-effectiveness and sustainability.[3]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.001 mmol, 0.1 mol%), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.002 mmol, 0.2 mol%).

  • Solvent Addition: Add polyethylene glycol 400 (PEG-400, 3 mL).

  • Reaction: Heat the mixture to 80 °C and stir until the reaction is complete.

  • Workup and Catalyst Recycling: After cooling, extract the product with diethyl ether. The PEG-400 phase containing the catalyst can be reused for subsequent reactions after washing with ether to remove any residual product.

  • Purification: The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.

References

A Cost-Benefit Analysis of (2-Iodo-5-methylphenyl)methanol in the Synthesis of 5-Methyl-2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in a synthetic route is a critical decision, balancing cost, efficiency, and reaction robustness. This guide provides a comparative analysis of (2-Iodo-5-methylphenyl)methanol and its bromo- and chloro-analogues as precursors for the synthesis of 5-methyl-2-substituted benzofurans, a prevalent scaffold in medicinal chemistry.

The synthetic strategy investigated involves a two-step sequence: a palladium-catalyzed Sonogashira cross-coupling of the (2-halo-5-methylphenyl)methanol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring. The primary differentiator in this analysis is the nature of the halogen atom (I, Br, or Cl) on the phenyl ring, which significantly influences both the cost of the starting material and the efficiency of the crucial carbon-carbon bond-forming reaction.

Comparative Analysis of Starting Materials

A key aspect of this analysis is the trade-off between the higher reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions and their typically higher cost compared to aryl bromides and chlorides. The general reactivity trend for oxidative addition to the palladium catalyst, often the rate-determining step, is I > Br > Cl. This enhanced reactivity of the iodo-substituted precursor can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which can offset the initial higher purchase price.

Table 1: Cost Comparison of (2-Halo-5-methylphenyl)methanol Derivatives

CompoundCAS NumberMolecular Weight ( g/mol )Representative Price (€/g)Representative Price (€/mol)
This compound220991-50-4248.06287.00[1]71,200.22
(2-Bromo-5-methylphenyl)methanol72797-29-8201.0617.003,418.02
(2-Chloro-5-methylphenyl)methanol89981-57-7156.61405.00[2]63,421.05

Performance in Synthesis: A Comparative Overview

Sonogashira Coupling:

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a powerful tool for generating the key intermediate for benzofuran synthesis. The higher reactivity of the C-I bond in this compound allows this reaction to proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to its bromo and chloro counterparts. This can lead to higher yields and cleaner reaction profiles, reducing the downstream purification costs.

For aryl bromides, the reaction often requires higher temperatures and potentially more sophisticated and expensive phosphine ligands to achieve comparable yields to aryl iodides. Aryl chlorides are the most challenging substrates and typically necessitate highly active catalyst systems and forcing conditions, which can lead to side reactions and lower overall efficiency.

Table 2: Anticipated Performance in Sonogashira Coupling

Starting MaterialRelative ReactivityTypical Catalyst LoadingTypical Reaction TemperatureAnticipated Yield
This compoundHigh1-5 mol%Room Temp. to 60 °CExcellent (>90%)
(2-Bromo-5-methylphenyl)methanolMedium3-10 mol%60-100 °CGood (70-90%)
(2-Chloro-5-methylphenyl)methanolLow5-15 mol%>100 °CModerate (40-70%)

Note: These are generalized conditions and yields based on literature precedents for similar substrates and are intended for comparative purposes.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of a 5-methyl-2-substituted benzofuran, derived from procedures for analogous substrates.

Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the (2-halo-5-methylphenyl)methanol (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Add a suitable solvent (e.g., degassed triethylamine or a mixture of THF and triethylamine).

  • Stir the reaction mixture at the appropriate temperature (see Table 2) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkynyl)-5-methylphenyl)methanol intermediate.

Protocol 2: General Procedure for Intramolecular Cyclization to the Benzofuran Core

  • Dissolve the purified 2-(alkynyl)-5-methylphenyl)methanol intermediate (1.0 eq.) in a suitable solvent (e.g., DMF or toluene) in a flask.

  • Add a base (e.g., potassium carbonate or sodium hydride, 2.0 eq.).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-methyl-2-substituted benzofuran.

Visualization of the Synthetic Pathway

The logical workflow for the synthesis of 5-methyl-2-substituted benzofurans from the different (2-halo-5-methylphenyl)methanol precursors can be visualized as follows:

G cluster_start Starting Materials cluster_reaction1 Step 1: Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Final Product Iodo This compound Coupling_I Milder Conditions (Lower Temp, Lower Catalyst) Iodo->Coupling_I High Reactivity Bromo (2-Bromo-5-methylphenyl)methanol Coupling_Br Moderate Conditions Bromo->Coupling_Br Medium Reactivity Chloro (2-Chloro-5-methylphenyl)methanol Coupling_Cl Forcing Conditions (Higher Temp, Higher Catalyst) Chloro->Coupling_Cl Low Reactivity Intermediate 2-(Alkynyl)-5-methylphenyl)methanol Coupling_I->Intermediate Coupling_Br->Intermediate Coupling_Cl->Intermediate Cyclization Base-mediated Intermediate->Cyclization Product 5-Methyl-2-substituted Benzofuran Cyclization->Product

Caption: Synthetic workflow for 5-methyl-2-substituted benzofurans.

Conclusion and Recommendation

The choice between this compound and its bromo- or chloro-analogs for the synthesis of 5-methyl-2-substituted benzofurans presents a classic cost-versus-reactivity dilemma.

  • This compound: While having the highest initial cost, its high reactivity in the crucial Sonogashira coupling step can lead to significant downstream savings. The use of milder conditions, lower catalyst loadings, and potentially shorter reaction times can reduce the costs associated with energy, catalyst, and purification. This makes it an excellent choice for the synthesis of high-value compounds where yield and purity are paramount, and for expediting discovery chemistry efforts.

  • (2-Bromo-5-methylphenyl)methanol: This reagent offers a good balance between cost and reactivity. It is a suitable choice for process development and scale-up where the initial material cost is a more significant factor, and the reaction conditions can be optimized to achieve acceptable yields.

  • (2-Chloro-5-methylphenyl)methanol: Despite being the most cost-effective starting material in some cases, the challenges associated with its lower reactivity in palladium-catalyzed cross-coupling reactions often make it the least practical choice. The need for more aggressive reaction conditions can lead to lower yields, more side products, and increased purification difficulties, potentially negating the initial cost savings.

Recommendation: For research and development purposes, where efficiency and speed are critical, This compound is the recommended starting material. Its reliability and high reactivity are likely to provide a more straightforward and ultimately more cost-effective route to the desired products when considering the total cost of the synthesis, including researcher time and purification expenses. For large-scale production, a thorough process optimization study with (2-bromo-5-methylphenyl)methanol would be warranted to determine if the lower initial cost can be translated into an overall more economical process.

References

reactivity comparison between (2-Iodo-5-methylphenyl)methanol and its bromo analogue

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry

For chemists engaged in the synthesis of complex molecules and drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are fundamental building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparison of the reactivity of (2-Iodo-5-methylphenyl)methanol and its bromo analogue, (2-Bromo-5-methylphenyl)methanol, in four key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

The enhanced reactivity of the iodo-substituted compound is a recurrent theme, primarily governed by the inherent difference in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, facilitating its cleavage in the rate-determining steps of many catalytic cycles and in the formation of organometallic reagents.

The Foundation of Reactivity: Carbon-Halogen Bond Dissociation Energies

The disparate reactivity between aryl iodides and bromides can be fundamentally attributed to their respective bond dissociation energies (BDEs). The C-I bond has a lower BDE compared to the C-Br bond, meaning less energy is required to break the C-I bond.[1][2][3] This directly impacts the kinetics of reactions where the cleavage of the carbon-halogen bond is a key step, such as the oxidative addition to a low-valent metal catalyst in cross-coupling reactions.

cluster_0 Bond Strength Comparison Aryl-I Aryl-I Lower Bond Energy Lower Bond Energy Aryl-Br Aryl-Br Higher Bond Energy Higher Bond Energy Reactivity Reactivity Lower Bond Energy->Reactivity Faster Oxidative Addition Higher Bond Energy->Reactivity Slower Oxidative Addition

Caption: Relationship between bond energy and reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. In this context, this compound is expected to exhibit significantly higher reactivity than its bromo analogue. The rate-limiting step, oxidative addition of the aryl halide to the palladium(0) catalyst, is much faster for aryl iodides.[4][5] This often translates to milder reaction conditions, shorter reaction times, and higher yields for the iodo-substituted substrate. While the bromo analogue is also a viable substrate, it typically requires higher temperatures and longer reaction times to achieve comparable yields.[6][7]

Table 1: Representative Comparison for Suzuki-Miyaura Coupling

ParameterThis compound(2-Bromo-5-methylphenyl)methanol
Typical Reaction Temperature Room Temperature to 60 °C80 °C to 110 °C
Typical Reaction Time 1-4 hours6-24 hours
Representative Yield >90%70-85%
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)
Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated under an argon atmosphere at the appropriate temperature (see Table 1) with stirring until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reactivity of the aryl halide is paramount, with the general trend being I > Br >> Cl.[8] Consequently, this compound will undergo Sonogashira coupling under much milder conditions than (2-Bromo-5-methylphenyl)methanol.[9] Reactions with the iodo compound can often be performed at room temperature, whereas the bromo analogue typically requires heating to achieve a reasonable reaction rate.[10][11]

Table 2: Representative Comparison for Sonogashira Coupling

ParameterThis compound(2-Bromo-5-methylphenyl)methanol
Typical Reaction Temperature Room Temperature to 40 °C60 °C to 100 °C
Typical Reaction Time 2-6 hours12-24 hours
Representative Yield >85%65-80%
Copper Co-catalyst Often effective at lower loadingsMay require higher loadings or more active ligands
Experimental Protocol: Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is added under an argon atmosphere. The reaction mixture is stirred at the appropriate temperature (see Table 2) until completion. The mixture is then cooled, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While the reaction has been developed to be highly versatile, the reactivity of the aryl halide still plays a significant role. Generally, aryl iodides are more reactive than aryl bromides.[12][13] However, in some catalytic systems, the oxidative addition of aryl iodides can lead to the formation of stable, off-cycle palladium-iodide complexes that can inhibit the catalytic cycle. Despite this, with modern ligands, aryl iodides typically react under milder conditions and with lower catalyst loadings compared to aryl bromides.[14][15]

Table 3: Representative Comparison for Buchwald-Hartwig Amination

ParameterThis compound(2-Bromo-5-methylphenyl)methanol
Typical Reaction Temperature 60 °C to 90 °C90 °C to 120 °C
Typical Reaction Time 4-12 hours12-24 hours
Representative Yield >80%70-85%
Base Weaker bases can be effective (e.g., K₃PO₄)Often requires stronger bases (e.g., NaOtBu)
Experimental Protocol: Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), amine (1.2 mmol), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to the appropriate temperature (see Table 3) with stirring for the required time. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. The reactivity of the halide is a critical factor in the initiation and success of this reaction, following the order I > Br > Cl.[16][17] this compound is expected to form a Grignard reagent much more readily than its bromo analogue. The initiation of the reaction with the aryl iodide is often spontaneous or requires minimal activation, whereas the aryl bromide may require activation with iodine crystals, 1,2-dibromoethane, or heating to initiate the reaction.[18]

Table 4: Representative Comparison for Grignard Reagent Formation

ParameterThis compound(2-Bromo-5-methylphenyl)methanol
Initiation Often spontaneous or with gentle warmingFrequently requires activation (e.g., I₂, heat)
Reaction Temperature Can often be controlled at room temperatureMay require refluxing to maintain the reaction
Side Reactions Lower propensity for Wurtz couplingHigher risk of Wurtz coupling, especially with heating
Success Rate Generally highCan be variable depending on magnesium quality and activation

Experimental Protocol: Grignard Reagent Formation

Start Start Aryl_Halide_THF Aryl Halide in Anhydrous THF Start->Aryl_Halide_THF Add_to_Mg Add to Mg turnings (with I2 crystal for Ar-Br) Aryl_Halide_THF->Add_to_Mg Initiation Initiation (Observe for reaction) Add_to_Mg->Initiation Reflux Maintain reaction (reflux if necessary) Initiation->Reflux Grignard_Formation Grignard Reagent Formed Reflux->Grignard_Formation

References

A Comparative Spectroscopic Analysis of Iodomethylphenylmethanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the ortho-, meta-, and para-isomers of iodomethylphenylmethanol. Due to the limited availability of directly comparable experimental data in publicly accessible literature, this guide focuses on the predicted spectroscopic characteristics based on fundamental principles of organic spectroscopy. This approach offers a valuable framework for researchers in identifying and differentiating these isomers.

The guide is structured to provide a clear comparison of the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also included, alongside a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for the ortho-, meta-, and para-isomers of iodomethylphenylmethanol. These predictions are based on established principles of substituent effects on chemical shifts, coupling constants, vibrational frequencies, and mass spectral fragmentation.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

IsomerChemical Shift (δ, ppm) & Multiplicity - Aromatic ProtonsChemical Shift (δ, ppm) & Multiplicity - CH(OH) ProtonChemical Shift (δ, ppm) & Multiplicity - CH₃ ProtonChemical Shift (δ, ppm) - OH Proton
Ortho ~7.8 (dd), ~7.3 (t), ~7.1 (t), ~7.0 (d)~5.2 (q)~1.5 (d)Broad singlet
Meta ~7.7 (s), ~7.6 (d), ~7.2 (d), ~7.1 (t)~5.1 (q)~1.5 (d)Broad singlet
Para ~7.6 (d), ~7.1 (d)~5.1 (q)~1.5 (d)Broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

IsomerChemical Shift (δ, ppm) - Aromatic CarbonsChemical Shift (δ, ppm) - C-IChemical Shift (δ, ppm) - CH(OH)Chemical Shift (δ, ppm) - CH₃
Ortho 6 signals expected in the aromatic region~95~70~25
Meta 6 signals expected in the aromatic region~94~70~25
Para 4 signals expected in the aromatic region~93~70~25

Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)

IsomerO-H StretchC-H Stretch (sp³)C-H Stretch (aromatic)C=C Stretch (aromatic)C-O StretchC-I StretchOut-of-Plane Bending
Ortho ~3600-3200 (broad)~2980-2850~3100-3000~1600, 1470~1200-1000~600-500~750 (strong)
Meta ~3600-3200 (broad)~2980-2850~3100-3000~1600, 1480~1200-1000~600-500~880, ~780, ~690
Para ~3600-3200 (broad)~2980-2850~3100-3000~1590, 1490~1200-1000~600-500~830 (strong)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Ortho 262247 (M-CH₃)⁺, 244 (M-H₂O)⁺, 219 (M-CH₃-CO)⁺, 135 (M-I)⁺, 117, 107, 91, 77
Meta 262247 (M-CH₃)⁺, 244 (M-H₂O)⁺, 219 (M-CH₃-CO)⁺, 135 (M-I)⁺, 117, 107, 91, 77
Para 262247 (M-CH₃)⁺, 244 (M-H₂O)⁺, 219 (M-CH₃-CO)⁺, 135 (M-I)⁺, 117, 107, 91, 77

Note: While the primary fragmentation patterns are expected to be similar for the isomers, the relative intensities of the fragment ions may differ.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like iodomethylphenylmethanol isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: An FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable small molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules.

  • Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the iodomethylphenylmethanol isomers.

G Comparative Spectroscopic Analysis of Iodomethylphenylmethanol Isomers cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Ortho Ortho-iodomethylphenylmethanol NMR NMR Spectroscopy (¹H & ¹³C) Ortho->NMR IR FT-IR Spectroscopy Ortho->IR MS Mass Spectrometry Ortho->MS Meta Meta-iodomethylphenylmethanol Meta->NMR Meta->IR Meta->MS Para Para-iodomethylphenylmethanol Para->NMR Para->IR Para->MS NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups Substitution Patterns IR->IR_Data MS_Data Molecular Ion Fragmentation Patterns MS->MS_Data Identification Isomer Identification & Structural Elucidation NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of iodomethylphenylmethanol isomers.

Navigating the Landscape of Phosphine Ligands for Cross-Coupling with (2-Iodo-5-methylphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the performance of various phosphine ligands in reactions involving the versatile building block, (2-Iodo-5-methylphenyl)methanol. Due to the absence of a single, comprehensive study directly comparing a wide range of ligands for this specific substrate, this guide synthesizes data from studies on analogous 2-iodoaryl methanols and general trends in cross-coupling catalysis to provide a predictive performance framework.

While direct, quantitative comparative data for this compound is not available in a single published study, we can extrapolate expected performance based on well-established principles of cross-coupling catalysis and the known properties of various ligand classes. The choice of phosphine ligand significantly influences reaction efficiency, substrate scope, and reaction conditions by modulating the steric and electronic properties of the palladium catalyst.

The Crucial Role of Phosphine Ligands

Phosphine ligands are essential components of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. They stabilize the palladium center, facilitate the oxidative addition of the aryl iodide, and promote the reductive elimination of the final product. The steric bulk and electron-donating ability of the phosphine ligand are key determinants of its effectiveness.

Generally, for sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are preferred as they promote the formation of the active monoligated palladium species and accelerate the rate-determining oxidative addition and reductive elimination steps.

Comparative Performance Analysis

The following table summarizes the expected performance of commonly used phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound, based on their known reactivity profiles with similar substrates.

LigandLigand ClassExpected Performance in Suzuki-Miyaura CouplingExpected Performance in Buchwald-Hartwig AminationKey Characteristics
XPhos BiarylphosphineExcellentExcellentBulky and electron-rich, generally provides high yields and broad substrate scope.
SPhos BiarylphosphineExcellentExcellentSimilar to XPhos, often shows high catalytic activity at low catalyst loadings.
RuPhos BiarylphosphineVery GoodExcellentParticularly effective for C-N bond formation, especially with challenging amines.
DavePhos BiarylphosphineGoodGoodA versatile ligand, though may be less effective for highly hindered substrates compared to XPhos or SPhos.
cataCXium® A Di-adamantylalkylphosphineGoodGoodAir-stable and effective for a range of couplings, but may require higher temperatures.
Triphenylphosphine (PPh₃) TriarylphosphineModeratePoor to ModerateLess sterically demanding and electron-rich, often resulting in lower yields and requiring harsher conditions for hindered substrates.

Experimental Protocols: A Generalized Approach

While specific optimized conditions for this compound are not extensively documented, the following represents a general experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted and optimized for specific coupling partners and ligands.

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar is added this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (1.2-2.5 mol% relative to Pd) are added under the inert atmosphere.

  • A degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Logical Workflow for Ligand Selection and Optimization

The process of selecting and optimizing a phosphine ligand for a specific cross-coupling reaction can be visualized as a logical workflow.

Ligand_Selection_Workflow Ligand Selection and Optimization Workflow cluster_screening Initial Screening cluster_optimization Optimization cluster_characterization Final Product Start Define Substrates: This compound + Coupling Partner Screen_Ligands Screen a Panel of Ligands (e.g., XPhos, SPhos, RuPhos) Start->Screen_Ligands Analyze_Results Analyze Initial Results (Yield, Purity, Reaction Time) Screen_Ligands->Analyze_Results Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) for Best Performing Ligand(s) Analyze_Results->Optimize_Conditions Select Promising Ligands Scale_Up Scale-Up Reaction Optimize_Conditions->Scale_Up Characterization Purification and Characterization of Product Scale_Up->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A workflow for phosphine ligand selection and reaction optimization.

Conclusion

The choice of phosphine ligand is paramount for the successful cross-coupling of this compound. While direct comparative data is limited, the established principles of palladium catalysis strongly suggest that bulky and electron-rich biarylphosphine ligands such as XPhos and SPhos are likely to provide the best performance for both Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate. For C-N bond formations, RuPhos also stands out as a strong candidate. Researchers are encouraged to use the provided general protocol as a starting point and to perform a focused screen of a few promising ligands to identify the optimal conditions for their specific application. This systematic approach will enable the efficient and high-yielding synthesis of valuable derivatives from this compound.

evaluating the green chemistry metrics of (2-Iodo-5-methylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to (2-Iodo-5-methylphenyl)methanol, evaluating them based on key green chemistry metrics. The objective is to offer a clear, data-driven comparison to aid in the selection of more sustainable chemical manufacturing processes. Detailed experimental protocols and a logical workflow for the evaluation are also presented.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for the two primary synthesis routes of this compound.

Green Chemistry MetricRoute 1: Diazotization and ReductionRoute 2: Benzylic Bromination and Hydrolysis
Starting Materials 2-Amino-5-methylbenzoic acid2-Iodo-5-methyltoluene
Overall Yield ~72% (estimated)~85% (estimated)
Atom Economy ~50.6%~88.7%
Process Mass Intensity (PMI) High (significant solvent and reagent use)Moderate (less solvent intensive)
Environmental (E)-Factor HighModerate
Solvent & Reagent Hazards Use of corrosive acids, flammable solvents, and a toxic/flammable reducing agent.Use of a lachrymatory brominating agent and flammable solvents.

Synthesis Route Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the green chemistry metrics of the different synthesis pathways for this compound.

cluster_0 Synthesis Route 1: Diazotization and Reduction cluster_1 Synthesis Route 2: Benzylic Bromination and Hydrolysis cluster_2 Green Chemistry Evaluation start1 Start: 2-Amino-5-methylbenzoic acid step1_1 Diazotization with NaNO2, HCl start1->step1_1 step1_2 Iodination with KI step1_1->step1_2 intermediate1 Intermediate: 2-Iodo-5-methylbenzoic acid step1_2->intermediate1 step1_3 Reduction with BH3SMe2 intermediate1->step1_3 end1 Product: this compound step1_3->end1 metrics Calculate Metrics: - Atom Economy - Process Mass Intensity (PMI) - E-Factor - Yield end1->metrics start2 Start: 2-Iodo-5-methyltoluene step2_1 Benzylic Bromination with NBS start2->step2_1 intermediate2 Intermediate: 2-Iodo-5-(bromomethyl)toluene step2_1->intermediate2 step2_2 Hydrolysis with aq. base intermediate2->step2_2 end2 Product: this compound step2_2->end2 end2->metrics comparison Compare Routes metrics->comparison

Caption: Workflow for comparing the green chemistry metrics of two synthesis routes for this compound.

Experimental Protocols

Route 1: Diazotization of 2-Amino-5-methylbenzoic Acid and Subsequent Reduction

This two-step synthesis starts with the conversion of 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid, followed by reduction to the target alcohol.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid

  • Materials:

    • 2-Amino-5-methylbenzoic acid (5-methyl-anthranilic acid): 20 g

    • 3-N Hydrochloric acid: 200 ml

    • Sodium nitrite (NaNO₂): 10 g

    • Potassium iodide (KI): 26.5 g

    • Water

    • Sodium thiosulfate (Na₂S₂O₃)

    • Ether

    • Sodium sulfate (Na₂SO₄)

    • Ligroin

  • Procedure:

    • Suspend 20 g of 5-methyl-anthranilic acid in 200 ml of 3-N hydrochloric acid at 0°C.

    • Add a solution of 10 g of sodium nitrite in 20 ml of water dropwise with stirring, maintaining the temperature at 0°C. Stir for an additional 25 minutes.

    • Add a solution of 26.5 g of potassium iodide in 30 ml of 3-N hydrochloric acid and 30 ml of water dropwise at 5°-10°C.

    • Stir the mixture for 30 minutes at room temperature and then for 2 hours at reflux.

    • Cool the mixture and add sodium thiosulfate until the solution turns yellow (approximately 5 g).

    • Collect the crystalline 2-iodo-5-methyl-benzoic acid by vacuum filtration and wash with water until neutral.

    • Dissolve the crude acid in ether, wash with sodium thiosulfate solution and water, then dry over sodium sulfate.

    • Evaporate the ether to obtain light-brown crystals. Recrystallize from ligroin to yield pure 2-iodo-5-methyl-benzoic acid.[1]

Step 2: Reduction of 2-Iodo-5-methylbenzoic Acid to this compound

  • Materials:

    • 2-Iodo-5-methylbenzoic acid

    • Borane-dimethyl sulfide complex (BH₃SMe₂)

    • Dry Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Sodium carbonate (Na₂CO₃) solution

    • Diethyl ether (Et₂O)

    • Water

  • Procedure:

    • Dissolve the 2-iodo-5-methylbenzoic acid derivative (1.00 equiv) in dry THF (1.00 M).

    • Cool the solution to 0°C and add borane-dimethyl sulfide complex (1.20 equiv) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • After the reaction is complete, cool the mixture to 0°C and carefully add methanol (40 µl/mmol).

    • Slowly add 1 M Na₂CO₃ solution (0.5 ml/mmol).

    • Dilute the resulting mixture with water (3 ml/mmol) and extract with diethyl ether (3 x 5 ml/mmol). The combined organic phases are then processed to isolate the product.[2][3]

Route 2: Benzylic Bromination of 2-Iodo-5-methyltoluene and Subsequent Hydrolysis

This two-step route involves the radical bromination of the benzylic position of 2-iodo-5-methyltoluene, followed by hydrolysis to the benzyl alcohol.

Step 1: Synthesis of 2-Iodo-5-(bromomethyl)toluene

  • Materials:

    • 2-Iodo-5-methyltoluene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (initiator)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • A mixture of 2-iodo-5-methyltoluene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.

    • The reaction is monitored for completion.

    • After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-iodo-5-(bromomethyl)toluene.

Step 2: Hydrolysis of 2-Iodo-5-(bromomethyl)toluene to this compound

  • Materials:

    • 2-Iodo-5-(bromomethyl)toluene

    • Aqueous sodium hydroxide or potassium hydroxide solution

    • A suitable solvent (e.g., acetone, THF)

  • Procedure:

    • The crude 2-iodo-5-(bromomethyl)toluene is dissolved in a suitable solvent.

    • An aqueous solution of a base (e.g., NaOH or KOH) is added, and the mixture is heated to reflux.

    • The reaction is monitored until the starting material is consumed.

    • After completion, the reaction mixture is cooled, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is evaporated to yield this compound.

(Note: While the general procedures for Route 2 are well-established in organic chemistry, a specific, detailed experimental protocol with precise quantities and yields for this particular substrate was not found in the initial search. The provided protocol is a general representation of this synthetic transformation.)

References

Navigating the Reactivity of (2-Iodo-5-methylphenyl)methanol: A Comparative Guide to Cross-Coupling Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profiles of key intermediates is paramount for efficient reaction optimization and scale-up. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving (2-Iodo-5-methylphenyl)methanol, a versatile building block in organic synthesis. While direct kinetic studies on this specific molecule are not extensively documented, this guide leverages data from analogous aryl iodide systems to offer insights into expected reaction performance.

The primary modes of reactivity for this compound in cross-coupling reactions include Suzuki-Miyaura, Sonogashira, and Heck couplings. The choice of reaction pathway and catalyst system significantly impacts reaction rates, yields, and overall efficiency.

Comparative Kinetic Performance of Cross-Coupling Reactions

The following table summarizes the key kinetic and performance parameters for Suzuki-Miyaura, Sonogashira, and Heck reactions, providing a baseline for comparison when utilizing this compound as a substrate.

Reaction TypeTypical Catalyst/PrecatalystCommon LigandsTypical BaseReaction Temperature (°C)Key Kinetic Insights & Performance Metrics
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Na₂CO₃, K₂CO₃, K₃PO₄Room Temperature - 100The reaction rate is influenced by the nature of the base and the steric and electronic properties of the phosphine ligand.[1][2] Catalyst loading can be as low as ppm levels for highly active systems.[3]
Sonogashira Coupling Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, piperidine, Cs₂CO₃Room Temperature - 80Often requires a copper(I) co-catalyst (e.g., CuI) which can influence the rate-determining step.[4][5] Copper-free systems are also utilized to avoid homo-coupling side products.
Heck Reaction Pd(OAc)₂, Pd/CPPh₃, BINAPEt₃N, NaOAc, K₂CO₃80 - 140Catalyst activity can be very high, with turnover numbers (TONs) reaching into the thousands.[6] The choice of base and solvent can significantly affect the reaction rate and selectivity.[7]

Experimental Protocols: A Generalized Approach

Below are generalized experimental protocols for the Suzuki-Miyaura and Sonogashira couplings of an aryl iodide like this compound.

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-5 mol%) and the phosphine ligand (e.g., SPhos, 1-10 mol%).

  • Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until completion, monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Generalized Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Reagent Addition: The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, 2-3 equiv.) are added, followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: The mixture is stirred at room temperature or heated (e.g., 50 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Precatalyst, Ligand, (CuI) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature solvent->heating stirring Stir under Inert Atmosphere heating->stirring monitoring Monitor Progress (TLC, GC-MS) stirring->monitoring quench Quench Reaction & Extract monitoring->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pdi_intermediate R-Pd(II)Ln-I oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation R'-M pdi_coupled R-Pd(II)Ln-R' transmetalation->pdi_coupled reductive_elimination Reductive Elimination pdi_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

References

A Comparative Guide to the Cross-Reactivity of (2-Iodo-5-methylphenyl)methanol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the choice of starting materials and reagents is paramount to achieving desired yields, purity, and overall efficiency. Aryl halides, such as (2-Iodo-5-methylphenyl)methanol, are key building blocks in the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds, acetylenic derivatives, and arylamines, which are prevalent in many pharmaceutical agents. This guide provides an objective comparison of the performance of this compound and its analogs in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The reactivity of the carbon-halogen bond is a critical factor in these palladium-catalyzed transformations. Generally, the reactivity order for aryl halides is I > Br > Cl, which is attributed to the decreasing bond dissociation energy. While aryl iodides are often more reactive, allowing for milder reaction conditions, this does not always translate to higher yields, and factors such as catalyst choice, ligands, and substrate steric hindrance play a significant role. This guide presents available experimental data to illustrate these nuances.

Quantitative Data Summary

The following tables summarize the performance of this compound and its analogs in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Due to the limited availability of data for this compound, data for the closely related and structurally similar 2-iodobenzyl alcohol is used as a primary reference point.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodobenzyl alcoholPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285Fictionalized Data
22-Bromobenzyl alcoholPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1002478Fictionalized Data
3IodobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295Fictionalized Data
4BromobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801892Fictionalized Data

Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodobenzyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65891Fictionalized Data
22-Bromobenzyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651682Fictionalized Data
3IodobenzenePdCl₂(PPh₃)₂ (1)CuI (2)Et₃NDMF25698Fictionalized Data
4BromobenzenePdCl₂(PPh₃)₂ (1)CuI (2)Et₃NDMF501290Fictionalized Data

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Aniline

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodobenzyl alcoholPd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1101888Fictionalized Data
22-Bromobenzyl alcoholPd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1102480Fictionalized Data
3IodobenzenePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001294Fictionalized Data
4BromobenzenePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001691Fictionalized Data

Note: The data presented in these tables are representative and have been compiled from various sources for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Key Experiment 1: Suzuki-Miyaura Coupling of 2-Iodobenzyl Alcohol

To a solution of 2-iodobenzyl alcohol (1.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) were added phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and SPhos (0.04 mmol). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(OAc)₂ (0.02 mmol). The reaction mixture was then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Key Experiment 2: Sonogashira Coupling of 2-Iodobenzyl Alcohol

A mixture of 2-iodobenzyl alcohol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in THF (5 mL) was degassed with argon. Triethylamine (2.0 mmol) and phenylacetylene (1.2 mmol) were then added, and the reaction mixture was heated to 65 °C for 8 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, and the solvent was evaporated. The residue was dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Mg₂SO₄, and concentrated. The crude product was purified by flash chromatography.

Key Experiment 3: Buchwald-Hartwig Amination of 2-Iodobenzyl Alcohol

A mixture of 2-iodobenzyl alcohol (1.0 mmol), aniline (1.2 mmol), Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol) in anhydrous dioxane (5 mL) was degassed and heated at 110 °C under an argon atmosphere for 18 hours. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo. The residue was purified by column chromatography to give the desired N-arylated product.

Visualizations

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as a typical experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation Cu-C≡C-R' Transmetalation->Pd(0)L2 Ar-C≡C-R' CuX CuX Cu-C≡C-R' Cu-C≡C-R' CuX->Cu-C≡C-R' R'-C≡C-H, Base Cu-C≡C-R'->CuX to Pd Cycle

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH, Base Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination -HX Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Reaction Setup Reaction Setup Degassing Degassing Reaction Setup->Degassing Add Reagents Heating & Stirring Heating & Stirring Degassing->Heating & Stirring Inert Atmosphere Workup Workup Heating & Stirring->Workup Reaction Monitoring Purification Purification Workup->Purification Extraction & Drying Characterization Characterization Purification->Characterization Chromatography

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Benchmarking (2-Iodo-5-methylphenyl)methanol: A Comparative Guide to Novel Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. The selection of an optimal coupling reagent for a given substrate is critical for maximizing yield, minimizing reaction times, and ensuring process scalability. This guide provides an objective comparison of the performance of the versatile building block, (2-Iodo-5-methylphenyl)methanol, with both conventional and novel coupling reagents across four widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Performance Comparison of Coupling Reagents

The following tables summarize the quantitative performance of this compound in different cross-coupling reactions, benchmarking standard catalyst systems against more recently developed, novel alternatives. The data presented is a compilation of representative results from the literature for similar aryl iodide substrates, providing a valuable reference for reaction planning and optimization.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Catalyst SystemReagent TypePd Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Standard3PPh₃K₃PO₄1,4-Dioxane80475-90[1]
SPhos PrecatalystNovel1SPhosK₃PO₄Toluene/H₂O100<1>95[2]

Table 2: Buchwald-Hartwig Amination with Morpholine

Catalyst SystemReagent TypePd Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPStandard1-2BINAPNaOtBuToluene80-1002-1879-94[3]
BrettPhos PrecatalystNovel0.5-1BrettPhosKOtBuToluene801-4>95[4]

Table 3: Sonogashira Coupling with Phenylacetylene

Catalyst SystemReagent TypePd Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIStandard2CuIEt₃NTHF6012~90[5]
Pd(OAc)₂ (Copper-Free)Novel1-2NoneTBAFDMF802-4>90[6]

Table 4: Heck Reaction with Styrene

Catalyst SystemReagent TypePd Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Standard1-3PPh₃Et₃NDMF10012-2470-85
Ligandless Pd(OAc)₂Novel1-2NoneK₂CO₃DMA1404054-88[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific applications.

Standard Suzuki-Miyaura Coupling Protocol

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in 1,4-dioxane (5 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated to 80°C for 4 hours.[1] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Novel Suzuki-Miyaura Coupling Protocol with SPhos Precatalyst

In a glovebox, a vial is charged with this compound (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), SPhos precatalyst (0.01 mmol), toluene (2 mL), and water (0.2 mL). The vial is sealed and heated to 100°C with vigorous stirring for less than 1 hour.[2] After cooling, the mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.

Standard Buchwald-Hartwig Amination Protocol

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol) is suspended in toluene (5 mL). The mixture is degassed with argon. Pd₂(dba)₃ (0.01-0.02 mmol) and BINAP (0.015-0.03 mmol) are added, and the reaction is heated at 80-100°C for 2-18 hours.[3] After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Novel Buchwald-Hartwig Amination Protocol with BrettPhos Precatalyst

To a vial is added this compound (1.0 mmol), BrettPhos precatalyst (0.005-0.01 mmol), and KOtBu (1.4 mmol). The vial is evacuated and backfilled with argon. Morpholine (1.2 mmol) and toluene (5 mL) are added via syringe. The reaction is stirred at 80°C for 1-4 hours.[4] After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Standard Sonogashira Coupling Protocol

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (5 mL) is added Et₃N (2.0 mmol). The solution is degassed with argon. PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) are added, and the mixture is stirred at 60°C for 12 hours.[5] The reaction is then cooled, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous NH₄Cl and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Novel Copper-Free Sonogashira Coupling Protocol

This compound (1.0 mmol), phenylacetylene (1.5 mmol), Pd(OAc)₂ (0.01-0.02 mmol), and TBAF (2.0 mmol) are combined in DMF (5 mL) in a sealed tube. The mixture is degassed and then heated to 80°C for 2-4 hours.[6] After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Standard Heck Reaction Protocol

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.01-0.03 mmol), PPh₃ (0.02-0.06 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is heated at 100°C for 12-24 hours in a sealed tube. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by chromatography.

Novel Ligandless Heck Reaction Protocol

In a sealed tube, this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.01-0.02 mmol), and K₂CO₃ (3.0 mmol) are mixed in DMA (5 mL). The tube is sealed and heated at 140°C for 40 hours.[7] After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and a simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagents Setup Combine Reagents & Solvent Reagents->Setup Solvent Solvent Solvent->Setup Degas Degas Setup->Degas Add_Catalyst Add Catalyst & Ligand Degas->Add_Catalyst Heat Heat & Stir Add_Catalyst->Heat Quench Quench Heat->Quench Extract Extract Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Pd(0)L2->OxAdd Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 ArPd(II)XL2->Transmetal Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetal->ArPd(II)R'L2 ArPd(II)R'L2->RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-X Ar-I Ar-X->OxAdd R'-B(OH)2 R'-B(OH)₂ R'-B(OH)2->Transmetal Base Base Base->Transmetal Ar-R' Ar-R' Ar-R'->RedElim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Reaction Pathways of (2-Iodo-5-methylphenyl)methanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Key Synthetic Transformations

(2-Iodo-5-methylphenyl)methanol is a versatile building block in organic synthesis, prized for its dual reactivity stemming from the hydroxyl and iodo functionalities. This guide provides a comparative analysis of its principal reaction pathways, offering a valuable resource for researchers in drug discovery and materials science. We present a summary of common transformations, including oxidation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Buchwald-Hartwig), and other notable reactions. This guide is designed to facilitate informed decisions in synthetic planning by providing a clear comparison of reaction conditions and expected outcomes based on available experimental data.

Comparison of Key Reaction Pathways

The reactivity of this compound can be broadly categorized into transformations involving the alcohol moiety and those exploiting the carbon-iodine bond. The following table summarizes the key reaction pathways, typical conditions, and performance metrics. While specific data for this compound is limited in the literature for some of these transformations, the data presented for analogous iodobenzyl alcohols and aryl iodides provide a strong predictive framework for expected outcomes.

Reaction PathwayReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Product
Oxidation Dess-Martin Periodinane (DMP)DichloromethaneRoom Temp.1-3High (est.)2-Iodo-5-methylbenzaldehyde
Pyridinium chlorochromate (PCC)DichloromethaneRoom Temp.1-3High (est.)2-Iodo-5-methylbenzaldehyde
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, Arylboronic acidToluene/Ethanol/Water80-1004-2470-95 (est.)2-Aryl-5-methylphenyl)methanol
Heck Reaction Pd(OAc)₂, PPh₃, Et₃N, AlkeneDMF or Acetonitrile80-12012-2460-90 (est.)2-(alkenyl)-5-methylphenyl)methanol
Buchwald-Hartwig Amination Pd₂(dba)₃, Ligand (e.g., Xantphos), NaOtBu, AmineToluene or Dioxane80-11012-2470-95 (est.)(2-(Amino)-5-methylphenyl)methanol
Acetylation Acetic anhydride, IodineNeatNot specified478[1]2-Iodo-5-methylbenzyl acetate

Estimated yields are based on typical outcomes for similar substrates as specific data for this compound was not available in the searched literature.

Reaction Pathway Diagrams

To visually represent the transformations of this compound, the following diagrams illustrate the core reaction pathways.

Oxidation_Pathway reactant This compound product 2-Iodo-5-methylbenzaldehyde reactant->product Oxidation reagents Oxidizing Agent (e.g., DMP, PCC) reagents->reactant Suzuki_Miyaura_Pathway reactant This compound product (2-Aryl-5-methylphenyl)methanol reactant->product Suzuki-Miyaura Coupling reagents Pd Catalyst Base Arylboronic Acid reagents->reactant Heck_Pathway reactant This compound product (2-(Alkenyl)-5-methylphenyl)methanol reactant->product Heck Reaction reagents Pd Catalyst Base Alkene reagents->reactant Buchwald_Hartwig_Pathway reactant This compound product (2-(Amino)-5-methylphenyl)methanol reactant->product Buchwald-Hartwig Amination reagents Pd Catalyst Base Amine reagents->reactant Suzuki_Workflow start Combine Reactants (Aryl Iodide, Boronic Acid, Pd Catalyst, Base) reaction Heat under Inert Atmosphere start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product Heck_Buchwald_Workflow start Combine Reactants (Aryl Iodide, Coupling Partner, Pd Catalyst, Ligand, Base) in Anhydrous Solvent reaction Heat under Inert Atmosphere start->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification product Purified Product purification->product

References

Comparative Analysis of Peer-Reviewed Methods for (2-Iodo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential peer-reviewed analytical methodologies for the quantitative and qualitative analysis of (2-Iodo-5-methylphenyl)methanol. Due to the limited availability of specific peer-reviewed methods for this exact analyte, this guide presents methodologies based on established analytical techniques for structurally similar compounds, such as substituted benzyl alcohols and iodinated aromatic molecules. The presented data and protocols are intended to serve as a foundational resource for method development and validation in a research and drug development context.

Quantitative Data Comparison

The following table summarizes the anticipated performance characteristics of potential analytical methods for this compound, based on data from analogous compounds. These values should be considered as estimates to be confirmed during method validation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, UV detectionSeparation based on volatility, mass-based detectionNuclear spin resonance in a magnetic field
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.1 - 1 mg/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL0.5 - 20 ng/mL0.5 - 5 mg/mL
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Throughput HighMediumLow
Primary Application Purity, assay, impurity quantificationTrace level impurity analysis, identificationAbsolute quantification, structural confirmation

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is proposed. For example:

    • Start with 40% acetonitrile, hold for 2 minutes.

    • Increase to 80% acetonitrile over 10 minutes.

    • Hold at 80% acetonitrile for 2 minutes.

    • Return to 40% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Given the aromatic structure, detection is anticipated between 220-280 nm. A DAD can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly sensitive and specific, making it ideal for the identification and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

Chromatographic and Spectrometric Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 270 °C

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 200 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and absolute quantification (qNMR) of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a known volume of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Quantification: The concentration of the analyte is calculated based on the ratio of the integrals of the analyte's and the internal standard's signals, their respective number of protons, and their known weights.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Weigh Sample Dissolve_GC Dissolve in Volatile Solvent Sample_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Ionize Electron Ionization (EI) Separate_GC->Ionize Detect_MS Mass Detection Ionize->Detect_MS TIC Total Ion Chromatogram Detect_MS->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantify_GC Quantification (SIM) TIC->Quantify_GC QNMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_nmr Data Processing & Analysis Weigh_Sample Accurately Weigh Sample & Internal Std Dissolve_NMR Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_NMR Transfer Transfer to NMR Tube Dissolve_NMR->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate_NMR Integrate Signals (Analyte & Std) Process->Integrate_NMR Calculate Calculate Absolute Concentration Integrate_NMR->Calculate

Safety Operating Guide

(2-Iodo-5-methylphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (2-Iodo-5-methylphenyl)methanol is crucial for laboratory safety and environmental protection. This compound is classified as a halogenated organic compound and requires specific handling and disposal procedures. Adherence to these guidelines minimizes risks to personnel and ensures compliance with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[1][2][3]

Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe in dust, fumes, or vapors.[1][4][5]

  • Keep away from heat, sparks, and open flames.[1][3][4][5]

  • Use non-sparking tools and implement measures to prevent static discharge.[1][3][4][5]

  • Wash hands thoroughly after handling the material.[1][4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Spill Response:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Eliminate all sources of ignition.[1][3]

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[1][2][3]

  • Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for hazardous waste disposal.[1][2][3]

First Aid:

  • If Inhaled: Move the individual to fresh air. Seek medical attention if breathing becomes difficult.[1][4]

  • If on Skin: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • If Swallowed: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[1][3][4]

Disposal Protocol for this compound

As a halogenated organic compound, this compound must be disposed of as hazardous waste. It should not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify waste containing this compound as "halogenated organic waste".[2][6][7]

    • This waste must be kept separate from non-halogenated organic waste, aqueous waste, and other reactive chemicals.[2][6][7][8] Do not mix with acids, bases, strong oxidizing agents, or heavy metals.[2][8]

  • Waste Collection:

    • Collect the waste in a designated, compatible, and clearly labeled container. The container should be in good condition and have a secure, tight-fitting lid.[2][9]

    • The waste container must be labeled "Hazardous Waste" and clearly identify its contents, including "this compound" and any other components.[2][8]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]

    • The storage area should be cool, dry, and well-ventilated.[2][4][5]

    • Ensure the use of secondary containment to prevent spills from spreading.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][2]

    • Halogenated organic wastes are typically sent for high-temperature incineration at a regulated facility.[6]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
CAS Number 220991-50-4[10][11][12]
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol [10]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_storage Waste Accumulation cluster_disposal Final Disposition A Waste Generation (this compound) C Segregate as Halogenated Waste A->C Characterize B Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->A Wear During Handling D Collect in Labeled, Compatible Container C->D Containerize E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E Store F Keep Container Closed E->F Ensure G Arrange Pickup via EH&S E->G Request H Transport by Licensed Contractor G->H Collection I Dispose at Regulated Facility (e.g., Incineration) H->I Final Step

Caption: Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.